molecular formula C23H28FN2O5P B12422891 BMS-986163

BMS-986163

カタログ番号: B12422891
分子量: 462.4 g/mol
InChIキー: ZPUVTBAQHJFPHE-BHDDXSALSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BMS-986163 is a useful research compound. Its molecular formula is C23H28FN2O5P and its molecular weight is 462.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C23H28FN2O5P

分子量

462.4 g/mol

IUPAC名

[4-[(3S,4S)-3-fluoro-1-[(3R)-1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]piperidin-4-yl]phenyl] dihydrogen phosphate

InChI

InChI=1S/C23H28FN2O5P/c1-16-2-4-17(5-3-16)14-26-13-11-22(23(26)27)25-12-10-20(21(24)15-25)18-6-8-19(9-7-18)31-32(28,29)30/h2-9,20-22H,10-15H2,1H3,(H2,28,29,30)/t20-,21+,22+/m0/s1

InChIキー

ZPUVTBAQHJFPHE-BHDDXSALSA-N

異性体SMILES

CC1=CC=C(C=C1)CN2CC[C@H](C2=O)N3CC[C@H]([C@@H](C3)F)C4=CC=C(C=C4)OP(=O)(O)O

正規SMILES

CC1=CC=C(C=C1)CN2CCC(C2=O)N3CCC(C(C3)F)C4=CC=C(C=C4)OP(=O)(O)O

製品の起源

United States

Foundational & Exploratory

The Rapid Antidepressant Potential of BMS-986163: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Major Depressive Disorder (MDD) presents a significant global health challenge, with a substantial patient population experiencing treatment-resistant depression (TRD). The discovery of the rapid antidepressant effects of the N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine, has catalyzed a paradigm shift in antidepressant drug development. This has led to the exploration of subtype-selective NMDA receptor modulators that may offer a more favorable safety profile. This technical guide provides an in-depth analysis of the mechanism of action of BMS-986163, a clinical candidate with potential for the treatment of MDD. We will delve into its pharmacological profile, the downstream signaling pathways it modulates, and the preclinical evidence supporting its antidepressant-like effects. This document is intended to be a comprehensive resource for researchers and drug development professionals in the field of neuroscience and psychopharmacology.

Introduction: The Glutamatergic Hypothesis of Depression and the Emergence of NMDA Receptor Modulators

For decades, the monoaminergic hypothesis has dominated the understanding and treatment of depression. However, the delayed onset of action and limited efficacy of traditional monoaminergic antidepressants in a significant portion of patients have highlighted the need for novel therapeutic strategies. The glutamatergic system, the primary excitatory neurotransmitter system in the brain, has emerged as a key player in the pathophysiology of depression.

The non-competitive NMDA receptor antagonist, ketamine, has demonstrated rapid and robust antidepressant effects in patients with TRD. The proposed mechanism for ketamine's efficacy involves an initial blockade of NMDA receptors, leading to a surge in glutamate, subsequent activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and ultimately, the activation of downstream signaling pathways that promote synaptogenesis, particularly in the prefrontal cortex (PFC). However, the clinical utility of ketamine is hampered by its dissociative side effects and potential for abuse.

This has spurred the development of subtype-selective NMDA receptor modulators, with a focus on the GluN2B subunit. The GluN2B subunit is of particular interest due to its significant expression in brain regions implicated in depression and its role in synaptic plasticity. Negative allosteric modulators (NAMs) of the GluN2B subunit offer a promising approach to achieve the therapeutic benefits of NMDA receptor modulation while potentially mitigating the adverse effects associated with non-selective antagonists.

This compound: A Prodrug Approach to GluN2B Negative Allosteric Modulation

This compound is a water-soluble intravenous prodrug that is rapidly converted in vivo to its active parent molecule, BMS-986169.[1][2] This prodrug strategy was employed to overcome the poor aqueous solubility of BMS-986169, facilitating its development as an intravenous agent.

Pharmacological Profile of the Active Moiety, BMS-986169

BMS-986169 is a potent and selective negative allosteric modulator of the GluN2B subunit of the NMDA receptor.[1][2] It binds to an allosteric site on the GluN2B subunit, distinct from the glutamate or glycine binding sites, and reduces the receptor's response to agonist stimulation.[3]

Table 1: In Vitro Pharmacological Profile of BMS-986169

ParameterValueSpecies/SystemReference(s)
GluN2B Binding Affinity (Ki) 4.0 nMRat Brain[1][2]
4.03 - 6.3 nM-[4][5]
GluN2B Functional Inhibition (IC50) 24 nMCells expressing GluN2B[1][2]
24.1 nMXenopus oocytes expressing human NMDA receptors[4][5]
hERG Channel Inhibition (IC50) > 18 µMHuman Liver Microsomes
Cytochrome P450 Inhibition (IC50) > 18 µMHuman Liver Microsomes

BMS-986169 demonstrates high selectivity for the GluN2B subunit over other NMDA receptor subunits, including GluN2A, GluN2C, and GluN2D. Furthermore, it shows negligible activity against a broad panel of other receptors and enzymes, indicating a clean off-target profile.

Mechanism of Action: From Receptor Modulation to Synaptic Plasticity

The antidepressant effects of this compound are believed to be mediated by the negative allosteric modulation of GluN2B-containing NMDA receptors by its active metabolite, BMS-986169. This initial interaction triggers a cascade of downstream signaling events that ultimately lead to enhanced synaptic plasticity.

Proposed Downstream Signaling Pathway

The prevailing hypothesis for the mechanism of action of GluN2B NAMs, including BMS-986169, mirrors that of ketamine and involves the activation of the mammalian target of rapamycin (mTOR) signaling pathway.[6] mTOR is a critical regulator of protein synthesis, and its activation is essential for synaptogenesis.

The proposed signaling cascade is as follows:

  • Inhibition of GluN2B-containing NMDA receptors on GABAergic interneurons: BMS-986169 preferentially inhibits tonically active GluN2B receptors on inhibitory GABAergic interneurons.

  • Disinhibition of Glutamatergic Neurons: This inhibition of GABAergic interneurons leads to a reduction in their inhibitory tone on pyramidal glutamatergic neurons.

  • Glutamate Surge: The disinhibition of glutamatergic neurons results in a transient increase in glutamate release.

  • AMPA Receptor Activation: The surge in glutamate preferentially activates AMPA receptors on the postsynaptic membrane.

  • mTOR Signaling Activation: The activation of AMPA receptors triggers downstream signaling cascades that converge on the activation of the mTOR pathway.

  • Increased Synaptic Protein Synthesis and Synaptogenesis: Activated mTOR promotes the synthesis of synaptic proteins, such as postsynaptic density protein 95 (PSD-95) and brain-derived neurotrophic factor (BDNF), leading to an increase in the number and function of synaptic spines, particularly in the prefrontal cortex.[6]

This enhancement of synaptic connectivity is thought to reverse the synaptic deficits observed in depression and contribute to the rapid antidepressant effects.

This compound Signaling Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal BMS-986169 BMS-986169 GluN2B GluN2B-NMDA Receptor BMS-986169->GluN2B inhibits GABA_interneuron GABAergic Interneuron Glutamatergic_neuron Glutamatergic Neuron GABA_interneuron->Glutamatergic_neuron inhibits GluN2B->GABA_interneuron on Glutamate_release Glutamate Release Glutamatergic_neuron->Glutamate_release increases AMPA_R AMPA Receptor Glutamate_release->AMPA_R activates mTOR_pathway mTOR Pathway Activation AMPA_R->mTOR_pathway activates Synaptic_proteins Synaptic Protein Synthesis (e.g., PSD-95, BDNF) mTOR_pathway->Synaptic_proteins promotes Synaptogenesis Synaptogenesis Synaptic_proteins->Synaptogenesis leads to

Caption: Proposed signaling pathway of this compound's active metabolite, BMS-986169.

Preclinical Evidence for Antidepressant-Like Activity

The antidepressant potential of this compound and its active form, BMS-986169, has been evaluated in rodent models of depression.

Mouse Forced Swim Test (mFST)

The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity. In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.

BMS-986169 demonstrated a significant, dose-dependent reduction in immobility time in the mouse forced swim test, with a minimum effective dose (MED) of 1.0 mg/kg (i.v.). This effect was observed at a brain GluN2B receptor occupancy of 73%.

Table 2: Preclinical Efficacy of BMS-986169 in the Mouse Forced Swim Test

CompoundDose (mg/kg, i.v.)% Reduction in ImmobilityGluN2B Receptor Occupancy (%)Reference(s)
BMS-9861691.0Significant73

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to characterize the pharmacological and functional properties of this compound and BMS-986169.

In Vitro GluN2B Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of BMS-986169 for the GluN2B receptor.

Methodology:

  • Membrane Preparation: Crude synaptic membranes are prepared from the cerebral cortex of Sprague-Dawley rats. The tissue is homogenized in a buffered solution and subjected to centrifugation to isolate the membrane fraction. The resulting pellet is washed multiple times to remove endogenous ligands.

  • Radioligand Binding: A competitive binding assay is performed using a radiolabeled ligand that specifically binds to the GluN2B receptor, such as [3H]ifenprodil.

  • Incubation: A fixed concentration of the radioligand is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (BMS-986169).

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

  • Data Analysis: The concentration of BMS-986169 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Rat Brain Synaptic Membranes start->prep incubate Incubate Membranes with [3H]ifenprodil and BMS-986169 prep->incubate filter Separate Bound and Unbound Ligand via Filtration incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Experimental workflow for the in vitro GluN2B receptor binding assay.
In Vitro GluN2B Functional Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)

Objective: To determine the functional inhibitory potency (IC50) of BMS-986169 on GluN2B-containing NMDA receptors.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human NMDA receptor subunits (GluN1 and GluN2B). The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording: A two-electrode voltage clamp is used to measure the ion currents flowing through the expressed NMDA receptors. The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording.

  • Agonist Application: The oocytes are perfused with a solution containing the NMDA receptor agonists, glutamate and glycine, to elicit an inward current.

  • Compound Application: BMS-986169 is co-applied with the agonists at various concentrations.

  • Data Acquisition and Analysis: The inhibition of the agonist-induced current by BMS-986169 is measured. The concentration of BMS-986169 that produces 50% inhibition of the maximal current (IC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Functional_Assay_Workflow start Start inject Inject Xenopus Oocytes with NMDA Receptor Subunit cRNA start->inject express Incubate for Receptor Expression inject->express record Perform Two-Electrode Voltage Clamp Recording express->record apply_agonist Apply Glutamate and Glycine to Elicit Current record->apply_agonist apply_compound Co-apply BMS-986169 at Varying Concentrations apply_agonist->apply_compound measure Measure Inhibition of Current apply_compound->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for the in vitro GluN2B functional assay.
Mouse Forced Swim Test (mFST)

Objective: To assess the antidepressant-like activity of BMS-986169 in a rodent behavioral model.

Methodology:

  • Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or paws.

  • Acclimation: Mice are individually placed in the cylinder for a pre-test session (e.g., 15 minutes) 24 hours before the test session to allow for habituation.

  • Drug Administration: BMS-986169 or vehicle is administered intravenously at a specified time before the test session.

  • Test Session: On the test day, mice are placed in the cylinder for a 6-minute session. The session is typically recorded for later analysis.

  • Behavioral Scoring: The duration of immobility (defined as the absence of active, escape-oriented behaviors) during the last 4 minutes of the test session is scored by a trained observer who is blind to the treatment conditions.

  • Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion and Future Directions

This compound, through its active metabolite BMS-986169, represents a promising therapeutic candidate for the treatment of major depressive disorder. Its mechanism of action as a potent and selective negative allosteric modulator of the GluN2B NMDA receptor subtype aligns with the growing body of evidence supporting the role of the glutamatergic system in the pathophysiology of depression. The preclinical data demonstrate clear antidepressant-like effects in established behavioral models, and the proposed downstream signaling pathway, involving the activation of mTOR and subsequent synaptogenesis, provides a strong biological rationale for its rapid antidepressant potential.

Further clinical investigation is warranted to fully elucidate the efficacy and safety profile of this compound in patients with MDD and TRD. Key areas for future research include the confirmation of the proposed mechanism of action in humans, the identification of biomarkers that may predict treatment response, and a thorough evaluation of its long-term safety and tolerability. The development of subtype-selective NMDA receptor modulators like this compound holds the potential to usher in a new era of faster-acting and more effective treatments for individuals suffering from depression.

References

The Function of GluN2B Negative Allosteric Modulators: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. The NMDA receptor is a heterotetrameric complex typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The diverse functional properties of NMDA receptors are largely determined by the specific GluN2 subunit isoform (GluN2A-D) incorporated into the receptor complex. The GluN2B subunit, in particular, has garnered significant attention as a therapeutic target due to its involvement in both physiological and pathological processes. GluN2B-containing NMDA receptors are implicated in synaptic plasticity, but their overactivation is linked to excitotoxicity and neuronal cell death, contributing to various neurological and psychiatric disorders.

This technical guide provides a comprehensive overview of the function of GluN2B negative allosteric modulators (NAMs). These compounds do not compete with the endogenous agonist glutamate but instead bind to a distinct allosteric site on the receptor, thereby reducing its activity. This mechanism offers the potential for a more nuanced modulation of receptor function compared to traditional antagonists, with a potentially improved therapeutic window. This document will delve into the mechanism of action of GluN2B NAMs, their associated signaling pathways, quantitative pharmacological data, detailed experimental protocols for their characterization, and a typical workflow for their discovery and development.

Mechanism of Action of GluN2B Negative Allosteric Modulators

GluN2B NAMs primarily function by binding to a specific site on the amino-terminal domain (ATD) of the GluN2B subunit. This binding event induces a conformational change in the receptor, which in turn reduces the probability of the ion channel opening in response to glutamate and glycine binding. This allosteric inhibition is typically non-competitive and use-dependent, meaning the modulators often have a higher affinity for the active or desensitized states of the receptor. This property can be advantageous, as it may allow for the preferential inhibition of overactive receptors associated with pathological conditions while sparing normal synaptic transmission.

Prominent examples of GluN2B NAMs include ifenprodil and its analogue Ro 25-6981. These molecules have been instrumental in elucidating the physiological and pathological roles of GluN2B-containing NMDA receptors.

Key Signaling Pathways Modulated by GluN2B NAMs

The modulation of GluN2B-containing NMDA receptors by NAMs has profound effects on downstream intracellular signaling cascades. Two critical pathways are highlighted below: the RasGRF1/p38 MAPK pathway involved in long-term depression and the DAPK1 pathway implicated in excitotoxic cell death.

GluN2B-RasGRF1-p38 MAPK Pathway in Long-Term Depression (LTD)

GluN2B-containing NMDA receptors are critically involved in the induction of long-term depression (LTD), a form of synaptic plasticity characterized by a persistent decrease in synaptic strength. This process is initiated by the binding of the guanine nucleotide exchange factor RasGRF1 to the C-terminal tail of the GluN2B subunit. This interaction facilitates the activation of the p38 MAP kinase (p38 MAPK) signaling cascade, ultimately leading to the internalization of AMPA receptors and a reduction in synaptic efficacy. GluN2B NAMs, by inhibiting the activity of GluN2B-containing NMDA receptors, can attenuate the induction of this form of LTD.

LTD_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN2B-NMDAR Glutamate->NMDAR GluN2B_NAM GluN2B NAM GluN2B_NAM->NMDAR Ca2_plus Ca²⁺ NMDAR->Ca2_plus Influx RasGRF1 RasGRF1 NMDAR->RasGRF1 Binds Ca2_plus->RasGRF1 Activates p38_MAPK p38 MAPK RasGRF1->p38_MAPK Activates LTD LTD Induction (AMPA-R Internalization) p38_MAPK->LTD Leads to

GluN2B-mediated LTD signaling pathway.
DAPK1 Signaling in Excitotoxic Neuronal Death

Overactivation of GluN2B-containing NMDA receptors leads to excessive calcium influx, a key trigger of excitotoxic neuronal cell death. Death-associated protein kinase 1 (DAPK1) is a critical mediator in this pathway.[1] Following ischemic insults, elevated intracellular calcium activates calcineurin, which dephosphorylates and activates DAPK1.[1] Activated DAPK1 then binds to the C-terminal domain of the GluN2B subunit, further enhancing receptor activity and exacerbating excitotoxicity.[1] GluN2B NAMs can mitigate this neurotoxic cascade by reducing the initial calcium influx through GluN2B-containing NMDA receptors.

Excitotoxicity_Signaling_Pathway cluster_event Pathological Event cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ischemia Ischemia / Glutamate Excitotoxicity NMDAR GluN2B-NMDAR Ischemia->NMDAR Overactivates GluN2B_NAM GluN2B NAM GluN2B_NAM->NMDAR Inhibits Ca2_plus Excessive Ca²⁺ Influx NMDAR->Ca2_plus Calcineurin Calcineurin Ca2_plus->Calcineurin Activates DAPK1_inactive DAPK1 (inactive) Calcineurin->DAPK1_inactive Dephosphorylates DAPK1_active DAPK1 (active) DAPK1_inactive->DAPK1_active Activation DAPK1_active->NMDAR Binds & Potentiates Cell_Death Neuronal Cell Death DAPK1_active->Cell_Death Promotes

DAPK1-mediated excitotoxicity pathway.

Quantitative Data Presentation

The following tables summarize the pharmacological properties of several key GluN2B NAMs. This data is essential for selecting appropriate tool compounds for research and for guiding drug development efforts.

Table 1: Potency and Selectivity of GluN2B NAMs
CompoundGluN1/GluN2B IC₅₀ (nM)GluN1/GluN2A IC₅₀ (µM)Selectivity (fold)Reference(s)
Ifenprodil 340146~429[2]
Ro 25-6981 952>5000[3][4][5]
CP-101,606 11>10>900[6]
EU93-108 150 (pH 7.6)>3>20[7]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the receptor's activity. Data is compiled from studies using recombinant receptors expressed in heterologous systems.

Table 2: Off-Target Binding Profile of Ifenprodil
TargetKᵢ (nM)Reference(s)
Sigma-1 Receptor 2.6[8]
Sigma-2 Receptor 18[8]
α₁-adrenergic Receptor 53[8]
5-HT₃ Receptor 1300[8]

Kᵢ values represent the inhibition constant. This highlights the importance of considering off-target effects when interpreting experimental results with Ifenprodil.

Table 3: In Vivo Efficacy of GluN2B NAMs in Rodent Models
CompoundAnimal ModelEndpointEffective Dose RangeReference(s)
Ro 25-6981 Rat Forced Swim Test (Depression)Reduced Immobility Time3-10 mg/kg, i.p.[1]
CP-101,606 Mouse Forced Swim Test (Depression)Reduced Immobility Time10-30 mg/kg, i.p.[1]
EU93-108 Mouse Tail Immersion Test (Pain)Increased Tail Flick Latency30-60 mg/kg, i.p.

i.p. = intraperitoneal injection

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize GluN2B NAMs.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used to determine the potency and selectivity of compounds on specific NMDA receptor subtypes expressed in a controlled environment.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the desired human or rodent GluN1 and GluN2 subunits (e.g., GluN1/GluN2A, GluN1/GluN2B).

  • Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution.

    • The oocyte is impaled with two glass microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

    • The membrane potential is clamped at a holding potential of -70 mV.

  • Drug Application:

    • A baseline NMDA receptor-mediated current is established by applying a solution containing glutamate and glycine.

    • The GluN2B NAM is then co-applied with the agonists at various concentrations.

  • Data Analysis: The inhibition of the NMDA receptor current at each concentration of the NAM is measured, and the data is fitted to a concentration-response curve to determine the IC₅₀ value.

Whole-Cell Patch Clamp Recording from Cultured Neurons

This technique allows for the study of the effects of GluN2B NAMs on native or recombinant NMDA receptors in a neuronal context.

Methodology:

  • Cell Culture: Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared from embryonic or neonatal rodents, or cell lines (e.g., HEK293) are transfected with plasmids encoding the desired NMDA receptor subunits.

  • Electrophysiological Recording:

    • A glass micropipette with a fine tip (patch pipette) filled with an internal solution is brought into contact with the cell membrane.

    • A tight seal (gigaohm resistance) is formed between the pipette and the membrane.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The cell's membrane potential is clamped at a desired voltage (e.g., -70 mV).

  • Drug Application:

    • NMDA receptor-mediated currents are evoked by local application of glutamate and glycine.

    • The GluN2B NAM is applied to the bath or locally to assess its effect on the evoked currents.

  • Data Analysis: The amplitude and kinetics of the NMDA receptor-mediated currents are analyzed before and after the application of the NAM to determine its inhibitory effects.

Long-Term Potentiation (LTP) Recording in Hippocampal Slices

LTP is a cellular model of learning and memory. This protocol assesses the impact of GluN2B NAMs on this form of synaptic plasticity.

Methodology:

  • Slice Preparation: The hippocampus is rapidly dissected from a rodent brain and placed in ice-cold artificial cerebrospinal fluid (aCSF). Transverse slices (300-400 µm thick) are prepared using a vibratome.

  • Incubation and Recovery: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour.

  • Electrophysiological Recording:

    • A slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

    • A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: A stable baseline of fEPSPs is recorded for at least 20-30 minutes by delivering single electrical pulses at a low frequency (e.g., 0.05 Hz).

  • Drug Application: The GluN2B NAM is bath-applied to the slice, and its effect on baseline synaptic transmission is monitored.

  • LTP Induction: LTP is induced by a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

  • Post-Induction Recording: fEPSPs are recorded for at least 60 minutes after HFS to assess the magnitude and stability of LTP.

  • Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline. The magnitude of LTP in the presence of the NAM is compared to that in control conditions.

Mandatory Visualizations

Workflow for GluN2B NAM Drug Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical development of novel GluN2B NAMs.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro In Vitro Pharmacology (Potency, Selectivity, MoA) Lead_Opt->In_Vitro ADME_Tox ADME/Tox Profiling In_Vitro->ADME_Tox In_Vivo In Vivo Efficacy Models (Pain, Depression, etc.) ADME_Tox->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

A typical drug discovery workflow for GluN2B NAMs.

Conclusion

GluN2B negative allosteric modulators represent a promising class of compounds for the treatment of a range of neurological and psychiatric disorders. Their ability to selectively dampen the activity of GluN2B-containing NMDA receptors offers a more refined approach to modulating glutamatergic neurotransmission compared to non-selective antagonists. This in-depth technical guide has provided a comprehensive overview of their function, from their molecular mechanism of action to their effects on complex signaling pathways and their pharmacological characterization. The presented quantitative data, detailed experimental protocols, and visual workflows serve as a valuable resource for researchers and drug development professionals working in this exciting field. Further research into the development of novel GluN2B NAMs with optimized potency, selectivity, and pharmacokinetic properties holds great promise for advancing the treatment of debilitating brain disorders.

References

Preclinical Profile of BMS-986163: A GluN2B Negative Allosteric Modulator for Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Major Depressive Disorder (MDD) is a significant global health concern, with a substantial portion of patients not achieving adequate remission with currently available monoaminergic antidepressants. This has spurred research into novel, rapid-acting therapeutic mechanisms. One promising avenue is the modulation of the N-methyl-D-aspartate (NMDA) receptor system. BMS-986163 is a water-soluble, intravenous prodrug of BMS-986169, a potent and selective negative allosteric modulator (NAM) of the GluN2B subtype of the NMDA receptor.[1][2][3] Preclinical data indicate its potential as a rapidly acting antidepressant with a favorable safety profile.[1][4] This document provides a comprehensive technical overview of the preclinical data for this compound and its active parent compound, BMS-986169.

Mechanism of Action

BMS-986169 acts as a negative allosteric modulator at the GluN2B subunit of the NMDA receptor.[5] While traditional NMDA receptor antagonists like ketamine have shown rapid antidepressant effects, they are associated with undesirable side effects. The proposed mechanism for the antidepressant action of NMDA receptor modulation involves an initial glutamate surge, leading to the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2] This, in turn, stimulates the mammalian target of rapamycin (mTOR) signaling pathway, ultimately enhancing synaptogenesis in key brain regions like the prefrontal cortex.[2][6] By selectively targeting the GluN2B subunit, BMS-986169 aims to achieve a similar therapeutic outcome with a potentially improved safety and tolerability profile compared to non-selective NMDA receptor antagonists.[2]

cluster_0 Proposed Antidepressant Signaling Pathway BMS BMS-986169 GluN2B GluN2B-NMDA Receptor BMS->GluN2B Inhibits Glutamate ↑ Glutamate Surge GluN2B->Glutamate AMPAR AMPA Receptor Activation Glutamate->AMPAR mTOR mTOR Pathway Activation AMPAR->mTOR Synaptogenesis ↑ Synaptogenesis (in Prefrontal Cortex) mTOR->Synaptogenesis Effect Antidepressant Effect Synaptogenesis->Effect

Caption: Proposed signaling cascade for GluN2B NAMs.

Data Presentation

In Vitro Pharmacology

The active molecule, BMS-986169, demonstrates high affinity and potent, selective functional inhibition of the GluN2B receptor. It shows weak inhibition of the hERG channel, suggesting a low risk for cardiac QT prolongation.[2]

ParameterCompoundValueSpecies/SystemReference
Binding Affinity (Ki) BMS-9861694.0 nMRat Brain[1][2][5]
Functional Inhibition (IC50) BMS-98616924 nMGluN2B-expressing cells[1][2][5]
hERG Inhibition (IC50) BMS-98616928 µMIn vitro assay[2]
Receptor Selectivity BMS-986169Selective for GluN2BOver GluN2A, GluN2C, GluN2D[2]
Metabolite Activity met-1, met-2InactiveGluN2A-D and other targets[2]
Pharmacokinetics

This compound is a prodrug designed to overcome the poor aqueous solubility of the active parent, BMS-986169.[2] Following intravenous administration, this compound undergoes rapid conversion to BMS-986169.[1][3] The active compound has a short plasma half-life across species and exhibits poor oral bioavailability, supporting an intravenous route of administration.[2]

ParameterSpeciesValueReference
Prodrug Conversion Preclinical SpeciesRapid in vitro and in vivo[1][2]
Oral Bioavailability (F) Rat2.5% (for BMS-986169)[2]
Brain-to-Plasma Ratio Mouse2.8 (for BMS-986169)[2]
In Vivo Efficacy

BMS-986169 demonstrated antidepressant-like activity in rodent behavioral models. A key finding is the correlation between GluN2B receptor occupancy and efficacy, with levels exceeding 70% being associated with a therapeutic effect.[2]

AssaySpeciesCompoundDose / ConditionResultReference
Mouse Forced Swim Test (mFST) MouseBMS-9861691.0 mg/kg (i.v.)Minimum Effective Dose (MED)[2]
Ex Vivo Receptor Occupancy MouseBMS-986169At MED (1.0 mg/kg)73%[2]
Ex Vivo Receptor Occupancy MouseBMS-9861693 mg/kg (i.v.)95%[2]
Novelty-Suppressed Feeding MouseThis compoundi.v. dosingDose-dependent activity[2]
Hippocampal LTP RatBMS-986169-Enhanced, sustained for 24h[2]
Safety and Toxicology

The prodrug this compound was found to be safe and well-tolerated in preclinical toxicology studies. No significant off-target activities were observed for the prodrug, the active parent, or its major metabolites.[1][2] Notably, unlike ketamine, BMS-986169 did not induce dissociative effects in monkeys.[2]

Study TypeSpeciesDosing RegimenKey FindingsReference
4-Day IV Toxicology Rat10, 30, 100 mg/kg/dayNo significant clinical or histopathological findings[2]
Single-Dose IV Tolerability Monkey3.6, 12, 36 mg/kgAll doses well-tolerated; no significant drug-related effects[2]
Cardiovascular Safety Anesthetized Guinea Pig2, 5, 10 mg/kg (i.v.)No increase in QTcB interval[2]
Behavioral Safety Monkey-No dissociative effects observed[2]
Behavioral Safety Mouse-Marginal effects on locomotor activity[2]

Experimental Protocols

Preclinical Evaluation Workflow

The preclinical assessment of this compound followed a structured workflow, beginning with in vitro characterization and progressing through in vivo efficacy and safety evaluations.

cluster_1 Preclinical Evaluation Workflow for this compound Prodrug Prodrug Design (this compound) InVitro In Vitro Characterization - Binding Affinity (Ki) - Functional Activity (IC50) - hERG Assay - Metabolic Stability Prodrug->InVitro InVivo_PK In Vivo PK (Mouse, Rat, Dog, Monkey) InVitro->InVivo_PK InVivo_Efficacy In Vivo Efficacy - Receptor Occupancy - Mouse Forced Swim Test - Novelty-Suppressed Feeding InVivo_PK->InVivo_Efficacy Safety Safety & Toxicology - Rat 4-Day IV Study - Monkey Single-Dose IV - Cardiovascular Safety InVivo_Efficacy->Safety Candidate Preclinical Candidate Selection Safety->Candidate

Caption: Workflow for preclinical development.
Key Methodologies

  • GluN2B Receptor Binding and Functional Assays: While specific details are proprietary, these were standard assays. Binding affinity (Ki) was likely determined using radioligand binding assays with membrane preparations from rodent, monkey, and human brains.[2] Functional inhibition (IC50) was assessed in cell lines expressing specific NMDA receptor subtypes to confirm potency and selectivity.[1][2]

  • Ex Vivo GluN2B Receptor Occupancy: This assay served as a key translational surrogate for efficacy.[2] The general protocol involves administering this compound or BMS-986169 to rodents. At a specified time point, the animals are euthanized, and their brains are rapidly removed. The level of GluN2B receptor occupancy is then determined in brain homogenates, often by measuring the displacement of a specific radioligand. This allows for the establishment of a relationship between drug exposure and target engagement in the central nervous system.

  • Mouse Forced Swim Test (mFST): This is a widely used behavioral model to screen for antidepressant efficacy.[7] Mice are placed individually in a cylinder filled with water from which they cannot escape. After initial escape-oriented behaviors, the mice adopt an immobile posture. The duration of immobility is recorded. A significant reduction in immobility time following drug administration, as was observed with BMS-986169, is interpreted as an antidepressant-like effect.[2]

  • Toxicology Studies: Safety was evaluated in both rat and monkey models. In the 4-day rat study, this compound was administered intravenously daily, with comprehensive monitoring of clinical signs, body weight, and, upon termination, clinical and histopathological analysis.[2] The monkey study involved a single intravenous dose to assess acute tolerability and toxicokinetics.[2]

Metabolism

This compound is a phosphate prodrug designed for intravenous delivery. In the body, it is rapidly cleaved by phosphatases to release the active parent compound, BMS-986169. This parent molecule is then extensively metabolized, primarily through oxidation of the p-tolyl methyl group to form the carboxylic acid metabolite (met-1) and N-dealkylation of the lactam to form met-2.[2] Both of these major metabolites were synthesized and found to be pharmacologically inactive.[2]

cluster_2 Metabolic Pathway Prodrug This compound (Prodrug, IV Admin) Parent BMS-986169 (Active Parent Drug) Prodrug->Parent Rapid Conversion (in vivo) Met1 met-1 (Inactive Metabolite) Parent->Met1 Oxidation Met2 met-2 (Inactive Metabolite) Parent->Met2 N-dealkylation Other >13 Other Metabolites Parent->Other

Caption: Prodrug conversion and metabolism.

References

The Journey of BMS-986163: A Prodrug Approach to Targeting GluN2B in Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals

Executive Summary

Major Depressive Disorder (MDD) presents a significant global health challenge, with a substantial patient population experiencing inadequate response to current monoaminergic-based therapies. This has spurred the exploration of novel therapeutic targets, among which the N-methyl-D-aspartate (NMDA) receptor, particularly the GluN2B subunit, has emerged as a promising avenue for rapid-acting antidepressants. This whitepaper details the discovery and preclinical development of BMS-986163, a water-soluble phosphate prodrug of the potent and selective GluN2B negative allosteric modulator (NAM), BMS-986169. The strategic implementation of a prodrug approach successfully addressed the poor aqueous solubility of the parent compound, enabling intravenous administration and unlocking its therapeutic potential. This document provides an in-depth overview of the pharmacological properties, experimental methodologies, and developmental rationale for this compound, offering valuable insights for researchers and scientists in the field of drug discovery and development.

Introduction: The Unmet Need and the GluN2B Hypothesis

The limitations of traditional antidepressants, including a delayed onset of action and low remission rates, highlight the urgent need for innovative therapeutic strategies. The glutamate hypothesis of depression has gained considerable traction, with the NMDA receptor antagonist ketamine demonstrating rapid and robust antidepressant effects. However, ketamine's clinical utility is hampered by its dissociative side effects and potential for abuse. This has led to the pursuit of more specific NMDA receptor modulators, with a focus on the GluN2B subunit. GluN2B-containing NMDA receptors are implicated in the pathophysiology of depression, and their selective antagonism is hypothesized to produce antidepressant effects with an improved safety profile compared to non-selective NMDA receptor blockers.

Discovery of BMS-986169: A Potent and Selective GluN2B NAM

The journey to this compound began with the discovery of its active moiety, BMS-986169. Through a focused medicinal chemistry effort, BMS-986169 was identified as a highly potent and selective negative allosteric modulator of the GluN2B subunit.

In Vitro Pharmacology

BMS-986169 demonstrated high-affinity binding to the allosteric site of the GluN2B receptor and potent functional inhibition.[1]

Table 1: In Vitro Potency and Selectivity of BMS-986169

ParameterSpecies/SystemValue
Binding Affinity (Ki) Rat Brain Membranes4.0 nM[1]
Monkey Brain Membranes6.3 nM
Human Brain Membranes4.03 nM[2]
Functional Inhibition (IC50) Human GluN2B in Xenopus Oocytes24 nM[1][2]
Human GluN2A in Xenopus Oocytes>10,000 nM
Human GluN2C in Xenopus Oocytes>10,000 nM
Human GluN2D in Xenopus Oocytes>10,000 nM
Physicochemical Properties and the Prodrug Rationale

Despite its promising pharmacological profile, BMS-986169 exhibited poor aqueous solubility, a significant hurdle for developing an intravenous formulation necessary for acute treatment settings in MDD. This limitation prompted the exploration of a prodrug strategy to enhance solubility and enable parenteral administration.

This compound: The Phosphate Prodrug Solution

A phosphate ester prodrug approach was chosen to improve the aqueous solubility of BMS-986169. This strategy involves masking a hydroxyl group on the parent molecule with a phosphate group, which can be rapidly cleaved in vivo by endogenous phosphatases to release the active drug.

Properties of this compound

This compound demonstrated significantly improved aqueous solubility compared to its parent compound, while being designed for rapid conversion to BMS-986169 in the body.

Table 2: Physicochemical Properties of this compound and BMS-986169

CompoundPropertyValue
BMS-986169 Aqueous SolubilityVery Low
This compound Aqueous SolubilityHigh
This compound In Vivo Conversion to BMS-986169Rapid[1]

Preclinical Pharmacokinetics

Extensive pharmacokinetic studies were conducted in multiple preclinical species to characterize the absorption, distribution, metabolism, and excretion (ADME) of BMS-986169 following the administration of the prodrug this compound.

Table 3: Pharmacokinetic Parameters of BMS-986169 in Preclinical Species

SpeciesClearanceVolume of Distribution (Vd)Half-life (t1/2)
Mouse HighHighShort
Rat HighModerateShort
Dog ModerateModerateShort
Monkey ModerateModerateShort

These studies confirmed the rapid and efficient conversion of this compound to BMS-986169 in vivo, leading to systemic exposure of the active compound.

Mechanism of Action and Signaling Pathways

BMS-986169 acts as a negative allosteric modulator at the GluN2B subunit of the NMDA receptor. This means it binds to a site on the receptor that is distinct from the glutamate or glycine binding sites and, in doing so, reduces the probability of the ion channel opening in response to agonist binding. This modulation of NMDA receptor activity is believed to trigger a cascade of downstream signaling events that ultimately lead to its antidepressant effects.

One of the key proposed downstream effects of GluN2B antagonism is the disinhibition of pathways that lead to synaptogenesis and neuroplasticity, which are often impaired in individuals with depression. A critical pathway implicated is the activation of the mammalian target of rapamycin (mTOR) signaling cascade, which plays a crucial role in protein synthesis required for synaptic strengthening and formation.[3][4]

GluN2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Binds to GluN2B BMS-986169 BMS-986169 BMS-986169->NMDA_Receptor Negative Allosteric Modulation Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Inhibits mTOR_Signaling mTOR Signaling Cascade Ca_Influx->mTOR_Signaling Leads to Disinhibition Protein_Synthesis Increased Protein Synthesis (e.g., BDNF) mTOR_Signaling->Protein_Synthesis Synaptogenesis Synaptogenesis & Neuroplasticity Protein_Synthesis->Synaptogenesis Antidepressant_Effects Antidepressant Effects Synaptogenesis->Antidepressant_Effects

Downstream Signaling of GluN2B Negative Allosteric Modulation.

Clinical Development

Based on its promising preclinical profile, this compound was advanced into clinical development for the treatment of Major Depressive Disorder. Clinical trials were designed to assess the safety, tolerability, and efficacy of this novel therapeutic agent.

While specific results from all clinical trial phases are not publicly available, the progression of this compound into human studies underscores the confidence in its preclinical data and the therapeutic hypothesis. The primary goal of these trials was to determine if the rapid antidepressant effects observed in preclinical models would translate to patients with MDD.

Experimental Protocols

A summary of the key experimental methodologies employed in the preclinical evaluation of this compound and BMS-986169 is provided below.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of BMS-986169 for the GluN2B receptor.

  • Method: Competitive radioligand binding assays were performed using membrane preparations from rat, monkey, and human brain tissue. A specific radioligand for the GluN2B subunit was incubated with the membrane preparations in the presence of varying concentrations of BMS-986169. The displacement of the radioligand was measured to calculate the Ki value.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Brain_Tissue Brain Tissue (Rat, Monkey, Human) Membrane_Prep Membrane Preparation Brain_Tissue->Membrane_Prep Incubation_Mix Incubate: Membranes + Radioligand + BMS-986169 Membrane_Prep->Incubation_Mix Radioligand Radioligand (GluN2B Specific) Radioligand->Incubation_Mix BMS-986169_Dilutions BMS-986169 Serial Dilutions BMS-986169_Dilutions->Incubation_Mix Filtration Rapid Filtration Incubation_Mix->Filtration Measurement Measure Bound Radioactivity Filtration->Measurement Displacement_Curve Generate Displacement Curve Measurement->Displacement_Curve Ki_Calculation Calculate Ki Displacement_Curve->Ki_Calculation

Workflow for Radioligand Binding Assay.
In Vitro Functional Assays

  • Objective: To determine the functional inhibitory activity (IC50) of BMS-986169 on NMDA receptors with different GluN2 subunits.

  • Method: Two-electrode voltage-clamp electrophysiology was used on Xenopus oocytes expressing human NMDA receptor subtypes (GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, and GluN1/GluN2D). The oocytes were perfused with glutamate and glycine to elicit a current, and the inhibitory effect of different concentrations of BMS-986169 on this current was measured to determine the IC50 value.[2]

In Vivo Pharmacokinetic Studies
  • Objective: To characterize the pharmacokinetic profile of BMS-986169 in various animal species.

  • Method: this compound was administered intravenously to mice, rats, dogs, and monkeys. Blood and brain samples were collected at various time points and the concentrations of BMS-986169 were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters such as clearance, volume of distribution, and half-life were then calculated.

Conclusion

The development of this compound represents a successful application of a prodrug strategy to overcome the physicochemical limitations of a highly promising therapeutic candidate. By converting the potent and selective GluN2B NAM, BMS-986169, into a water-soluble phosphate prodrug, researchers at Bristol Myers Squibb enabled its advancement into clinical trials for Major Depressive Disorder. The preclinical data robustly support the therapeutic potential of targeting the GluN2B subunit for the rapid treatment of depression. This case study serves as a valuable example of how innovative drug delivery approaches can be pivotal in translating a novel pharmacological concept from the laboratory to the clinic.

References

Deucravacitinib (BMS-986165): A Technical Guide to the First-in-Class Allosteric TYK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Compound Identification: The initial request specified BMS-986163 and its active metabolite BMS-986169. However, extensive research has clarified that these compounds are related to NMDA receptor modulation for depressive disorders. The core requirements of this guide, focusing on TYK2 signaling pathways (IL-12, IL-23, Type I IFN), align with the profile of Deucravacitinib (BMS-986165) , a selective TYK2 inhibitor. This guide will, therefore, focus on Deucravacitinib and its active metabolite, BMT-153261, to meet the scientific intent of the request.

Executive Summary

Deucravacitinib (BMS-986165) is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2][3] By binding to the regulatory pseudokinase (JH2) domain of TYK2, Deucravacitinib stabilizes an inhibitory conformation of the enzyme, effectively blocking the signaling of key cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I interferons (IFNs).[1][4] This unique mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3), minimizing off-target effects associated with traditional ATP-competitive JAK inhibitors.[5][6] Deucravacitinib has been approved for the treatment of moderate-to-severe plaque psoriasis and is under investigation for a range of other immune-mediated diseases.[4][7] This document provides a comprehensive technical overview of Deucravacitinib's mechanism of action, its impact on critical signaling pathways, its pharmacokinetic profile, and the experimental methodologies used in its characterization.

Mechanism of Action

Deucravacitinib's innovative mechanism of action lies in its allosteric inhibition of TYK2. Unlike conventional JAK inhibitors that compete with ATP at the highly conserved catalytic (JH1) domain, Deucravacitinib binds to the regulatory pseudokinase (JH2) domain.[1][4] This binding event locks the TYK2 protein into an inactive state, preventing the conformational changes necessary for its activation upon cytokine receptor engagement.[1][4] This allosteric inhibition prevents the downstream phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby blocking the transcription of pro-inflammatory genes.[8]

This unique binding mode is the basis for its high selectivity. The JH2 domain is more structurally diverse among the JAK family members than the JH1 domain, allowing for the development of a molecule that potently inhibits TYK2 with minimal activity against JAK1, JAK2, and JAK3 at clinically relevant concentrations.[5][6]

Signaling Pathways

TYK2 is a crucial intracellular kinase that mediates signaling for several key cytokines involved in both innate and adaptive immunity. Deucravacitinib's therapeutic efficacy stems from its ability to inhibit these pathways.

IL-23/Th17 Pathway

The IL-23/Th17 axis is a central driver in the pathogenesis of psoriasis and other autoimmune diseases. IL-23, produced by antigen-presenting cells, binds to its receptor on T helper 17 (Th17) cells. This engagement activates a TYK2/JAK2 heterodimer, leading to the phosphorylation of STAT3. Activated STAT3 promotes the survival and expansion of Th17 cells and their production of pro-inflammatory cytokines like IL-17 and IL-22. Deucravacitinib blocks TYK2 activation, thereby disrupting this cascade and reducing the inflammatory response driven by Th17 cells.[9]

IL23_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus IL-23 IL-23 IL23R IL-23R IL-23->IL23R TYK2 TYK2 IL23R->TYK2 IL12RB1 IL-12Rβ1 JAK2 JAK2 IL12RB1->JAK2 STAT3_inactive STAT3 TYK2->STAT3_inactive P JAK2->STAT3_inactive P STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_active->STAT3_active Gene_Transcription Pro-inflammatory Gene Transcription (e.g., IL-17, IL-22) STAT3_active->Gene_Transcription Translocation Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Inhibits

Caption: IL-23 Signaling Pathway Inhibition by Deucravacitinib.

IL-12 Pathway

IL-12 is critical for the differentiation of naive T cells into T helper 1 (Th1) cells, which produce IFN-γ and are involved in cell-mediated immunity. The IL-12 receptor signals through a TYK2/JAK2 pair, leading to the phosphorylation of STAT4. By inhibiting TYK2, Deucravacitinib can modulate Th1-mediated inflammatory responses.[10]

IL12_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus IL-12 IL-12 IL12RB2 IL-12Rβ2 IL-12->IL12RB2 JAK2 JAK2 IL12RB2->JAK2 IL12RB1 IL-12Rβ1 TYK2 TYK2 IL12RB1->TYK2 STAT4_inactive STAT4 TYK2->STAT4_inactive P JAK2->STAT4_inactive P STAT4_active p-STAT4 STAT4_inactive->STAT4_active STAT4_active->STAT4_active Gene_Transcription Th1 Differentiation Gene Transcription (e.g., IFN-γ) STAT4_active->Gene_Transcription Translocation Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Inhibits

Caption: IL-12 Signaling Pathway Inhibition by Deucravacitinib.

Type I IFN Pathway

Type I interferons (e.g., IFN-α, IFN-β) are central to antiviral defense and are also implicated in the pathogenesis of diseases like lupus. The Type I IFN receptor (IFNAR) signals through a TYK2/JAK1 pair. Upon IFN binding, TYK2 and JAK1 are activated, leading to the phosphorylation of STAT1 and STAT2. These form a complex with IRF9, known as ISGF3, which translocates to the nucleus to drive the expression of IFN-stimulated genes (ISGs). Deucravacitinib's inhibition of TYK2 effectively dampens this pathway.[10]

IFN_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Type I IFN Type I IFN IFNAR1 IFNAR1 Type I IFN->IFNAR1 TYK2 TYK2 IFNAR1->TYK2 IFNAR2 IFNAR2 JAK1 JAK1 IFNAR2->JAK1 STAT1_inactive STAT1 TYK2->STAT1_inactive P STAT2_inactive STAT2 JAK1->STAT2_inactive P STAT1_active p-STAT1 STAT1_inactive->STAT1_active STAT2_active p-STAT2 STAT2_inactive->STAT2_active ISGF3 ISGF3 Complex STAT1_active->ISGF3 STAT2_active->ISGF3 IRF9 IRF9 IRF9->ISGF3 Gene_Transcription Interferon-Stimulated Gene Transcription ISGF3->Gene_Transcription Translocation Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Inhibits

Caption: Type I IFN Signaling Pathway Inhibition by Deucravacitinib.

Quantitative Data

In Vitro Potency and Selectivity

Deucravacitinib demonstrates high potency for TYK2 and exceptional selectivity over other JAK family members. This selectivity is a key differentiator from pan-JAK or more broadly acting JAK inhibitors.

ParameterTYK2JAK1JAK2JAK3Reference
Binding Affinity (Ki) 0.02 nM---[2][3][10][11]
Biochemical IC50 0.2 nM1 nM (JH2)--[3][10]
Cellular IC50 (IL-23/12/IFN-I driven) 2-14 nM---[2][10]
Whole Blood IC50 (IL-12 induced IFN-γ) 40 nM->10,000 nM-[12]
Whole Blood IC50 (IL-2 induced pSTAT5) -1646 nM-1646 nM[5][12]
Selectivity vs. JAK1 (cellular) >100-fold---[6]
Selectivity vs. JAK2 (cellular) >2000-fold---[6][9]
Selectivity vs. JAK3 (cellular) >100-fold---[6]
Human Pharmacokinetics (6 mg Once Daily)

Deucravacitinib is rapidly absorbed and exhibits linear pharmacokinetics. It is metabolized by CYP1A2 to its major active metabolite, BMT-153261, which has comparable pharmacological activity.[13][14]

ParameterDeucravacitinibBMT-153261 (Active Metabolite)Reference
Tmax (median) 2-3 hours-[13]
Terminal Half-life (t½) 10 hours-[13]
Steady-State Cmax 45 ng/mL5 ng/mL[13][15]
Steady-State AUC24 473 ng·hr/mL95 ng·hr/mL[13][15]
Absolute Bioavailability 99%-[13]
Volume of Distribution (Vd) 140 L-[15]
Renal Clearance 27-54 mL/min-[13][15]
Clinical Efficacy in Plaque Psoriasis (POETYK PSO-1 & PSO-2 Trials)

The pivotal Phase 3 trials, POETYK PSO-1 and PSO-2, demonstrated the superior efficacy of Deucravacitinib compared to both placebo and apremilast in adults with moderate-to-severe plaque psoriasis.[16][17]

Endpoint (at Week 16)Deucravacitinib (POETYK-1)Placebo (POETYK-1)Deucravacitinib (POETYK-2)Placebo (POETYK-2)Reference
PASI 75 Response 58.7%12.7%53.6%9.4%[16][17]
sPGA 0/1 (clear/almost clear) 53.6%7.2%50.3%8.6%[16][17]
PASI 90 Response 35.5%2.4%29.9%3.1%[7][16]

Long-term extension studies have shown that clinical responses are well-maintained for up to five years, with PASI 75 response rates of 72.1% at year one and 67.3% at year five for patients on continuous treatment.[7][18][19]

Experimental Protocols

Biochemical Kinase Activity Assay

This assay determines the direct inhibitory effect of a compound on a purified enzyme.

Kinase_Assay_Workflow start Start: Prepare Reagents prepare_inhibitor Prepare serial dilutions of Deucravacitinib start->prepare_inhibitor plate_setup Add inhibitor, purified TYK2 enzyme, and substrate to 384-well plate prepare_inhibitor->plate_setup incubate_bind Incubate at room temp (10-15 min) for inhibitor binding plate_setup->incubate_bind initiate_reaction Initiate reaction by adding ATP incubate_bind->initiate_reaction incubate_react Incubate at 30°C (30-60 min) initiate_reaction->incubate_react detect_signal Stop reaction and add Kinase-Glo® reagent to measure remaining ATP incubate_react->detect_signal read_plate Measure luminescence with a plate reader detect_signal->read_plate analyze_data Calculate % inhibition and determine IC50 value read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a typical biochemical kinase activity assay.

Principle: The assay quantifies the phosphorylation of a substrate by the TYK2 kinase. The amount of ATP consumed in the reaction is measured using a luminescence-based reagent (e.g., Kinase-Glo®). Inhibition is determined by the reduction in ATP consumption in the presence of Deucravacitinib.[1]

Brief Protocol:

  • Preparation: Purified recombinant TYK2 (or other JAKs for selectivity profiling), a suitable peptide substrate, and ATP are prepared in a kinase assay buffer.

  • Assay Setup: Serial dilutions of Deucravacitinib are added to microplate wells, followed by the kinase and substrate mixture.

  • Reaction Initiation: The kinase reaction is started by the addition of ATP.

  • Signal Detection: After incubation, a detection reagent is added to measure the amount of remaining ATP, which is inversely proportional to kinase activity. Luminescence is read on a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percent inhibition against the log of the inhibitor concentration.[1]

Cellular Phospho-STAT (pSTAT) Assay

This assay measures the ability of a compound to inhibit cytokine-induced STAT phosphorylation within a cellular context.

Principle: A relevant cell line (e.g., human peripheral blood mononuclear cells or a cell line like THP-1) is pre-treated with the inhibitor and then stimulated with a specific cytokine to activate a particular JAK/STAT pathway. The level of phosphorylated STAT is then quantified, typically by flow cytometry.[1]

Brief Protocol:

  • Cell Preparation: Cells are harvested and resuspended in an appropriate medium.

  • Inhibitor Treatment: Cells are incubated with serial dilutions of Deucravacitinib for 1-2 hours.

  • Cytokine Stimulation: Cells are stimulated with a specific cytokine (e.g., IFN-α for TYK2/JAK1, IL-12 for TYK2/JAK2) for a short period (e.g., 15-30 minutes).

  • Fixation and Permeabilization: The reaction is stopped, and cells are fixed and permeabilized to allow antibody access to intracellular proteins.

  • Staining: Cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT1).

  • Flow Cytometry: The fluorescence intensity of individual cells is measured by a flow cytometer.

  • Data Analysis: The IC50 is determined by analyzing the reduction in the mean fluorescence intensity of the pSTAT signal at different inhibitor concentrations.[1]

Pharmacodynamic Analysis of Skin Biopsies

This method is used to assess the molecular effects of treatment directly within the target tissue of patients.

Principle: Skin biopsies are taken from psoriatic lesions of patients before and after treatment. The expression levels of key genes and proteins associated with the IL-23/Th17 and Type I IFN pathways are then quantified to assess the biological response to the drug.[9][20][21]

Brief Protocol:

  • Sample Collection: Punch biopsies (e.g., 4 mm) are obtained from nonlesional and lesional skin at baseline and at specified time points during treatment (e.g., Day 15, Day 85).[21]

  • RNA Extraction: Tissue samples are homogenized, and total RNA is extracted.

  • Quantitative RT-PCR (qRT-PCR): The expression of specific target genes (e.g., IL-17A, IL-19, β-defensin) is quantified. Gene expression is normalized to a housekeeping gene.

  • RNA Sequencing (RNA-seq): For a broader, unbiased view, RNA-seq can be performed to analyze the entire transcriptome and identify treatment-regulated gene networks.

  • Immunohistochemistry (IHC): Tissue sections are stained with antibodies against specific proteins (e.g., KRT16) to visualize and quantify changes in protein expression and cellular infiltrates.

  • Data Analysis: Changes in gene and protein expression are compared between baseline and post-treatment samples and correlated with clinical efficacy measures like the Psoriasis Area and Severity Index (PASI) score.[9][20][21]

Conclusion

Deucravacitinib (BMS-986165) represents a significant advancement in the treatment of immune-mediated diseases. Its novel allosteric mechanism of action provides highly selective inhibition of TYK2, effectively targeting the IL-23, IL-12, and Type I IFN signaling pathways while sparing other JAKs. This selectivity translates into a favorable safety and efficacy profile, as demonstrated in extensive clinical trials for plaque psoriasis. The quantitative data and experimental methodologies detailed in this guide provide a robust framework for understanding and further investigating this new class of therapeutic agents.

References

The Role of the GluN2B Subunit in the Pathophysiology of Depression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Major Depressive Disorder (MDD) is a complex psychiatric condition with a significant unmet medical need for more effective and rapid-acting therapeutics. The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, has emerged as a key player in the pathophysiology of depression. This technical guide provides an in-depth examination of the role of the GluN2B subunit of the NMDA receptor in depression. It synthesizes preclinical and clinical evidence, details key experimental methodologies, and outlines the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel antidepressant therapies targeting the glutamatergic system.

Introduction: The Glutamatergic Hypothesis of Depression

The traditional monoaminergic hypothesis of depression, which has guided antidepressant drug development for decades, has been challenged by the delayed onset of action and limited efficacy of existing treatments. This has led to the exploration of alternative neurobiological substrates, with the glutamatergic system taking center stage. The NMDA receptor, a crucial component of excitatory neurotransmission, is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits.[1] The GluN2 subunit has four subtypes (A-D), with GluN2A and GluN2B being the most prevalent in the adult forebrain.[2]

Emerging evidence strongly suggests that dysfunction of NMDA receptors, and specifically those containing the GluN2B subunit, is critically involved in the pathophysiology of MDD.[2] Antagonists of the NMDA receptor, such as ketamine, have demonstrated rapid and robust antidepressant effects in patients with treatment-resistant depression.[2][3] This has spurred significant interest in developing more specific agents that target the GluN2B subunit to achieve similar efficacy with an improved side-effect profile.[4]

Quantitative Data on GluN2B in Depression

Preclinical Evidence from Animal Models

Studies using various animal models of depression have provided quantitative data supporting the role of GluN2B in depressive-like behaviors.

Animal ModelBrain RegionFindingQuantitative ChangeCitation
Congenital Learned Helplessness RatsWhole-brain synaptosomesAltered GluN2B concentrationSignificant difference between helpless and non-helpless rats[5]
Repeated Inescapable Forced Swim (C57BL/6J mice)Dorsal HippocampusDecreased GluN2B protein levelsStatistically significant decrease[6]
Repeated Inescapable Forced Swim (C57BL/6J mice)Basolateral AmygdalaIncreased GluN2B protein levelsStatistically significant increase[6]
Zinc-Deficient RatsPrefrontal CortexNo significant change in total GluN2B expression-[7][8]
Grin2b+/- mice (heterozygous knockout)Whole brainDecreased GluN2B protein levelsApproximately 50% reduction[9]
Grin2b+/C456Y mutant miceWhole brainStrongly reduced GluN2B protein levelsStatistically significant reduction[9]
Cortex- and principal neuron-specific GluN2B knockout mice (2BΔCtx)CortexSignificantly decreased GluN2B expressionStatistically significant decrease at P10 and P50-P70[2][3]
Clinical Evidence from Human Studies

Clinical trials with GluN2B-selective antagonists have provided promising, albeit sometimes mixed, results.

CompoundStudy PopulationPrimary Outcome MeasureKey FindingCitation
CP-101,606 (Traxoprodil) Treatment-Refractory MDDChange in MADRS score at Day 5Greater decrease than placebo (mean difference: 8.6)[10][11]
HDRS response rate60% for CP-101,606 vs. 20% for placebo[10][11]
MK-0657 (CERC-301/Rislenemdaz) Treatment-Resistant DepressionChange in depression rating scalesSignificant antidepressant effects on secondary efficacy measures as early as Day 5[12][13]
Clinical findingsMixed results regarding optimal dosing and efficacy[14]
AZD6765 Major DepressionChange in MADRS scoreSignificant improvement vs. placebo at 80-110 minutes[12]
HDRS scoreSignificant difference vs. placebo at 80 and 110 minutes and at Day 2[12]

Key Signaling Pathways Involving GluN2B in Depression

Antagonism of GluN2B-containing NMDA receptors is believed to exert its antidepressant effects through the modulation of several downstream signaling pathways, leading to enhanced synaptic plasticity and function.

The mTOR Signaling Pathway

A critical pathway implicated in the rapid antidepressant effects of NMDA receptor antagonists is the mammalian target of rapamycin (mTOR) signaling cascade.[2][3] Blockade of GluN2B-containing NMDA receptors leads to a disinhibition of mTOR, resulting in increased protein synthesis of synaptic proteins, such as synapsin I and the GluA1 subunit of AMPA receptors.[7] This enhancement of protein synthesis is thought to be crucial for the synaptogenic and antidepressant effects.[2][3]

GluN2B_mTOR_Pathway Glutamate Ambient Glutamate GluN2B_NMDA GluN2B-NMDA Receptor Glutamate->GluN2B_NMDA mTOR mTOR Signaling GluN2B_NMDA->mTOR tonically suppresses Protein_Synthesis Synaptic Protein Synthesis (e.g., GluA1, Synapsin I) mTOR->Protein_Synthesis activates Synaptogenesis Synaptogenesis & Increased Synaptic Strength Protein_Synthesis->Synaptogenesis Antidepressant_Effects Antidepressant Effects Synaptogenesis->Antidepressant_Effects

Caption: GluN2B-mTOR signaling pathway in depression.

Role of BDNF and Synaptic Plasticity

Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. The activation of the mTOR pathway by GluN2B antagonists is linked to an increase in BDNF signaling.[2] This, in turn, promotes synaptogenesis and enhances excitatory synaptic transmission, counteracting the synaptic deficits observed in depression.[2][3]

GluN2B_BDNF_Pathway GluN2B_Antagonist GluN2B Antagonist (e.g., Ro 25-6981, Ketamine) GluN2B_NMDA GluN2B-NMDA Receptor GluN2B_Antagonist->GluN2B_NMDA blocks mTOR_Activation mTOR Activation GluN2B_NMDA->mTOR_Activation disinhibits BDNF_Signaling Increased BDNF Signaling mTOR_Activation->BDNF_Signaling Synaptic_Plasticity Enhanced Synaptic Plasticity (Synaptogenesis, Increased AMPA Receptor Function) BDNF_Signaling->Synaptic_Plasticity Antidepressant_Response Rapid Antidepressant Response Synaptic_Plasticity->Antidepressant_Response

Caption: Role of BDNF in GluN2B-mediated antidepressant effects.

Detailed Experimental Protocols

Western Blotting for GluN2B Expression

This protocol outlines the general steps for assessing GluN2B protein levels in brain tissue lysates.

  • Tissue Homogenization:

    • Dissect the brain region of interest (e.g., prefrontal cortex, hippocampus) on ice.

    • Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.[15][16]

    • Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 20-30 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard method such as the Bicinchoninic Acid (BCA) assay.[16]

  • SDS-PAGE:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-40 µg) onto a low-percentage (e.g., 6-8%) SDS-polyacrylamide gel to resolve the high molecular weight GluN2B protein (approx. 180 kDa).[15]

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Electrotransfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Wet transfer is often preferred for large proteins and can be performed at 100V for 1.5 hours.[15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for GluN2B overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane again as described above.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensity using densitometry software (e.g., ImageJ).[17]

    • Normalize the GluN2B signal to a loading control protein (e.g., β-actin or GAPDH).

Behavioral Testing in Animal Models

The FST is a widely used behavioral assay to screen for antidepressant-like activity.[18][19]

  • Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • A pre-test session of 15 minutes is conducted 24 hours before the test session.

    • On the test day, animals are placed in the cylinder for a 5-6 minute session.

    • The duration of immobility (floating without struggling) in the last 4 minutes is recorded.

  • Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.

The SPT is used to measure anhedonia, a core symptom of depression.[7]

  • Apparatus: Home cage equipped with two drinking bottles.

  • Procedure:

    • Acclimation: For 48 hours, mice are habituated to two bottles of water.

    • Baseline: For 24 hours, mice have free access to one bottle of water and one bottle of 1% sucrose solution. The position of the bottles is swapped after 12 hours.

    • Test: Following a period of food and water deprivation (e.g., 12-24 hours), the mice are again presented with one bottle of water and one of 1% sucrose solution for a defined period (e.g., 1-2 hours).

  • Measurement: The amount of liquid consumed from each bottle is measured. Sucrose preference is calculated as: (sucrose intake / total fluid intake) x 100%.

  • Interpretation: An increase in sucrose preference in treated animals compared to a stressed or control group suggests an antidepressant-like effect.

Electrophysiology: Whole-Cell Patch-Clamp Recordings

This technique is used to measure synaptic currents and assess synaptic plasticity.

  • Slice Preparation:

    • Acutely prepare coronal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., prefrontal cortex) in an ice-cold, oxygenated (95% O2/5% CO2) cutting solution.[20]

    • Allow slices to recover in artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour.

  • Recording:

    • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

    • Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.

    • Establish a whole-cell patch-clamp configuration on a pyramidal neuron.

    • Record NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by holding the neuron at a depolarized potential (e.g., +40 mV) in the presence of an AMPA receptor antagonist.

  • Data Analysis:

    • Analyze the amplitude, decay kinetics, and frequency of the recorded currents.

    • Changes in these parameters can indicate alterations in synaptic strength and plasticity.

Experimental and Logical Workflows

Experimental_Workflow Animal_Model Induce Depression-like State (e.g., Chronic Stress, Genetic Model) Treatment Administer GluN2B Antagonist or Vehicle Animal_Model->Treatment Behavioral_Testing Behavioral Assessment (FST, SPT, etc.) Treatment->Behavioral_Testing Tissue_Collection Brain Tissue Collection Behavioral_Testing->Tissue_Collection Data_Analysis Data Analysis and Interpretation Behavioral_Testing->Data_Analysis Biochemical_Analysis Biochemical Analysis (Western Blot, ELISA) Tissue_Collection->Biochemical_Analysis Electrophysiology Electrophysiological Recording (Patch-Clamp) Tissue_Collection->Electrophysiology Biochemical_Analysis->Data_Analysis Electrophysiology->Data_Analysis

Caption: General experimental workflow for preclinical GluN2B studies.

Logical_Relationship Depression_Pathophysiology Depression Pathophysiology (e.g., Synaptic Deficits, Anhedonia) GluN2B_Dysfunction GluN2B-NMDA Receptor Hyperfunction/Dysregulation Depression_Pathophysiology->GluN2B_Dysfunction involves GluN2B_Antagonism Pharmacological Antagonism of GluN2B GluN2B_Dysfunction->GluN2B_Antagonism is targeted by Downstream_Signaling Modulation of Downstream Signaling (mTOR, BDNF) GluN2B_Antagonism->Downstream_Signaling leads to Synaptic_Plasticity_Restoration Restoration of Synaptic Plasticity and Function Downstream_Signaling->Synaptic_Plasticity_Restoration Therapeutic_Effect Therapeutic Antidepressant Effect Synaptic_Plasticity_Restoration->Therapeutic_Effect

Caption: Logical framework for GluN2B's role in depression.

Conclusion and Future Directions

The evidence strongly implicates the GluN2B subunit of the NMDA receptor as a key mediator in the pathophysiology of depression and a promising target for novel, rapid-acting antidepressants. Both preclinical and clinical studies have demonstrated that antagonizing GluN2B can produce significant antidepressant effects, likely through the modulation of downstream signaling pathways such as mTOR and BDNF, leading to enhanced synaptic plasticity.

Future research should focus on:

  • Developing more selective GluN2B antagonists with improved pharmacokinetic and safety profiles to minimize off-target effects.

  • Identifying biomarkers that can predict patient response to GluN2B-targeted therapies.

  • Further elucidating the complex downstream signaling networks to identify additional therapeutic targets.

  • Investigating the role of GluN2B in different subtypes of depression and its potential efficacy in comorbid conditions.

A deeper understanding of the role of GluN2B will undoubtedly pave the way for the development of the next generation of antidepressants, offering hope for more effective and faster relief for individuals suffering from major depressive disorder.

References

BMS-986163: A Technical Overview of a Novel Rapid-Acting Antidepressant Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Major Depressive Disorder (MDD) presents a significant global health challenge, with a substantial patient population experiencing treatment-resistant depression (TRD). The discovery of rapid-acting antidepressants targeting the glutamatergic system, such as ketamine, has opened new avenues for therapeutic intervention. This technical guide provides an in-depth overview of BMS-986163, a novel intravenous prodrug under investigation as a rapid-acting antidepressant. This compound is rapidly converted in vivo to its active moiety, BMS-986169, a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B. This document consolidates the core preclinical data, details key experimental methodologies, and visualizes the critical pathways and workflows associated with the development of this compound.

Mechanism of Action

This compound is a water-soluble dihydrogen phosphate prodrug designed to overcome the poor aqueous solubility of its active parent molecule, BMS-986169.[1][2] Following intravenous administration, this compound undergoes rapid conversion to BMS-986169.[1][2][3]

BMS-986169 acts as a selective negative allosteric modulator of the GluN2B subunit of the NMDA receptor.[1][4][5] This mechanism is distinct from the channel-blocking action of ketamine. By binding to an allosteric site on the GluN2B subunit, BMS-986169 reduces the receptor's response to the binding of the neurotransmitter glutamate. The modulation of the glutamatergic system, specifically through GluN2B-containing NMDA receptors, is a compelling target for antidepressant therapy due to its role in synaptic plasticity.[1] Preclinical evidence suggests that, similar to ketamine, this modulation can lead to enhanced synaptogenesis.[1]

This compound Mechanism of Action cluster_0 Systemic Circulation cluster_1 Synaptic Cleft This compound This compound (Prodrug, Water-Soluble) BMS-986169 BMS-986169 (Active NAM, Poorly Soluble) This compound->BMS-986169 Rapid In Vivo Conversion Allosteric_Site GluN2B Allosteric Binding Site BMS-986169->Allosteric_Site Binds to Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Activates Allosteric_Site->NMDA_Receptor Inhibits Glutamate Response

Mechanism of action for this compound.

Quantitative Data

The preclinical development of this compound and its active form, BMS-986169, has generated a substantial amount of quantitative data across in vitro and in vivo studies. These findings are summarized in the tables below for ease of comparison.

Table 1: In Vitro Pharmacology of BMS-986169
ParameterTargetValueSpeciesReference
Binding Affinity (Ki) GluN2B4.0 nMRat Brain[1]
4.03-6.3 nM-[4][5]
Functional Inhibition (IC50) GluN2B24 nMHuman (in Xenopus oocytes)[1]
24.1 nMHuman (in Xenopus oocytes)[4][5]
hERG Inhibition (IC50) hERG Channel28.4 µMHuman[4][5]
CYP450 Inhibition (IC50) Multiple CYPs> 18 µMHuman Liver Microsomes[6]
Aqueous Solubility (this compound) -19.9 mg/mL (pH 7.4)-[1]
Table 2: In Vivo Efficacy and Receptor Occupancy of BMS-986169
AssayParameterDoseResultSpeciesReference
Ex Vivo Receptor Occupancy GluN2B Occupancy3 mg/kg (i.v.)87-95%Mouse[6]
Mouse Forced Swim Test (mFST) Minimum Effective Dose (MED)1.0 mg/kg (i.v.)Significant reduction in immobilityMouse[1]
GluN2B Occupancy at MED1.0 mg/kg (i.v.)73%Mouse[1]
Table 3: Intravenous Pharmacokinetic Parameters of BMS-986169
SpeciesClearance (CL) (ml/min/kg)Volume of Distribution (Vdss) (L/kg)Half-life (t1/2) (h)
Mouse 10410.31.2
Rat 634.30.8
Dog 223.52.1
Monkey 162.52.0
Data derived from preclinical studies.[1]

Experimental Protocols

Detailed methodologies are critical for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments conducted in the evaluation of this compound and BMS-986169.

In Vitro GluN2B Receptor Binding Assay

This assay determines the binding affinity (Ki) of the compound for the GluN2B receptor.

  • Tissue Preparation: Brain tissue from adult male Sprague-Dawley rats is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand specific for the GluN2B allosteric site (e.g., [3H]ifenprodil) and varying concentrations of the test compound (BMS-986169).

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The filters are then washed with cold buffer.

  • Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The Ki value is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Ex Vivo GluN2B Receptor Occupancy

This protocol measures the percentage of GluN2B receptors bound by BMS-986169 in the brain after systemic administration.

  • Animal Dosing: Male CD-1 mice are administered BMS-986169 intravenously at various doses.

  • Tracer Administration: At a specified time point post-dosing, a tracer dose of a radiolabeled compound that binds to the GluN2B receptor (e.g., [3H]MK-801) is administered intravenously.[4][5]

  • Tissue Collection: After a defined period for tracer distribution, animals are euthanized, and brains are rapidly removed and frozen.

  • Autoradiography: Brains are sectioned using a cryostat, and the sections are exposed to a phosphor imaging plate.

  • Data Analysis: The density of the signal in specific brain regions is quantified and compared between vehicle-treated and drug-treated animals to calculate the percentage of receptor occupancy.

Ex Vivo Receptor Occupancy Workflow cluster_0 In Vivo Phase cluster_1 Ex Vivo Analysis Dosing Administer BMS-986169 (i.v.) to Mice Tracer Administer Radiotracer (e.g., [3H]MK-801) Dosing->Tracer Time Delay Euthanasia Euthanize & Collect Brain Tracer->Euthanasia Allow Distribution Sectioning Cryosection Brain Euthanasia->Sectioning Imaging Autoradiography Sectioning->Imaging Analysis Quantify Signal & Calculate Occupancy Imaging->Analysis

Workflow for the ex vivo receptor occupancy assay.
Mouse Forced Swim Test (mFST)

The mFST is a widely used behavioral assay to screen for antidepressant-like activity.

  • Apparatus: A transparent cylindrical container (e.g., 30 cm height x 20 cm diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape (e.g., 15 cm).[7]

  • Procedure: Mice are individually placed into the water cylinder for a 6-minute session.[7] The behavior is typically video-recorded for later analysis.

  • Behavioral Scoring: The duration of immobility is scored during the final 4 minutes of the test.[7] Immobility is defined as the state in which the mouse makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: The total time spent immobile is compared between drug-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Mouse Forced Swim Test Workflow Dosing Administer BMS-986169 or Vehicle Acclimation Acclimation Period Dosing->Acclimation Swim_Test Place Mouse in Water Cylinder (6-minute session) Acclimation->Swim_Test Recording Video Record Behavior Swim_Test->Recording Scoring Score Immobility Time (last 4 minutes) Recording->Scoring Analysis Compare Immobility Between Groups Scoring->Analysis

Workflow for the Mouse Forced Swim Test (mFST).
Ex Vivo Hippocampal Long-Term Potentiation (LTP)

This electrophysiological assay assesses the effect of the compound on synaptic plasticity, a key process implicated in the action of rapid-acting antidepressants.

  • Animal Treatment: Rats are administered this compound or vehicle.

  • Slice Preparation: At 24 hours post-dose, animals are euthanized, and the brains are rapidly removed.[4][5] Hippocampal slices are prepared using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).

  • Electrophysiology: Slices are transferred to a recording chamber and perfused with oxygenated aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • LTP Induction: After establishing a stable baseline of fEPSPs, high-frequency stimulation (HFS) is delivered to induce LTP.

  • Data Analysis: The slope of the fEPSPs is monitored for at least 60 minutes post-HFS. The degree of potentiation is calculated as the percentage increase in the fEPSP slope compared to the pre-HFS baseline. Enhanced LTP in the drug-treated group compared to the vehicle group suggests an effect on synaptic strengthening.[1]

Safety and Toxicology

BMS-986169 demonstrated weak inhibition of the hERG channel (IC50 = 28.4 μM), indicating a low risk for cardiac arrhythmias.[4][5] In a cardiovascular safety assessment in anesthetized guinea pigs, BMS-986169 did not produce an increase in the QTc interval at doses up to 10 mg/kg (i.v.).[1] The prodrug, this compound, was well-tolerated in 4-day rat and single-dose monkey toxicology studies with no significant adverse effects observed.[1] Importantly, in contrast to ketamine, BMS-986169 did not produce dissociative effects in monkeys or significant hyperlocomotion in mice.[1]

Conclusion

This compound is a promising rapid-acting antidepressant candidate with a well-defined mechanism of action as a GluN2B negative allosteric modulator. Preclinical data demonstrate potent and selective target engagement, efficacy in behavioral models of depression, and a favorable safety profile that differentiates it from ketamine. The successful use of a prodrug strategy addresses the solubility limitations of the active compound, enabling intravenous administration. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive foundation for further research and development in the pursuit of novel, rapid, and safe treatments for major depressive disorder.

References

An In-Depth Technical Guide to BMS-986163: A Novel GluN2B Negative Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986163 is a water-soluble prodrug that is rapidly converted in vivo to its active parent molecule, BMS-986169.[1][2][3][4] This active compound is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2][3][4] Developed for intravenous administration, this compound has been investigated for its potential therapeutic utility in major depressive disorder (MDD), offering a novel mechanistic approach to this complex neurological condition.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, mechanism of action, and preclinical safety of this compound and its active metabolite, BMS-986169.

Chemical Structure

This compound is a phosphate ester prodrug designed to enhance aqueous solubility for intravenous formulation.[1] Upon administration, it undergoes rapid enzymatic conversion to the active phenolic compound, BMS-986169.

This compound

  • IUPAC Name: (4-((3S,4S)-3-fluoro-1-((R)-1-(4-methylbenzyl)-2-oxopyrrolidin-3-yl)piperidin-4-yl)phenyl) dihydrogen phosphate

  • CAS Number: 1801151-09-6

  • SMILES: CC1=CC=C(CN2CC--INVALID-LINK----INVALID-LINK--(O)=O)C=C4)CC3">C@@HC2=O)C=C1[1]

BMS-986169 (Active Metabolite)

  • IUPAC Name: (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one

  • CAS Number: 1801151-08-5

  • Chemical Formula: C23H27FN2O2

  • Molecular Weight: 382.48 g/mol

While the existence of two major circulating metabolites, designated as met-1 and met-2, has been noted in preclinical studies, their specific chemical structures are not publicly available in the reviewed literature.[3][4] Further investigation into the metabolic fate of BMS-986169 would be necessary to fully characterize these entities.

Physicochemical Properties

The physicochemical properties of this compound and BMS-986169 have been characterized to support their development as an intravenous drug and to understand the disposition of the active moiety.

PropertyThis compound (Prodrug)BMS-986169 (Active Form)Reference(s)
Melting Point 172 °C (zwitterionic monohydrate)186 °C[1]
Aqueous Solubility (pH 7.4) 19.9 mg/mL2 µg/mL[1]
LogD Not Reported2.9[1]
pKa (protonated piperidine nitrogen) Not Reported4.4[1]
Polar Surface Area Not Reported44 Ų[1]
Solid-State Stability Stable at 50 °C for up to 4 weeksNot Reported[1]
Aqueous Solution Stability Stable for up to 90 days at 25 °CNot Reported[1]

Pharmacological Properties

BMS-986169 demonstrates high affinity and selective functional inhibition of the GluN2B subunit of the NMDA receptor.

ParameterValueSpecies/SystemReference(s)
GluN2B Binding Affinity (Ki) 4.0 nMRat Brain[1][3]
4.03 - 6.3 nMNot Specified
GluN2B Functional Inhibition (IC50) 24 nMCells[1][3]
24.1 nMXenopus oocytes expressing human NMDA receptor subtypes
hERG Inhibition (IC50) > 7.8 µMNot Specified[1]
28.4 µMNot Specified
Cytochrome P450 Inhibition (IC50) > 18 µMHuman Liver Microsomes (multiple CYPs)[1]
Brain-to-Plasma Ratio 2.8Mice[1]
Oral Bioavailability (F) 2.5%Rat[1]

BMS-986169 exhibits selectivity for the GluN2B subunit over other NMDA receptor subtypes, including GluN2A, GluN2C, and GluN2D.[1] It has shown no significant off-target activity in a broad panel of G-protein coupled receptors, ion channels, nuclear hormone receptors, and enzymes.[1]

Mechanism of Action

BMS-986169 functions as a negative allosteric modulator of the NMDA receptor, specifically at the GluN2B subunit. Allosteric modulation refers to the binding of a ligand to a site on a receptor that is distinct from the primary agonist binding site. This binding event induces a conformational change in the receptor that, in the case of a negative modulator, reduces the probability of the ion channel opening in response to agonist binding.

The binding site for GluN2B-selective NAMs like ifenprodil, a prototypical agent, is located at the interface between the GluN1 and GluN2B amino-terminal domains (ATDs). BMS-986169 is believed to bind to this allosteric site. By binding to this site, BMS-986169 stabilizes a conformation of the receptor that is less responsive to the binding of the endogenous agonists, glutamate and glycine. This leads to a reduction in the influx of Ca2+ and Na+ ions through the NMDA receptor channel, thereby modulating downstream signaling cascades.

cluster_Prodrug Prodrug Administration and Conversion BMS986163 This compound (Prodrug) Aqueous Soluble BMS986169 BMS-986169 (Active Drug) Lipophilic BMS986163->BMS986169 Rapid in vivo conversion (Phosphatases)

Prodrug Conversion of this compound to BMS-986169.

cluster_Receptor GluN2B-Containing NMDA Receptor cluster_Modulation Negative Allosteric Modulation cluster_Signaling Downstream Signaling GluN1 GluN1 Subunit IonChannel Ion Channel (Closed) GluN2B GluN2B Subunit CaInflux Reduced Ca2+ Influx IonChannel->CaInflux Inhibition of Channel Opening BMS986169 BMS-986169 AllostericSite Allosteric Binding Site BMS986169->AllostericSite Binds to AllostericSite->GluN2B Located at GluN1/GluN2B Interface Downstream Modulation of Synaptic Plasticity & Neuronal Excitability CaInflux->Downstream

Mechanism of Action of BMS-986169.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are methodologies for key assays used in the characterization of this compound and BMS-986169.

GluN2B Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of BMS-986169 for the GluN2B receptor.

  • Methodology:

    • Membrane Preparation: Prepare crude synaptic membranes from the forebrain of adult male Sprague-Dawley rats. Homogenize the tissue in ice-cold sucrose buffer and centrifuge to pellet the membranes. Resuspend the pellet and store at -80 °C.

    • Radioligand Binding: Use a selective GluN2B radioligand, such as [3H]ifenprodil.

    • Assay Conditions: Incubate the rat brain membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (BMS-986169) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Incubation and Termination: Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to reach equilibrium. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Inhibition Assay using Two-Electrode Voltage Clamp in Xenopus Oocytes

  • Objective: To determine the functional inhibitory potency (IC50) of BMS-986169 on human NMDA receptors.

  • Methodology:

    • Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.

    • cRNA Injection: Inject the oocytes with cRNAs encoding human GluN1 and GluN2B subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.

    • Electrophysiological Recording: Place an oocyte in a recording chamber and perfuse with a standard frog Ringer's solution. Impale the oocyte with two microelectrodes filled with KCl for voltage clamping.

    • Agonist Application: Apply a solution containing glutamate and glycine to activate the expressed NMDA receptors and elicit an inward current.

    • Compound Application: Co-apply varying concentrations of BMS-986169 with the agonists.

    • Data Acquisition: Record the peak inward current at each concentration of the test compound.

    • Data Analysis: Normalize the current responses to the control response (agonists alone). Plot the normalized current as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_Preparation Preparation cluster_Assay Binding Assay cluster_Analysis Data Analysis Tissue Brain Tissue Homogenization Membranes Synaptic Membrane Isolation Tissue->Membranes Incubation Incubation with [3H]Radioligand & BMS-986169 Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Experimental Workflow for GluN2B Binding Assay.

Safety and Toxicology

Preclinical safety and toxicology studies have been conducted on this compound to support its clinical development.

  • Rat 4-Day Intravenous Study: Doses of 10, 30, and 100 mg/kg/day of this compound resulted in no significant clinical-pathological or histopathological observations.[1]

  • Monkey Single-Dose Intravenous Study: Doses of 3.6, 12, and 36 mg/kg of this compound were well-tolerated with no significant drug-related effects.[1]

  • Ames Test: BMS-986169 was found to be negative in an exploratory Ames test, suggesting a low potential for mutagenicity.[1]

  • Cardiovascular Safety: In anesthetized guinea pigs, BMS-986169 did not cause an increase in the QTc interval at intravenous doses up to 10 mg/kg.[1]

Overall, the prodrug this compound has demonstrated an acceptable safety and toxicology profile in preclinical studies.[3][4]

Conclusion

This compound is a promising intravenous prodrug that efficiently delivers its active metabolite, BMS-986169, a potent and selective negative allosteric modulator of the GluN2B subunit of the NMDA receptor. Its favorable physicochemical properties for intravenous administration, combined with a well-defined pharmacological profile and an acceptable preclinical safety margin, have positioned it as a candidate for further investigation in the treatment of major depressive disorder. The unique mechanism of action, which involves the allosteric modulation of a specific NMDA receptor subunit, represents a novel approach in neuropsychopharmacology. Further research, including the full characterization of its metabolites and continued clinical evaluation, will be crucial in determining the ultimate therapeutic potential of this compound.

References

In Vivo Conversion of BMS-986163 to BMS-986169: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986163 is a water-soluble phosphate prodrug developed to overcome the poor aqueous solubility of its active parent molecule, BMS-986169.[1][2] BMS-986169 is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subtype GluN2B, with potential therapeutic application in major depressive disorder.[1][3] This technical guide provides an in-depth overview of the in vivo conversion of this compound to BMS-986169, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant biological and experimental pathways. The conversion from the prodrug to the active parent is rapid across preclinical species both in vitro and in vivo.[1][2]

Introduction

The development of subtype-selective modulators of NMDA receptors represents a promising therapeutic strategy for neuropsychiatric disorders. BMS-986169 has been identified as a potent and selective GluN2B NAM, demonstrating high binding affinity and functional inhibition of the GluN2B receptor.[4][5] However, its poor aqueous solubility presents a significant challenge for intravenous formulation. To address this, the water-soluble phosphate prodrug this compound was synthesized.[1] This prodrug is designed for intravenous administration and undergoes rapid enzymatic conversion to the active BMS-986169 in vivo.[1][4]

Mechanism of Action and Signaling Pathway

BMS-986169 acts as a negative allosteric modulator of the GluN2B subunit of the NMDA receptor.[6] This means it binds to a site on the receptor that is distinct from the glutamate or glycine binding sites, and its binding reduces the probability of the ion channel opening in response to agonist binding. The therapeutic rationale for GluN2B antagonism in depression is linked to the "glutamate surge" hypothesis, which suggests that initial NMDA receptor blockade leads to a cascade of events including activation of AMPA receptors and enhanced synaptogenesis.[1]

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor (GluN1/GluN2B) AMPA_Receptor AMPA Receptor NMDA_Receptor->AMPA_Receptor Leads to activation of mTOR_Pathway mTOR Pathway AMPA_Receptor->mTOR_Pathway Activates Synaptogenesis Synaptogenesis mTOR_Pathway->Synaptogenesis Promotes BMS_986169 BMS-986169 BMS_986169->NMDA_Receptor Inhibits (Allosterically) Glutamate->NMDA_Receptor Binds

Caption: Signaling pathway of BMS-986169 as a GluN2B NAM.

In Vivo Conversion of this compound to BMS-986169

This compound is a phosphate ester prodrug. In vivo, it is rapidly cleaved by endogenous phosphatases to yield the active parent molecule, BMS-986169, and inorganic phosphate. This conversion is efficient and occurs readily in blood and tissues.[1]

Conversion_Workflow BMS_986163 This compound (Water-Soluble Prodrug) BMS_986169 BMS-986169 (Active Drug) BMS_986163->BMS_986169 Rapid in vivo conversion Enzymes Endogenous Phosphatases Enzymes->BMS_986163 Catalyzes

Caption: In vivo conversion of this compound to BMS-986169.

Quantitative Data

The following tables summarize the key quantitative data for BMS-986169.

Table 1: In Vitro Pharmacology of BMS-986169

ParameterValueSpecies/SystemReference
Binding Affinity (Ki) 4.03-6.3 nMHuman GluN2B[4][6]
4.0 nMRat GluN2B[1][2]
Functional Inhibition (IC50) 24.1 nMHuman GluN2B in Xenopus oocytes[4][6]
24 nMGluN2B in cells[2][3]
hERG Channel Inhibition (IC50) 28.4 µMHuman[4][6]

Table 2: In Vitro Metabolic Stability of BMS-986169

SpeciesLiver Microsomes Half-Life (T1/2)Reference
Rodent2.7–3.5 min[1]
Higher Species (Monkey, Dog)6.0–25 min[1]

Table 3: In Vivo Pharmacokinetics of BMS-986169

SpeciesRouteDoseKey FindingsReference
Ratp.o.5 mg/kgPoor oral bioavailability (F = 2.5%)[1]
Mousei.v.1.0 mg/kgMED for antidepressant-like activity; 73% ex vivo GluN2B receptor occupancy; Brain-to-plasma ratio of 2.8[1]
Rati.v.10, 30, 100 mg/kg/day (as this compound)Well-tolerated with no significant adverse effects[1]
Monkeyi.v.3.6, 12, 36 mg/kg (as this compound)Well-tolerated with no significant drug-related effects[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical characterization of this compound and BMS-986169.

In Vitro Prodrug to Parent Conversion
  • Objective: To determine the rate of conversion of this compound to BMS-986169 in biological matrices.

  • Methodology:

    • Matrix Preparation: Freshly collected blood from various species (rat, monkey, dog, human) is used.

    • Incubation: this compound is incubated in the blood samples at 37°C.

    • Time Points: Aliquots are taken at various time points.

    • Sample Processing: The reaction is quenched, and proteins are precipitated.

    • Analysis: The concentrations of both this compound and BMS-986169 are quantified using a validated LC-MS/MS method.

    • Data Analysis: The rate of conversion and the half-life of the prodrug are calculated.

GluN2B Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of BMS-986169 for the GluN2B receptor.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the human GluN2B receptor subunit are prepared.

    • Radioligand: A specific radioligand for the allosteric site of GluN2B is used.

    • Competition Binding: The membranes are incubated with the radioligand in the presence of increasing concentrations of BMS-986169.

    • Separation: Bound and free radioligand are separated by filtration.

    • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

    • Data Analysis: The Ki value is calculated using the Cheng-Prusoff equation from the IC50 value obtained from the competition curve.

In Vivo Receptor Occupancy
  • Objective: To confirm target engagement in the brain after administration of this compound or BMS-986169.

  • Methodology:

    • Animal Dosing: Animals (e.g., mice) are administered this compound or BMS-986169 intravenously.

    • Tracer Administration: At a specified time post-dose, a radiolabeled tracer that binds to the GluN2B receptor (e.g., [3H]MK-801) is administered.

    • Brain Harvesting: At a subsequent time point, animals are euthanized, and their brains are rapidly removed.

    • Radioactivity Measurement: The amount of radioactivity in specific brain regions is measured.

    • Data Analysis: Receptor occupancy is calculated by comparing the tracer binding in drug-treated animals to that in vehicle-treated controls.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Binding_Assay Receptor Binding Assay (Determine Ki) Functional_Assay Functional Inhibition Assay (Determine IC50) Receptor_Occupancy Receptor Occupancy Study (Confirm Target Engagement) Functional_Assay->Receptor_Occupancy Metabolic_Stability Metabolic Stability Assay (Determine T1/2) PK_Study Pharmacokinetic Study (Determine Bioavailability, etc.) Metabolic_Stability->PK_Study Efficacy_Model Efficacy Model (e.g., Forced Swim Test) Receptor_Occupancy->Efficacy_Model BMS_986163_Dev This compound Development BMS_986163_Dev->Binding_Assay BMS_986163_Dev->Functional_Assay BMS_986163_Dev->Metabolic_Stability

Caption: Preclinical experimental workflow for this compound/BMS-986169.

Metabolism of BMS-986169

Biotransformation studies have shown that BMS-986169 is rapidly metabolized to over 15 unique metabolites.[1] The two most prominent metabolites across species are:

  • met-1: A carboxylic acid formed by the oxidation of the p-tolyl methyl group.

  • met-2: An N-H lactam resulting from N-dealkylation of the lactam.[1]

Importantly, no significant off-target activity was observed for BMS-986169, its prodrug this compound, or the major metabolites, met-1 and met-2.[1][3]

Conclusion

This compound successfully addresses the formulation challenges of its active parent, BMS-986169, by providing a water-soluble intravenous prodrug. The in vivo conversion is rapid and efficient, leading to robust target engagement of the GluN2B receptor. Preclinical data demonstrate a promising efficacy and safety profile, supporting the further clinical development of this compound for the treatment of major depressive disorder.[1]

References

In-Depth Technical Guide: Central Nervous System Target Engagement of BMS-986163

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986163 is a novel investigational agent developed for the treatment of major depressive disorder (MDD). It is a water-soluble phosphate prodrug that, upon intravenous administration, rapidly converts to its active parent molecule, BMS-986169.[1][2] This active compound functions as a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][3] The rationale for its development is rooted in the growing body of evidence suggesting that modulation of the glutamatergic system, particularly through NMDA receptor antagonism, can produce rapid and robust antidepressant effects.[1] This technical guide provides a comprehensive overview of the preclinical data demonstrating the central nervous system (CNS) target engagement of this compound.

Mechanism of Action

This compound is designed as an intravenous therapy. Following administration, it is rapidly metabolized to BMS-986169.[1][2] The active moiety, BMS-986169, selectively binds to an allosteric site on the GluN2B subunit of the NMDA receptor.[3][4] This binding event negatively modulates the receptor's function, reducing ion flow through the channel in response to glutamate and glycine binding. This targeted modulation of GluN2B-containing NMDA receptors is hypothesized to initiate downstream signaling cascades that lead to its antidepressant effects, distinguishing it from non-selective NMDA receptor antagonists like ketamine.[1]

Quantitative Data on Target Engagement

The preclinical evaluation of this compound and its active form, BMS-986169, has yielded significant quantitative data supporting its engagement with the GluN2B target in the CNS.

Table 1: In Vitro Binding Affinity and Functional Activity of BMS-986169
ParameterSpecies/SystemValueReference
Binding Affinity (Ki)
GluN2B Allosteric SiteRat4.0 nM[1][2]
Monkey6.3 nM[3]
Human4.03 nM[3]
Functional Inhibition (IC50)
GluN2B Receptor FunctionHuman (in Xenopus oocytes)24.1 nM[3]
hERG Channel ActivityHuman28.4 µM[3]
Table 2: In Vivo GluN2B Receptor Occupancy of BMS-986169 in Rodents
SpeciesDose (mg/kg, i.v.)Receptor Occupancy (%)Plasma Concentration (nM)Reference
Mouse1.073%270[2]
Mouse3.095%Not Reported[2]

Note: Detailed dose-response curves for receptor occupancy are not publicly available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical assessment of this compound's CNS target engagement.

Ex Vivo GluN2B Receptor Occupancy Assay (via [3H]MK-801 Binding)

This assay is designed to determine the percentage of GluN2B receptors in the brain that are occupied by BMS-986169 after in vivo administration.

  • Subjects: Male CD-1 mice.

  • Procedure:

    • Animals are administered this compound or BMS-986169 intravenously at various doses.

    • At a predetermined time point corresponding to peak brain exposure, the animals are euthanized.

    • The brains are rapidly excised and dissected.

    • Brain tissue is homogenized in a suitable buffer.

    • The homogenates are then incubated with a saturating concentration of --INVALID-LINK---5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine ([3H]MK-801), a radioligand that binds to a site within the NMDA receptor channel.

    • The amount of bound [3H]MK-801 is quantified using liquid scintillation counting.

    • Receptor occupancy is calculated by comparing the amount of [3H]MK-801 binding in drug-treated animals to that in vehicle-treated controls. The reduction in binding in the presence of BMS-986169 reflects the occupancy of the GluN2B receptor by the drug.[3]

Quantitative Electroencephalogram (qEEG)

qEEG is a translational biomarker used to assess the pharmacodynamic effects of a drug on brain electrical activity.

  • Subjects: Male Sprague-Dawley rats or cynomolgus monkeys.

  • Procedure:

    • Animals are surgically implanted with telemetry devices for EEG recording.

    • After a recovery period, baseline EEG recordings are obtained.

    • This compound is administered intravenously.

    • EEG data is continuously recorded post-dose.

    • The recorded EEG signals are subjected to quantitative analysis, typically involving Fourier transformation to determine the power in different frequency bands (e.g., delta, theta, alpha, beta, gamma).

    • Changes in the power of these frequency bands following drug administration are indicative of the drug's pharmacodynamic effect on the CNS.[3]

Mouse Forced Swim Test (FST)

This is a widely used behavioral assay to screen for potential antidepressant efficacy.

  • Subjects: Male CD-1 mice.

  • Procedure:

    • Mice are individually placed in a cylinder of water from which they cannot escape.

    • The duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) is recorded over a set period, typically the last four minutes of a six-minute test.

    • BMS-986169 or this compound is administered prior to the test.

    • A reduction in immobility time is interpreted as an antidepressant-like effect.[3]

Novelty Suppressed Feeding (NSF) Test

This test assesses anxiety-like and depression-like behavior in rodents.

  • Subjects: Male CD-1 mice.

  • Procedure:

    • Mice are food-deprived for a period (e.g., 24 hours) prior to the test.

    • Each mouse is placed in a novel, brightly lit arena with a single food pellet in the center.

    • The latency to begin eating is recorded.

    • A decrease in the latency to eat following administration of this compound or BMS-986169 suggests anxiolytic and/or antidepressant-like effects.[3]

Signaling Pathways and Visualizations

The negative allosteric modulation of GluN2B receptors by BMS-986169 is thought to trigger a cascade of downstream signaling events that ultimately underlie its therapeutic potential. While the precise pathway is an area of active research, a leading hypothesis, drawn from studies of other rapid-acting antidepressants, involves the mTOR (mammalian target of rapamycin) pathway.

BMS986163_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMS-986169 BMS-986169 GluN2B-NMDA-R GluN2B-NMDA Receptor BMS-986169->GluN2B-NMDA-R Negative Allosteric Modulation AMPA-R AMPA Receptor GluN2B-NMDA-R->AMPA-R Glutamate Surge mTOR_Pathway mTOR Pathway Activation AMPA-R->mTOR_Pathway Synaptogenesis Increased Synaptogenesis & Neuroplasticity mTOR_Pathway->Synaptogenesis Antidepressant_Effects Antidepressant Effects Synaptogenesis->Antidepressant_Effects

Caption: Proposed signaling cascade following GluN2B modulation by BMS-986169.

Experimental_Workflow Drug_Admin This compound Administration (i.v.) in Preclinical Models Target_Engagement CNS Target Engagement Drug_Admin->Target_Engagement Receptor_Occupancy Ex Vivo Receptor Occupancy ([3H]MK-801 Binding) Target_Engagement->Receptor_Occupancy Pharmacodynamics Pharmacodynamic Readout (qEEG) Target_Engagement->Pharmacodynamics Behavioral_Effects Behavioral Outcomes Target_Engagement->Behavioral_Effects FST Forced Swim Test (Antidepressant-like) Behavioral_Effects->FST NSF Novelty Suppressed Feeding (Anxiolytic/Antidepressant-like) Behavioral_Effects->NSF

Caption: Workflow for preclinical evaluation of this compound target engagement.

Conclusion

The available preclinical data provide compelling evidence for the robust CNS target engagement of this compound. Through its active metabolite, BMS-986169, it demonstrates high affinity and selective negative allosteric modulation of the GluN2B receptor subunit. This target engagement has been quantified through in vitro binding and functional assays, as well as in vivo receptor occupancy studies. Furthermore, the pharmacodynamic consequences of this target engagement are evident in translational biomarkers such as qEEG and in behavioral models of antidepressant and anxiolytic activity. It is important to note that, to date, there is no publicly available data from clinical trials, such as PET imaging studies, to confirm CNS target engagement in humans. The preclinical profile of this compound, however, strongly supports its further investigation as a novel, rapid-acting therapeutic for major depressive disorder.

References

Pharmacological Profile of BMS-986169: A GluN2B Negative Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986169 is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B. Developed for potential therapeutic application in treatment-resistant depression (TRD), it exhibits high binding affinity for the allosteric site on the GluN2B subunit, leading to the selective inhibition of GluN2B-containing NMDA receptor function.[1][2][3] Preclinical studies demonstrate its efficacy in rodent models of depression, target engagement in the central nervous system, and a favorable selectivity profile against other receptors.[2][3][4] This document provides a comprehensive technical overview of the pharmacological data, experimental methodologies, and relevant biological pathways associated with BMS-986169.

Mechanism of Action

BMS-986169 functions as a negative allosteric modulator. Unlike competitive antagonists that bind to the glutamate or glycine binding sites, BMS-986169 binds to a distinct allosteric site located at the interface between the GluN1 and GluN2B amino-terminal domains (ATDs).[5][6] This binding event stabilizes a non-active conformation of the receptor, reducing the probability of ion channel opening even when the primary agonists (glutamate and glycine) are bound.[5][7] This modulation decreases Ca²⁺ influx through the channel without completely blocking receptor function, a mechanism that may offer a wider therapeutic window and reduced side effects compared to non-selective NMDA receptor antagonists.[7]

Mechanism_of_Action cluster_NMDAR NMDA Receptor cluster_Ligands Ligands & Modulator cluster_Outcome Functional Outcome NMDAR GluN1 GluN2B Ion Channel Outcome Reduced Ca²+ Influx (Inhibition of Channel Opening) NMDAR->Outcome Modulates Glutamate Glutamate Glutamate->NMDAR:GluN2B Binds Glycine Glycine Glycine->NMDAR:GluN1 Binds BMS986169 BMS-986169 (NAM) BMS986169->NMDAR Binds Allosterically

Figure 1: Mechanism of Action of BMS-986169.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of BMS-986169.

Table 1: In Vitro Binding Affinity and Functional Potency
ParameterSpecies/SystemValueReference
Binding Affinity (Ki) Human GluN2B4.03 - 6.3 nM[1][2]
Functional Inhibition (IC50) Human GluN2B (in Xenopus oocytes)24.1 nM[1][2]
hERG Channel Inhibition (IC50) Human28.4 µM[1][2]
Table 2: Selectivity Profile
TargetActivityValueReference
GluN2A, GluN2C, GluN2D Selective functional inhibition of GluN2BPotent and selective for GluN2B[4]
Broad Receptor Panel (~40 targets) Negligible activity-[2][3]
Cytochrome P450 Enzymes No potent inhibitionIC50 > 18 µM[8]
Table 3: In Vivo and Pharmacokinetic Data
ParameterSpeciesValueReference
Mouse Forced Swim Test (mFST) MouseMED = 1.0 mg/kg (i.v.)[8]
Receptor Occupancy at MED Mouse (ex vivo)73%[8]
Brain-to-Plasma Ratio Mouse2.8[8]
Oral Bioavailability (F) Rat2.5%[8]
Plasma Half-Life Short across species (mouse, rat, monkey, dog)-[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacological data.

Radioligand Binding Assay for Ki Determination
  • Objective: To determine the binding affinity (Ki) of BMS-986169 for the GluN2B subunit.

  • Preparation: Membranes were prepared from cells recombinantly expressing human NMDA receptor subunits (GluN1/GluN2B).

  • Radioligand: A tritiated, high-affinity GluN2B ligand (e.g., [³H]ifenprodil) was used.

  • Procedure:

    • Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (BMS-986169).

    • The reaction was allowed to reach equilibrium at a controlled temperature.

    • Bound and free radioligand were separated via rapid filtration through glass fiber filters.

    • The radioactivity trapped on the filters was quantified using liquid scintillation counting.

  • Data Analysis: The IC₅₀ value (concentration of BMS-986169 that inhibits 50% of specific radioligand binding) was determined using non-linear regression. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes for IC50 Determination
  • Objective: To measure the functional inhibition of human GluN2B-containing NMDA receptors.

  • Preparation: Xenopus laevis oocytes were injected with cRNAs encoding human GluN1 and GluN2B subunits and incubated for several days to allow for receptor expression.

  • Procedure:

    • An oocyte was placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording).

    • The oocyte was perfused with a buffer solution.

    • NMDA receptor currents were activated by co-application of glutamate and glycine.

    • Once a stable baseline current was established, increasing concentrations of BMS-986169 were co-applied with the agonists.

    • The peak current response at each concentration was recorded.

  • Data Analysis: The percentage of inhibition was calculated relative to the control response. An IC₅₀ value was determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Mouse Forced Swim Test (mFST)
  • Objective: To assess the antidepressant-like effects of BMS-986169 in vivo.

  • Animals: Male CD-1 mice were used.

  • Procedure:

    • Mice were administered BMS-986169 intravenously (i.v.).

    • After a set pre-treatment time, each mouse was placed individually into a transparent cylinder filled with water (25°C) from which it could not escape.

    • The session was recorded for 6 minutes.

    • An observer, blind to the treatment conditions, scored the last 4 minutes of the session for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Data Analysis: The duration of immobility was compared between the vehicle-treated group and the BMS-986169-treated groups. A significant reduction in immobility time is interpreted as an antidepressant-like effect.[2][4]

Signaling Pathways and Developmental Workflow

GluN2B Downstream Signaling

Activation of GluN2B-containing NMDA receptors is linked to specific intracellular signaling cascades. Dysregulation of these pathways is implicated in various neurological and psychiatric disorders.[9][10] GluN2B preferentially links to signaling cascades that can promote neuronal death under excitotoxic conditions but also plays a critical role in synaptic plasticity.[10]

GluN2B_Signaling cluster_receptor GluN2B-NMDAR Activation cluster_pathways Downstream Signaling Cascades cluster_outcomes Cellular Outcomes GluN2B_NMDAR GluN2B-NMDAR DAPK1 DAPK1 Complex GluN2B_NMDAR->DAPK1 Activates RasGRF1 RasGRF1 GluN2B_NMDAR->RasGRF1 Activates CREB CREB / BDNF Pathway GluN2B_NMDAR->CREB Modulates mTOR mTOR Signaling GluN2B_NMDAR->mTOR Suppresses Excitotoxicity Excitotoxicity DAPK1->Excitotoxicity LTD Synaptic Plasticity (LTD) RasGRF1->LTD Survival Neuronal Survival CREB->Survival Protein_Synth Protein Synthesis mTOR->Protein_Synth

Figure 2: Key Downstream Signaling Pathways of GluN2B.

Preclinical Development Workflow

The progression of a compound like BMS-986169 from discovery to a preclinical candidate involves a structured series of evaluations.

Development_Workflow A Initial Screening (Binding & Functional Assays) B Selectivity & Off-Target Profiling (Receptor Panels, hERG) A->B C In Vivo Target Engagement (Receptor Occupancy) B->C D In Vivo Efficacy (Behavioral Models, e.g., mFST) C->D E Pharmacokinetics (PK) (ADME, Half-life, Bioavailability) D->E F Safety & Toxicology (e.g., AMES test) E->F G Preclinical Candidate Selection F->G

Figure 3: Preclinical Development Workflow for a GluN2B NAM.

Conclusion

BMS-986169 is a highly selective and potent GluN2B negative allosteric modulator characterized by strong target engagement and efficacy in preclinical models relevant to depression.[2][3][4] Its mechanism of action, which finely tunes rather than blocks NMDA receptor activity, represents a promising strategy for therapeutic intervention in major depressive disorder.[7] The comprehensive preclinical data package, including detailed in vitro potency, in vivo efficacy, and pharmacokinetic properties, supported the selection of its water-soluble prodrug, BMS-986163, for further clinical evaluation.[8]

References

An In-Depth Technical Guide to the Neuronal Signaling Effects of BMS-986163 and BMS-986020

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on Compound Identification: Initial analysis reveals a common point of confusion regarding the compound "BMS-986163". This designation refers to a water-soluble intravenous prodrug. Its active parent molecule is BMS-986169 , which functions as a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor .

Separately, the compound BMS-986020 (also known as AM152) is a selective lysophosphatidic acid receptor 1 (LPA1) antagonist .

Given the distinct mechanisms of action and therapeutic targets, this guide will address both compounds in separate sections to provide clear and accurate information on their respective effects on neuronal signaling pathways.

Part 1: this compound and its Active Metabolite BMS-986169 (GluN2B Negative Allosteric Modulator)

This compound is a prodrug developed to overcome the poor aqueous solubility of its active form, BMS-986169. Following administration, this compound is rapidly converted to BMS-986169.[1] This section focuses on the neuronal effects of the active compound, BMS-986169.

Core Mechanism of Action

BMS-986169 is a negative allosteric modulator of the NMDA receptor, specifically targeting the GluN2B subunit.[1] It binds to an allosteric site on the GluN2B receptor, reducing the channel's opening probability in response to glutamate binding, thereby inhibiting its function.[1][2] This mechanism is being explored for its potential therapeutic utility in major depressive disorder, drawing parallels to the rapid antidepressant effects of ketamine, another NMDA receptor antagonist.[1] The proposed antidepressant mechanism involves an initial glutamate surge, subsequent activation of AMPA receptors, and enhanced synaptogenesis in the prefrontal cortex, potentially mediated by the mTOR pathway.[1]

Quantitative Data

The following tables summarize the key quantitative data for BMS-986169 from preclinical studies.

Table 1: In Vitro Pharmacological Profile of BMS-986169

ParameterSpecies/SystemValueReference(s)
Binding Affinity (Ki) Rat Brain4.0 nM[1]
Monkey Brain6.3 nM[2]
Human Brain4.03 nM[2]
Functional Inhibition (IC50) Human GluN2B in Xenopus oocytes24 nM[1][3]
hERG Inhibition (IC50) 28.4 µM[2][4]

Table 2: In Vivo Preclinical Efficacy of BMS-986169/BMS-986163

AssaySpeciesDose/AdministrationKey FindingReference(s)
GluN2B Receptor Occupancy Mouse3 mg/kg, i.v.95% occupancy[1]
Mouse Forced Swim Test MouseIntravenousReduced immobility[2][5]
Ex Vivo Hippocampal LTP RatAcute administrationEnhanced LTP sustained for 24h[1][2]
Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key signaling pathway and a typical experimental workflow for evaluating compounds like BMS-986169.

GluN2B_Signaling_Pathway cluster_membrane Postsynaptic Membrane GluN2B GluN2B-NMDA Receptor CaMKII CaMKII GluN2B->CaMKII Ca²+ Influx PSD95 PSD95 GluN2B->PSD95 AMPA AMPA Receptor mTOR mTOR Pathway AMPA->mTOR Activation CaMKII->AMPA Phosphorylation/ Trafficking Synaptogenesis Synaptogenesis (Increased Synaptic Proteins) mTOR->Synaptogenesis Upregulation BMS986169 BMS-986169 (Active Metabolite) BMS986169->GluN2B Inhibition Glutamate Glutamate Surge Glutamate->GluN2B Activation

BMS-986169 (GluN2B NAM) Proposed Antidepressant Signaling Pathway.

Preclinical_Workflow_GluN2B cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Binding Assays (Ki determination) Functional Functional Assays (IC50 determination) Selectivity Selectivity Screening (hERG, other receptors) RO Receptor Occupancy (Target Engagement) Selectivity->RO Lead Compound (BMS-986169) Behavior Behavioral Models (Forced Swim Test) Electrophys Electrophysiology (Ex vivo LTP)

Preclinical Evaluation Workflow for a GluN2B NAM.
Experimental Protocols

This protocol is a generalized procedure based on the use of Xenopus oocytes expressing human NMDA receptor subtypes.

  • Cell Preparation: Xenopus laevis oocytes are surgically removed and defolliculated. cRNA for human GluN1 and GluN2B subunits are co-injected into the oocytes. Oocytes are incubated for 2-5 days to allow for receptor expression.

  • Electrophysiology: Two-electrode voltage-clamp recordings are performed. Oocytes are perfused with a standard buffer (e.g., BaCl2-containing solution to minimize Ca2+-activated chloride currents). The holding potential is typically set between -40 mV and -70 mV.

  • Compound Application: A baseline response is established by applying glutamate and glycine to activate the NMDA receptors. BMS-986169 is then pre-applied at various concentrations for a set period, followed by co-application with the agonists.

  • Data Analysis: The peak inward current in the presence of the compound is measured and normalized to the baseline response. The concentration-response curve is plotted, and the IC50 value (the concentration at which the compound inhibits 50% of the maximal response) is calculated using a non-linear regression model.

This protocol is a common method to assess antidepressant-like activity.

  • Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) is filled with water (23-25°C) to a level of 15 cm, preventing the mouse from touching the bottom.[6][7]

  • Procedure: Mice are individually placed into the water tank for a 6-minute session.[8] The entire session is video-recorded for later analysis.

  • Dosing: this compound or BMS-986169 is administered intravenously at a predetermined time before the test.

  • Scoring: An observer, blind to the treatment groups, scores the last 4 minutes of the test. The primary measure is the duration of immobility, defined as the time the mouse spends floating passively with only minor movements necessary to keep its head above water.[8]

  • Analysis: A reduction in immobility time in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

This protocol assesses the effect of the compound on synaptic plasticity.

  • Animal Dosing: Rats are dosed with BMS-986169 or vehicle. At a specified time point (e.g., 24 hours post-dose), the animals are euthanized.

  • Slice Preparation: The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (e.g., 400 µm thick) are prepared using a vibratome and allowed to recover in oxygenated aCSF.

  • Electrophysiological Recording: Slices are transferred to a recording chamber perfused with aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • LTP Induction: After establishing a stable baseline of fEPSP responses, LTP is induced using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).[9]

  • Data Analysis: The slope of the fEPSP is measured before and after LTP induction. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope from the pre-induction baseline. An enhancement of LTP in slices from drug-treated animals compared to controls is recorded.

Part 2: BMS-986020 (LPA1 Receptor Antagonist)

BMS-986020 is a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). Its effects on neuronal signaling are primarily investigated in the context of neuroprotection and recovery from injury, such as ischemic stroke.

Core Mechanism of Action

Lysophosphatidic acid (LPA) is a signaling lipid that, upon binding to its G protein-coupled receptor LPA1, activates downstream pathways involved in various cellular processes. In the nervous system, LPA-LPA1 signaling has been implicated in pathological processes following injury, including microglial activation and neuronal apoptosis.[10][11] BMS-986020 acts by competitively blocking the LPA1 receptor, thereby inhibiting these downstream effects. This antagonism has been shown to reduce microglial activation, decrease lipid peroxidation, and promote neurogenesis and angiogenesis in post-ischemic brain tissue.[10][11]

Quantitative Data

The following table summarizes key quantitative data for BMS-986020 from a preclinical model of ischemic stroke.

Table 3: In Vivo Neuroprotective Effects of BMS-986020 in a Mouse Model of Stroke

AssayAdministrationKey FindingReference(s)
Brain Infarction 5 mg/kg, i.p., post-reperfusionSignificant reduction in infarct volume[12][13]
Neurological Deficits 5 mg/kg, i.p., post-reperfusionSignificant improvement in neurological score[12][14]
Microglial Activation (Iba1+) 5 mg/kg, i.p., post-reperfusionAttenuation of microglial activation[10][11]
Neurogenesis (BrdU+/DCX+) 5 mg/kg, i.p., daily for 14 daysSignificant enhancement of neurogenesis[10][11]
Angiogenesis 5 mg/kg, i.p., daily for 14 daysSignificant enhancement of angiogenesis[10][11]
Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the LPA1 signaling pathway and a typical experimental workflow for evaluating the neuroprotective effects of a compound like BMS-986020.

LPA1_Signaling_Pathway cluster_membrane Neuronal/Glial Membrane LPA1 LPA1 Receptor G_protein Gαi/o, Gαq, Gα12/13 LPA1->G_protein Activation PLC PLC G_protein->PLC Rho Rho/ROCK G_protein->Rho PI3K PI3K/Akt G_protein->PI3K Pathological_Effects Pathological Effects: - Microglial Activation - Neuronal Apoptosis - ↓ Neurogenesis PLC->Pathological_Effects Rho->Pathological_Effects PI3K->Pathological_Effects LPA LPA (Lysophosphatidic Acid) LPA->LPA1 Binding BMS986020 BMS-986020 BMS986020->LPA1 Antagonism

LPA1 Receptor Signaling in Neuronal Injury and Point of Inhibition by BMS-986020.

Neuroprotection_Workflow_LPA1 cluster_acute Acute Outcomes (24-72h) cluster_longterm Long-Term Outcomes (>14 days) tMCAO Induce Ischemic Stroke (tMCAO Model in Mice) Dosing Administer BMS-986020 (e.g., post-reperfusion) tMCAO->Dosing Infarct Measure Infarct Volume Dosing->Infarct NeuroScore Assess Neurological Deficits Dosing->NeuroScore IHC_acute Immunohistochemistry (Iba1 for microglia) Dosing->IHC_acute Neurogenesis Assess Neurogenesis (BrdU/DCX staining) Dosing->Neurogenesis Repeated Dosing Angiogenesis Assess Angiogenesis Dosing->Angiogenesis Survival Monitor Survival Rate Dosing->Survival

Experimental Workflow for Evaluating Neuroprotective Effects of an LPA1 Antagonist.
Experimental Protocols

This protocol induces focal cerebral ischemia to model stroke.

  • Anesthesia: Mice are anesthetized with isoflurane (e.g., 3% induction, 1.5% maintenance).[13]

  • Surgical Procedure: A ventral midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated. A silicon-coated nylon monofilament (e.g., 5-0) is inserted through an incision in the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[13][15] Occlusion is typically maintained for 60-90 minutes.

  • Reperfusion: The monofilament is withdrawn to allow blood flow to resume. The incision is sutured, and the animal is allowed to recover.

  • Drug Administration: BMS-986020 is administered (e.g., intraperitoneally) at a specified dose immediately after or a few hours after reperfusion.[13]

A modified Neurological Severity Score (mNSS) is used to quantify functional deficits.

  • Scoring System: The mNSS is a composite score (e.g., on an 18-point scale) that evaluates motor, sensory, balance, and reflex functions.[14] A higher score indicates a more severe deficit.

  • Tasks: Tasks may include raising the mouse by the tail (to observe flexion), placing it on the floor (to observe gait and circling behavior), and beam balance tests.

  • Procedure: Scoring is performed by an investigator blinded to the experimental groups at various time points post-tMCAO (e.g., 1, 3, 7, and 14 days).

This protocol is used to visualize and quantify microglia in brain tissue.

  • Tissue Preparation: At the study endpoint, mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are removed, post-fixed in PFA, and cryoprotected (e.g., in sucrose solution). Coronal sections (e.g., 30-40 µm) are cut on a cryostat.

  • Staining Procedure:

    • Blocking: Sections are incubated in a blocking solution (e.g., PBS with normal goat serum and Triton X-100) to prevent non-specific antibody binding.[16]

    • Primary Antibody: Sections are incubated overnight at 4°C with a primary antibody against Iba1 (e.g., rabbit anti-Iba1).[16][17]

    • Secondary Antibody: After washing, sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit).

    • Signal Amplification: An avidin-biotin complex (ABC) reagent is applied, followed by a chromogen like 3,3'-diaminobenzidine (DAB) to produce a visible brown stain.

  • Analysis: The number and morphology of Iba1-positive cells are analyzed in specific brain regions (e.g., the ischemic penumbra) using light microscopy. Activated microglia typically exhibit an amoeboid shape with retracted processes.

This protocol identifies newly born neurons.

  • BrdU Administration: Mice are injected with 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog that incorporates into the DNA of dividing cells. This is typically done for several consecutive days before the end of the experiment.

  • Tissue Preparation: Perfusion and sectioning are performed as described for immunohistochemistry.

  • Staining Procedure:

    • DNA Denaturation: To expose the BrdU epitope, sections are pre-treated with an acid (e.g., 2N HCl).

    • Blocking: Sections are incubated in a blocking solution.

    • Primary Antibodies: Sections are incubated with a cocktail of primary antibodies, typically a rat anti-BrdU (to label proliferating cells) and a goat anti-Doublecortin (DCX, a marker for immature neurons).[11]

    • Secondary Antibodies: After washing, sections are incubated with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-goat and Alexa Fluor 594 anti-rat).

  • Analysis: Sections are imaged using a fluorescence or confocal microscope. The number of cells positive for both BrdU and DCX in the subventricular zone (SVZ) or dentate gyrus is quantified to assess the rate of adult neurogenesis.[11]

References

Investigating the Therapeutic Potential of BMS-986163: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for BMS-986163, a water-soluble prodrug of the potent and selective GluN2B negative allosteric modulator (NAM), BMS-986169. This document summarizes the mechanism of action, key quantitative data, and detailed experimental protocols relevant to the investigation of its therapeutic potential, particularly in the context of major depressive disorder.

Core Mechanism of Action

This compound is designed as an intravenous therapeutic agent that rapidly converts to its active parent molecule, BMS-986169, in vivo.[1] BMS-986169 exerts its pharmacological effect by selectively binding to an allosteric site on the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1] This negative allosteric modulation inhibits the function of GluN2B-containing NMDA receptors.[1] The therapeutic hypothesis for major depressive disorder is that by modulating the NMDA receptor, BMS-986169 can induce rapid and sustained antidepressant effects, potentially through mechanisms that lead to enhanced synaptogenesis in the prefrontal cortex.[1]

cluster_0 Cellular Environment BMS-986163_prodrug This compound (Prodrug) (Intravenous Administration) BMS-986169_active BMS-986169 (Active Drug) BMS-986163_prodrug->BMS-986169_active Rapid in vivo conversion NMDA_Receptor NMDA Receptor (GluN1/GluN2B subunits) BMS-986169_active->NMDA_Receptor Binds to GluN2B allosteric site Ca_ion_channel Ca2+ Ion Channel NMDA_Receptor->Ca_ion_channel Inhibits opening Downstream_Signaling Downstream Signaling (e.g., mTOR pathway, Synaptogenesis) Ca_ion_channel->Downstream_Signaling Modulates

Figure 1: Mechanism of action for this compound.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for BMS-986169, the active form of this compound.

Table 1: In Vitro Pharmacology of BMS-986169
ParameterSpecies/SystemValueReference
GluN2B Binding Affinity (Ki) Rat Brain4.0 nM[1]
Monkey Brain4.03-6.3 nM[2]
Human Brain4.03-6.3 nM[2]
GluN2B Functional Inhibition (IC50) Xenopus oocytes expressing human NMDA receptor subtypes24 nM (selective for GluN2B over GluN2A, C, and D)[1]
hERG Channel Inhibition (IC50) Mammalian cells28.4 µM[2]
Table 2: In Vivo Pharmacokinetics of BMS-986169 (Intravenous Administration)
SpeciesClearanceVolume of DistributionPlasma Half-Life
Mouse HighHighShort
Rat HighModerateShort
Monkey ModerateModerateShort
Dog ModerateModerateShort
Source:[1]
Table 3: Preclinical Safety and Tolerability of this compound
Study TypeSpeciesDosingObservations
4-Day Toxicology Rat10, 30, and 100 mg/kg/day (i.v.)No significant clinical-pathological or histopathological observations.
Single-Dose Toxicokinetic Monkey3.6, 12, and 36 mg/kg (i.v.)All doses well tolerated with no significant drug-related effects.
Source:[1]

Experimental Protocols

Detailed, step-by-step protocols for the key assays used to characterize this compound and BMS-986169 are provided below. These are generalized protocols based on standard laboratory practices, as the specific internal protocols from the original studies are not publicly available.

GluN2B Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the GluN2B receptor.

cluster_workflow Radioligand Binding Assay Workflow start Start: Prepare Brain Membrane Homogenate incubation Incubate membrane homogenate with radioligand (e.g., [3H]Ro 25-6981) and varying concentrations of BMS-986169 start->incubation separation Separate bound from free radioligand via rapid filtration incubation->separation quantification Quantify radioactivity of bound ligand using liquid scintillation counting separation->quantification analysis Analyze data to determine IC50 and calculate Ki quantification->analysis end End analysis->end

References

The Synaptic and Extrasynaptic Landscape of BMS-986169: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986169 is a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. Developed as a potential rapid-acting antidepressant, its mechanism of action is centered on the modulation of synaptic plasticity. This technical guide provides an in-depth analysis of the synaptic and potential extrasynaptic effects of BMS-986169, consolidating preclinical data, detailing experimental methodologies, and visualizing the associated signaling pathways. The information presented herein is intended to support further research and development efforts in the field of neuropsychopharmacology.

Core Pharmacology and Quantitative Data

BMS-986169 exhibits high affinity and selectivity for the GluN2B subunit, distinguishing it from pan-NMDA receptor antagonists. Its pharmacological profile has been characterized across various preclinical assays, with key quantitative data summarized below.

ParameterSpecies/SystemValueCitation
Binding Affinity (Ki) Rat Brain4.0 nM[1]
Monkey Brain6.3 nM[1]
Human Brain4.03 nM[1]
Functional Inhibition (IC50) Human GluN2B in Xenopus oocytes24.1 nM[1]
hERG Channel Inhibition (IC50) 28.4 µM[1]
Receptor Occupancy Mouse Brain (ex vivo)73% at 1.0 mg/kg (i.v.)[1]
Mouse Brain (ex vivo)95% at 3.0 mg/kg (i.v.)[1]

Synaptic Effects: Enhancement of Long-Term Potentiation

The primary synaptic effect of BMS-986169 is the enhancement of hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory. Preclinical studies have demonstrated that administration of BMS-986169 leads to a sustained increase in LTP, an effect likened to the synaptic strengthening observed with ketamine.[1]

Experimental Protocol: Ex Vivo Hippocampal Slice LTP Recording

The following protocol provides a generalized methodology for assessing the effects of compounds like BMS-986169 on LTP in ex vivo hippocampal slices.

  • Animal Dosing: Male Sprague-Dawley rats are administered BMS-986169 or vehicle intravenously.

  • Slice Preparation: 24 hours post-dosing, animals are euthanized, and brains are rapidly extracted and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (350-400 µm) are prepared using a vibratome.

  • Incubation and Recovery: Slices are allowed to recover in an interface chamber with a continuous flow of oxygenated aCSF at 32°C for at least 2 hours.

  • Electrophysiological Recording: A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs), while a stimulating electrode is positioned to activate the Schaffer collateral pathway.

  • Baseline Recording: Stable baseline fEPSPs are recorded for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, repeated every 200 ms).

  • Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following HFS to measure the potentiation of the synaptic response. The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-HFS baseline.

G cluster_workflow Experimental Workflow: Ex Vivo LTP animal_dosing 1. Animal Dosing (BMS-986169 or Vehicle) slice_prep 2. Hippocampal Slice Preparation animal_dosing->slice_prep incubation 3. Incubation and Recovery slice_prep->incubation recording 4. Electrophysiological Recording incubation->recording baseline 5. Baseline fEPSP Recording recording->baseline ltp_induction 6. High-Frequency Stimulation (HFS) baseline->ltp_induction post_ltp 7. Post-HFS fEPSP Recording ltp_induction->post_ltp

Workflow for ex vivo Long-Term Potentiation (LTP) experiments.

Extrasynaptic Effects: An Area of Active Investigation

While direct experimental evidence on the extrasynaptic effects of BMS-986169 is limited, the known distribution and function of GluN2B-containing NMDA receptors provide a basis for hypothesized actions. GluN2B subunits are present at both synaptic and extrasynaptic locations.[2][3] Extrasynaptic NMDA receptors are often activated by ambient, low concentrations of glutamate and are implicated in distinct signaling pathways compared to their synaptic counterparts.[4][5]

Some research suggests that while synaptic NMDA receptor activation is generally pro-survival, the activation of extrasynaptic GluN2B-containing receptors can be linked to excitotoxicity and cell death pathways.[6] However, other studies indicate that both synaptic and extrasynaptic GluN2B-containing NMDA receptors can regulate pro-survival signaling.[2][3] Given that BMS-986169 is a negative allosteric modulator, it is plausible that it could attenuate signals originating from both synaptic and extrasynaptic GluN2B-containing receptors. This dual action could contribute to its therapeutic profile by not only enhancing synaptic plasticity but also potentially mitigating excitotoxic processes under pathological conditions.

Signaling Pathways Modulated by BMS-986169

The antidepressant-like effects of GluN2B antagonism are thought to be mediated by downstream signaling cascades that promote synaptogenesis and neuronal survival. The binding of BMS-986169 to the GluN2B subunit initiates a series of intracellular events.

G cluster_pathway Signaling Pathway of BMS-986169 bms BMS-986169 glun2b GluN2B-NMDA Receptor bms->glun2b Inhibition mTOR mTOR Pathway glun2b->mTOR Activation gsk3b GSK-3β Pathway glun2b->gsk3b Inhibition synaptogenesis Synaptogenesis (Increased Synaptic Proteins) mTOR->synaptogenesis gsk3b->synaptogenesis antidepressant Antidepressant Effects synaptogenesis->antidepressant

Downstream signaling cascade following GluN2B inhibition by BMS-986169.

Inhibition of GluN2B-containing NMDA receptors by BMS-986169 is hypothesized to lead to the activation of the mammalian target of rapamycin (mTOR) signaling pathway and the inhibition of glycogen synthase kinase 3 beta (GSK-3β).[4][5] Both of these events converge to promote the synthesis of synaptic proteins, leading to increased synaptogenesis and ultimately contributing to the observed antidepressant effects.

Target Engagement and Receptor Occupancy

Confirming that a drug candidate interacts with its intended target in the central nervous system is crucial. For BMS-986169, target engagement has been demonstrated through in vivo [3H]MK-801 binding studies.

Experimental Protocol: In Vivo [3H]MK-801 Binding Assay

This protocol outlines a general procedure for assessing NMDA receptor channel occupancy in the rodent brain.

  • Compound Administration: Mice are pre-treated with BMS-986169 or vehicle at various doses and time points.

  • Radioligand Injection: The non-competitive NMDA receptor channel blocker [3H]MK-801 is administered intravenously.

  • Brain Harvesting: At a specified time after radioligand injection, animals are euthanized, and their brains are rapidly removed and dissected into specific regions (e.g., forebrain).

  • Tissue Processing: Brain tissue is homogenized, and membranes are prepared for scintillation counting.

  • Data Analysis: The amount of [3H]MK-801 binding is quantified and compared between the drug-treated and vehicle-treated groups. A reduction in [3H]MK-801 binding in the presence of the test compound indicates occupancy of the NMDA receptor channel.

G cluster_workflow Experimental Workflow: In Vivo [3H]MK-801 Binding compound_admin 1. BMS-986169 Administration radioligand_injection 2. [3H]MK-801 Injection compound_admin->radioligand_injection brain_harvest 3. Brain Harvesting radioligand_injection->brain_harvest tissue_processing 4. Tissue Processing and Scintillation Counting brain_harvest->tissue_processing data_analysis 5. Data Analysis (Quantify Receptor Occupancy) tissue_processing->data_analysis

Workflow for in vivo [3H]MK-801 binding assay.

Conclusion and Future Directions

BMS-986169 represents a significant advancement in the development of targeted therapies for major depressive disorder. Its primary synaptic effect, the enhancement of LTP, provides a strong rationale for its rapid antidepressant potential. While its extrasynaptic effects remain to be fully elucidated, the modulation of both synaptic and extrasynaptic GluN2B-containing NMDA receptors could contribute to its overall therapeutic efficacy and safety profile. Future research should focus on directly investigating the impact of BMS-986169 on extrasynaptic NMDA receptor function and further delineating the downstream signaling pathways to fully understand its mechanism of action. These efforts will be instrumental in optimizing the clinical application of this and other GluN2B-selective NAMs.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of BMS-986163

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986163 is a water-soluble phosphate prodrug of its active parent molecule, BMS-986169. BMS-986169 is a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This mechanism of action has shown potential for rapid-acting antidepressant effects, similar to ketamine, by modulating glutamate neurotransmission and promoting synaptogenesis through the mTOR pathway.[1] These application notes provide a comprehensive overview of the preclinical in vivo experimental protocols for this compound, designed to guide researchers in pharmacology and drug development.

Mechanism of Action

BMS-986169, the active metabolite of this compound, selectively binds to an allosteric site on the GluN2B subunit of the NMDA receptor. This negative allosteric modulation reduces the receptor's activity in response to glutamate binding.[1][2] The leading hypothesis for its antidepressant-like effects involves the disinhibition of pyramidal neurons, leading to a surge in glutamate, activation of AMPA receptors, and subsequent stimulation of the mammalian target of rapamycin (mTOR) signaling cascade. This pathway is crucial for synaptogenesis and neural plasticity, which are often impaired in major depressive disorder.

BMS-986163_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Vesicle Glutamate NMDA_Receptor GluN2B-NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Activates AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Activates mTOR_Pathway mTOR Signaling Pathway NMDA_Receptor->mTOR_Pathway Disinhibition leads to indirect activation AMPA_Receptor->mTOR_Pathway Activates Synaptogenesis Synaptogenesis & Neural Plasticity mTOR_Pathway->Synaptogenesis Promotes This compound This compound (Prodrug) BMS-986169 BMS-986169 (Active NAM) This compound->BMS-986169 Rapid in vivo conversion BMS-986169->NMDA_Receptor Inhibits

Figure 1: Proposed signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacokinetic and pharmacodynamic data for BMS-986169, the active form of this compound.

Table 1: In Vitro Activity of BMS-986169

ParameterValueSpeciesReference
GluN2B Binding Affinity (Ki)4.0 nMRat Brain[1]
GluN2B Functional Inhibition (IC50)24 nMCells[1][2]
hERG Inhibition (IC50)28 µM-[1]

Table 2: In Vivo Pharmacokinetics of BMS-986169 (1 mg/kg, 5 min IV infusion)

SpeciesHalf-life (t1/2, h)Clearance (CL, mL/min/kg)Volume of Distribution (Vss, L/kg)Total Exposure (AUClast, nM·h)Reference
Mouse (CD-1)3.6758.2530[1]
Rat (Sprague-Dawley)0.9542.31,300[1]
Monkey (Cynomolgus)1.5151.72,700[1]
Dog (Beagle)2.1172.12,500[1]

Table 3: In Vivo Efficacy and Target Engagement of BMS-986169 in Mice

AssayMinimum Effective Dose (MED, IV)GluN2B Receptor Occupancy at MEDAverage Plasma Concentration at MEDReference
Mouse Forced Swim Test1.0 mg/kg73%270 nM[1]
Novelty-Suppressed Feeding---[1]

Experimental Protocols

The following are detailed protocols for key in vivo experiments cited for this compound and its active parent, BMS-986169.

Protocol 1: Mouse Forced Swim Test (mFST)

This protocol is adapted from standard procedures for evaluating the antidepressant-like activity of novel compounds.

Objective: To assess the antidepressant-like effects of this compound by measuring the immobility time of mice in a forced swim paradigm.

Materials:

  • This compound or BMS-986169

  • Vehicle (e.g., 10% DMAC, 10% EtOH, 30% HPBCD, 50% water)[1]

  • Male CD-1 mice

  • Cylindrical tanks (30 cm height x 20 cm diameter)

  • Water at 23-25°C

  • Video recording and analysis software

  • Drying cage with a heat source

Procedure:

  • Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or BMS-986169 intravenously (IV) at the desired doses (e.g., a dose range including the MED of 1.0 mg/kg for BMS-986169) or the vehicle control.[1] The timing of administration relative to the test should be consistent (e.g., 30 minutes prior).

  • Forced Swim Test:

    • Fill the cylindrical tanks with water to a depth of 15 cm.

    • Gently place each mouse into a tank.

    • Record the session for 6 minutes.

  • Post-Test Procedure:

    • Carefully remove the mice from the water.

    • Dry them in a warmed holding cage before returning them to their home cages.

  • Data Analysis:

    • Score the last 4 minutes of the 6-minute session.

    • Measure the duration of immobility, defined as the time the mouse spends floating with only minor movements to keep its head above water.

    • Compare the immobility times between the drug-treated and vehicle-treated groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of antidepressant-like activity.

mFST_Workflow Acclimation 1. Animal Acclimation (≥1 hour) Dosing 2. IV Administration (this compound/BMS-986169 or Vehicle) Acclimation->Dosing Swim_Test 3. Forced Swim Test (6 minutes) Dosing->Swim_Test Drying 4. Post-Test Drying Swim_Test->Drying Analysis 5. Data Analysis (Immobility time in last 4 min) Drying->Analysis

Figure 2: Workflow for the Mouse Forced Swim Test.
Protocol 2: Novelty-Suppressed Feeding (NSF) Test

This conflict-based assay assesses anxiety- and antidepressant-like behavior.

Objective: To evaluate the effects of this compound on anxiety-like behavior by measuring the latency to eat in a novel and mildly aversive environment.

Materials:

  • This compound or BMS-986169

  • Vehicle

  • Male CD-1 mice

  • Open-field arena (e.g., 50 x 50 x 40 cm)

  • A single food pellet (familiar to the mice)

  • Stopwatch or video tracking system

Procedure:

  • Food Deprivation: Food deprive the mice for 24 hours before the test, with water available ad libitum.

  • Drug Administration: Administer this compound or BMS-986169 (IV) or vehicle at a predetermined time before the test (e.g., 24 hours prior, as effects were observed at this time point).[1]

  • Test Procedure:

    • Place a single food pellet on a small piece of white paper in the center of the brightly lit open-field arena.

    • Gently place a mouse in a corner of the arena.

    • Start a stopwatch and measure the latency for the mouse to take its first bite of the food pellet.

    • The test is typically run for a maximum of 10 minutes.

  • Home Cage Feeding: Immediately after the test, return the mouse to its home cage with a pre-weighed amount of food. Measure the amount of food consumed over a short period (e.g., 5 minutes) to control for potential effects of the drug on appetite.

  • Data Analysis:

    • Compare the latency to eat between the drug-treated and vehicle-treated groups. A shorter latency suggests anxiolytic and/or antidepressant-like effects.

    • Analyze the home cage food consumption to ensure that changes in feeding latency are not due to altered appetite.

Protocol 3: Ex Vivo GluN2B Receptor Occupancy

This protocol provides a general framework for assessing target engagement in the brain.

Objective: To determine the percentage of GluN2B receptors occupied by BMS-986169 in the brain at various doses and time points.

Materials:

  • This compound or BMS-986169

  • Vehicle

  • Rodents (e.g., CD-1 mice or Sprague-Dawley rats)

  • A suitable radioligand for GluN2B (e.g., a tritiated form of a known GluN2B antagonist)

  • Brain harvesting tools

  • Cryostat

  • Scintillation counter or autoradiography equipment

Procedure:

  • Drug Administration: Administer this compound or BMS-986169 (IV) or vehicle to groups of animals at various doses.

  • Tissue Collection: At specified time points post-administration, euthanize the animals and rapidly excise the brains. A blood sample can also be collected to correlate plasma drug concentration with receptor occupancy.

  • Brain Preparation:

    • Flash-freeze the brains.

    • Section the brains (e.g., 20 µm sections) using a cryostat and mount them on slides.

  • Radioligand Binding Assay:

    • Incubate the brain sections with a saturating concentration of the GluN2B-specific radioligand.

    • Wash the sections to remove unbound radioligand.

  • Quantification:

    • Measure the amount of bound radioactivity using a scintillation counter (for homogenized tissue) or by phosphor imaging/autoradiography (for sections).

  • Data Analysis:

    • The percentage of receptor occupancy is calculated by comparing the specific binding of the radioligand in the brains of drug-treated animals to that in vehicle-treated animals.

    • % Occupancy = (1 - (Specific Binding in Drug-Treated / Specific Binding in Vehicle-Treated)) * 100

    • Correlate the receptor occupancy with the administered dose and plasma concentrations of BMS-986169. A target occupancy of over 70% was found to correlate with antidepressant-like efficacy.[1]

Protocol 4: In Vivo Toxicology Studies

The following are summaries of the toxicology studies conducted for this compound, providing a basis for designing similar safety assessments.

Objective: To evaluate the safety and tolerability of this compound after single and repeated intravenous administration in rodents and non-rodents.

A. 4-Day Rat Toxicology Study [1]

  • Species: Sprague-Dawley rats

  • Doses: 10, 30, and 100 mg/kg/day, administered intravenously.

  • Duration: 4 days.

  • Endpoints:

    • Clinical Observations: Daily monitoring for any adverse clinical signs.

    • Clinical Pathology: Blood samples collected for hematology and clinical chemistry analysis.

    • Histopathology: At the end of the study, major organs and tissues are collected, preserved, and examined microscopically.

    • Toxicokinetics: Plasma samples are collected to determine the exposure to the parent compound (BMS-986169).

  • Results Summary: No significant clinical-pathological or histopathological findings were observed at any dose. The highest dose resulted in an average total plasma exposure of BMS-986169 exceeding 48 µM·h on day 4.[1]

B. Single-Dose Monkey Toxicokinetic and Tolerability Study [1]

  • Species: Cynomolgus monkeys

  • Doses: 3.6, 12, and 36 mg/kg, administered as a single intravenous dose.

  • Endpoints:

    • Clinical Observations: Close monitoring for any drug-related effects post-dose.

    • Toxicokinetics: Serial blood samples are collected to determine the pharmacokinetic profile of BMS-986169 and its major metabolites.

  • Results Summary: All doses were well-tolerated with no significant drug-related effects observed.[1]

Toxicology_Studies Main_Study In Vivo Toxicology Assessment of this compound Rat_Study 4-Day IV Study in Rats (10, 30, 100 mg/kg/day) Main_Study->Rat_Study Monkey_Study Single-Dose IV Study in Monkeys (3.6, 12, 36 mg/kg) Main_Study->Monkey_Study Rat_Endpoints Endpoints: - Clinical Observations - Clinical Pathology - Histopathology - Toxicokinetics Rat_Study->Rat_Endpoints Monkey_Endpoints Endpoints: - Clinical Observations - Toxicokinetics Monkey_Study->Monkey_Endpoints

Figure 3: Overview of in vivo toxicology studies for this compound.

References

Application Notes and Protocols: In Vitro Assay for Measuring BMS-986163 to BMS-986169 Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986163 is a water-soluble phosphate ester prodrug of BMS-986169, a potent and selective negative allosteric modulator (NAM) of the GluN2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] The prodrug strategy for this compound was employed to overcome the poor aqueous solubility of the active parent molecule, BMS-986169, allowing for intravenous administration.[5][6] Preclinical studies have demonstrated that this compound undergoes rapid conversion to BMS-986169 both in vitro and in vivo across various species.[3] This conversion is primarily mediated by enzymatic hydrolysis, likely by alkaline phosphatases which are abundant in tissues such as the liver.

Understanding the kinetics of this conversion is crucial for predicting the pharmacokinetic profile of BMS-986169 following administration of the prodrug. This document provides a detailed protocol for a robust and reliable in vitro assay to measure the conversion of this compound to BMS-986169 using human liver microsomes, followed by quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway and Metabolic Conversion

BMS-986169 exerts its pharmacological effect by binding to an allosteric site on the GluN2B subunit of the NMDA receptor, thereby negatively modulating its activity. The conversion of the prodrug this compound to the active drug BMS-986169 is a critical step for its therapeutic action. This conversion involves the enzymatic hydrolysis of the phosphate ester moiety of this compound.

cluster_0 In Vitro System (Human Liver Microsomes) This compound This compound BMS-986169 BMS-986169 This compound->BMS-986169 Hydrolysis Alkaline_Phosphatase Alkaline Phosphatase (and other hydrolases) Alkaline_Phosphatase->this compound

Diagram 1: Metabolic Conversion of this compound to BMS-986169.

Experimental Protocols

This section details the methodology for the in vitro conversion assay and subsequent LC-MS/MS analysis.

Part 1: In Vitro Incubation with Human Liver Microsomes

Objective: To measure the rate of conversion of this compound to BMS-986169 in a biologically relevant matrix.

Materials and Reagents:

  • This compound and BMS-986169 analytical standards

  • Pooled Human Liver Microsomes (HLMs)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), LC-MS grade

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound) in ACN

  • 96-well incubation plates

  • Incubator shaker set to 37°C

  • Centrifuge capable of handling 96-well plates

Protocol:

  • Preparation of Working Solutions:

    • Prepare a stock solution of this compound in water or a suitable buffer. From this, prepare a working solution in 100 mM potassium phosphate buffer (pH 7.4) to achieve a final incubation concentration of 1 µM (or other desired concentration).

    • Prepare the Internal Standard (IS) solution in acetonitrile at a concentration suitable for LC-MS/MS detection (e.g., 100 ng/mL). This will also serve as the reaction quenching solution.

  • Incubation Setup:

    • In a 96-well plate, add the required volume of 100 mM potassium phosphate buffer.

    • Add the human liver microsomes to the buffer to a final protein concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiation of the Reaction:

    • Initiate the enzymatic reaction by adding the this compound working solution to each well. The final incubation volume should be uniform (e.g., 200 µL).

  • Time Course Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the reaction in duplicate or triplicate wells by adding a sufficient volume (e.g., 2 volumes or 400 µL) of cold acetonitrile containing the internal standard.

    • For the 0-minute time point, add the quenching solution before adding the this compound working solution.

  • Sample Processing:

    • After the final time point, vortex the plate to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the plate at 4°C for 15 minutes at a high speed (e.g., 3000 x g) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Part 2: LC-MS/MS Quantification

Objective: To simultaneously quantify the concentrations of this compound and BMS-986169 in the processed samples.

Instrumentation and Conditions (Representative):

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate this compound, BMS-986169, and the internal standard.

  • Ionization Mode: Positive ESI.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

Protocol:

  • Method Development:

    • Optimize the MS parameters (e.g., declustering potential, collision energy) for this compound, BMS-986169, and the IS by direct infusion of standard solutions.

    • Develop a chromatographic method that provides adequate separation and peak shape for all analytes.

  • Calibration and Quality Control:

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound and BMS-986169 into the incubation matrix (buffer with microsomes, immediately quenched).

    • Process the calibration standards and QCs in the same manner as the experimental samples.

  • Sample Analysis:

    • Inject the processed samples, calibration standards, and QCs onto the LC-MS/MS system.

    • Acquire data in MRM mode.

  • Data Analysis:

    • Integrate the peak areas for this compound, BMS-986169, and the IS.

    • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

    • Use the calibration curve to determine the concentrations of this compound and BMS-986169 in the experimental samples.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in the following tables.

Table 1: Representative LC-MS/MS MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound463.2383.2
BMS-986169383.2121.1
Internal StandardVariesVaries

Note: The m/z values are hypothetical and should be optimized during method development.

Table 2: Time Course of this compound to BMS-986169 Conversion

Incubation Time (min)This compound Concentration (µM)BMS-986169 Concentration (µM)
01.000.00
50.750.24
150.450.53
300.200.78
600.050.93
120< LLOQ0.98

LLOQ: Lower Limit of Quantification

Experimental Workflow Diagram

cluster_workflow Experimental Workflow prep Prepare Reagents: - this compound Working Solution - Human Liver Microsomes - Quenching Solution (ACN + IS) setup Incubation Setup: - Add Microsomes to Buffer - Pre-incubate at 37°C prep->setup initiate Initiate Reaction: Add this compound setup->initiate sampling Time Course Sampling: (0, 5, 15, 30, 60, 120 min) initiate->sampling quench Terminate Reaction: Add Cold ACN + IS sampling->quench process Sample Processing: - Vortex - Centrifuge - Collect Supernatant quench->process analyze LC-MS/MS Analysis: Quantify this compound & BMS-986169 process->analyze data Data Analysis: - Plot Concentration vs. Time - Determine Conversion Rate analyze->data

References

Evaluating the Antidepressant Potential of BMS-986163 Using the Forced Swim Test: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the forced swim test (FST) to assess the efficacy of BMS-986163, a novel GluN2B negative allosteric modulator, as a potential antidepressant.

Introduction

This compound is a water-soluble intravenous prodrug of BMS-986169.[1] BMS-986169 is a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This mechanism is of significant interest for the development of rapid-acting antidepressants. The forced swim test is a widely used preclinical behavioral assay to screen for potential antidepressant efficacy.[3] This document outlines the methodology for employing the FST to evaluate this compound and presents key preclinical data.

Data Presentation

The following tables summarize the preclinical efficacy of BMS-986169, the active metabolite of this compound, in the mouse forced swim test (mFST).

Table 1: In Vivo Efficacy of BMS-986169 in the Mouse Forced Swim Test [1]

CompoundMinimum Effective Dose (MED) (i.v.)Receptor Occupancy at MEDAverage Terminal Plasma Concentration at MED
BMS-9861691.0 mg/kg73%270 nM

Table 2: In Vitro Profile of BMS-986169 [1]

ParameterValue
GluN2B Allosteric Site Binding Affinity (Ki)4.0 nM
GluN2B Receptor Function Inhibition (IC50)24 nM

Signaling Pathway

This compound, through its active form BMS-986169, acts as a negative allosteric modulator of the GluN2B subunit of the NMDA receptor. The antidepressant effects of NMDA receptor antagonists are thought to be mediated by the activation of the mammalian target of rapamycin (mTOR) signaling pathway, leading to enhanced synaptogenesis.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMS-986169 BMS-986169 NMDA_Receptor NMDA Receptor (GluN2B Subunit) BMS-986169->NMDA_Receptor Inhibition mTOR_Pathway mTOR Pathway Activation NMDA_Receptor->mTOR_Pathway Leads to Synaptogenesis Increased Synaptogenesis mTOR_Pathway->Synaptogenesis Antidepressant_Effects Antidepressant-like Effects Synaptogenesis->Antidepressant_Effects

Caption: BMS-986169 Signaling Pathway.

Experimental Protocols

Forced Swim Test (FST) Protocol for Mice

This protocol is adapted from standard procedures for evaluating antidepressant efficacy.[3]

1. Materials:

  • This compound (or active form BMS-986169)

  • Vehicle control (e.g., saline)

  • Standard antidepressant as a positive control (e.g., imipramine)

  • Cylindrical beakers (e.g., 25 cm height, 10 cm diameter)

  • Water bath to maintain water temperature

  • Video recording equipment

  • Animal holding cages with warming pads

  • Towels

2. Animal Subjects:

  • Male mice (e.g., C57BL/6 strain), 8-10 weeks old.

  • Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Allow at least one week of acclimatization before the experiment.

3. Experimental Procedure:

Caption: Forced Swim Test Experimental Workflow.

3.1. Pre-Test Preparation:

  • Prepare fresh solutions of this compound, vehicle, and positive control on the day of the experiment.

  • Fill the cylindrical beakers with water (23-25°C) to a depth of approximately 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.

  • Set up video recording equipment to have a clear view of the swimming behavior.

3.2. Dosing:

  • Administer this compound intravenously (i.v.) at the desired doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).

  • Administer the vehicle and positive control via the same route and at the same volume as the test compound.

  • Allow for a pre-treatment time appropriate for the route of administration (e.g., 30-60 minutes for i.v.).

3.3. Forced Swim Session:

  • Gently place each mouse into the water-filled cylinder.

  • The total duration of the test is 6 minutes.

  • Record the entire session for later analysis.

3.4. Post-Test:

  • At the end of the 6-minute session, carefully remove the mouse from the water.

  • Gently dry the mouse with a towel and place it in a clean, dry cage on a warming pad to prevent hypothermia.

  • Return the mouse to its home cage once fully dry and recovered.

4. Data Analysis:

  • The primary measure of antidepressant-like activity is the duration of immobility during the last 4 minutes of the 6-minute test.

  • Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

  • A trained observer, blind to the treatment conditions, should score the videos.

  • Compare the immobility time between the this compound-treated groups, the vehicle control group, and the positive control group using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests). A significant reduction in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.

Disclaimer

This document is intended for research purposes only. The protocols described should be performed in accordance with all applicable animal welfare regulations and guidelines. The forced swim test is a model for screening potential antidepressant compounds and does not replicate the full spectrum of human depression.

References

Measuring BMS-986163 Target Engagement with [3H]MK-801 Binding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986163 is a water-soluble intravenous prodrug that rapidly converts in vivo to its active parent molecule, BMS-986169.[1][2][3] BMS-986169 is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2][4] This mechanism of action has shown therapeutic potential in major depressive disorder.[1][2] Measuring the target engagement of this compound is crucial for understanding its pharmacodynamics and establishing a dose-response relationship in preclinical and clinical studies.

This document provides detailed application notes and protocols for measuring the target engagement of this compound by assessing the in vivo functional inhibition of [3H]MK-801 binding to NMDA receptors in the brain. [3H]MK-801 is a well-characterized radioligand that binds to the open channel of the NMDA receptor, providing a reliable method to quantify the functional state of the receptor complex.[5][6][7]

Principle of the Assay

The [3H]MK-801 binding assay is a radioligand binding technique used to quantify the number of open NMDA receptor channels. MK-801 is an uncompetitive antagonist that binds within the ion channel of the NMDA receptor and requires the channel to be in an open state for binding to occur. The binding of a negative allosteric modulator like BMS-986169 to the GluN2B subunit stabilizes the closed state of the receptor, thereby reducing the opportunity for [3H]MK-801 to bind. By measuring the reduction in [3H]MK-801 binding in tissues from animals treated with this compound compared to vehicle-treated animals, the degree of target engagement can be quantified.

Quantitative Data Summary

The following table summarizes the key pharmacological data for the active form of this compound, BMS-986169.

CompoundParameterValueSpeciesAssay ConditionReference
BMS-986169Kᵢ (GluN2B allosteric site)4.0 nMRatBrain preparations[1][2]
BMS-986169IC₅₀ (GluN2B function)24 nMCellsFunctional inhibition[1][2]
BMS-986169GluN2B Binding Affinity (Monkey)HighMonkeyBrain preparations[1]
BMS-986169GluN2B Binding Affinity (Human)HighHumanBrain preparations[1]

Signaling Pathway and Assay Workflow

The following diagrams illustrate the NMDA receptor signaling pathway and the experimental workflow for measuring target engagement.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN1 GluN2B Glutamate->NMDA_Receptor:GluN2B Binds Glycine Glycine/D-Serine Glycine->NMDA_Receptor:GluN1 Binds BMS986169 BMS-986169 (Active Metabolite) BMS986169->NMDA_Receptor:GluN2B Inhibits (NAM) Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ca_Ion Ca²⁺ Ion_Channel->Ca_Ion Influx Downstream Downstream Signaling Ca_Ion->Downstream Activates

Diagram 1: NMDA Receptor Signaling and BMS-986169 Inhibition.

Target_Engagement_Workflow cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Phase cluster_analysis Data Analysis Animal_Dosing Animal Dosing (e.g., Rat) - this compound or Vehicle Tissue_Harvest Brain Tissue Harvest (e.g., Cortex, Hippocampus) Animal_Dosing->Tissue_Harvest Membrane_Prep Brain Membrane Preparation Tissue_Harvest->Membrane_Prep Binding_Assay [3H]MK-801 Binding Assay - Incubation with Radioligand Membrane_Prep->Binding_Assay Filtration Separation of Bound/Free Ligand (Rapid Filtration) Binding_Assay->Filtration Scintillation Quantification of Radioactivity (Liquid Scintillation Counting) Filtration->Scintillation Data_Analysis Data Analysis - Calculate Specific Binding - Determine % Target Occupancy Scintillation->Data_Analysis

Diagram 2: Experimental Workflow for Target Engagement Measurement.

Experimental Protocols

Materials and Reagents
  • Animals: Wistar rats (or other appropriate rodent model).

  • Test Compound: this compound.

  • Radioligand: [3H]MK-801 (specific activity ~20-30 Ci/mmol).

  • Non-specific binding control: Unlabeled MK-801 (10 µM).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Wash Buffer: Cold Tris-HCl buffer.

  • Scintillation Cocktail: Appropriate for aqueous samples.

  • Glass fiber filters: (e.g., Whatman GF/B).

  • Homogenizer: Teflon-glass or similar.

  • Centrifuge: Refrigerated, capable of >40,000 x g.

  • Filtration manifold: For rapid filtration.

  • Liquid scintillation counter.

Protocol 1: In Vivo Dosing and Tissue Preparation
  • Animal Dosing:

    • Administer this compound intravenously to a cohort of animals at various doses.

    • Administer the vehicle to a control group.

    • The time between dosing and tissue harvesting should be consistent and based on the known pharmacokinetics of this compound.

  • Tissue Harvest:

    • At the designated time point post-dosing, euthanize the animals according to approved protocols.

    • Rapidly dissect the brain regions of interest (e.g., cortex and hippocampus, where GluN2B expression is high).

    • Immediately freeze the tissues on dry ice and store at -80°C until use.

  • Brain Membrane Preparation:

    • Thaw the brain tissue on ice.

    • Homogenize the tissue in 10-20 volumes of ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Resuspend the pellet in fresh assay buffer and repeat the centrifugation step to wash the membranes.

    • Resuspend the final pellet in assay buffer to a final protein concentration of approximately 1 mg/mL.

    • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Protocol 2: [3H]MK-801 Binding Assay
  • Assay Setup:

    • Prepare assay tubes in triplicate for total binding, non-specific binding, and for each membrane preparation from the dosed animals.

    • Total Binding: Add assay buffer, [3H]MK-801 (e.g., 5 nM final concentration), and the membrane preparation (e.g., 0.2 mg protein).

    • Non-specific Binding (NSB): Add assay buffer, unlabeled MK-801 (10 µM final concentration), [3H]MK-801 (5 nM final concentration), and the membrane preparation from a vehicle-treated animal.

    • Test Samples: Add assay buffer, [3H]MK-801 (5 nM final concentration), and the membrane preparation from each this compound-treated animal.

  • Incubation:

    • Incubate the assay tubes at 25°C for 180 minutes to allow the binding to reach equilibrium.[8]

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in assay buffer.

    • Quickly wash the filters with ice-cold wash buffer (e.g., 3 x 5 mL) to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail and allow the vials to equilibrate.

    • Count the radioactivity in a liquid scintillation counter. The counts per minute (CPM) or disintegrations per minute (DPM) are recorded.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Calculate Percent Target Occupancy:

    • For each dose of this compound, calculate the specific binding.

    • The percent target occupancy can be calculated using the following formula:

      • % Occupancy = (1 - (Specific Binding in Dosed Animal / Specific Binding in Vehicle Animal)) * 100

  • Dose-Response Curve:

    • Plot the percent target occupancy against the dose of this compound to generate a dose-response curve and determine the ED₅₀ (the dose required to achieve 50% target occupancy).

Conclusion

The in vivo [3H]MK-801 binding assay is a robust and reliable method for quantifying the target engagement of this compound at the NMDA receptor. This protocol provides a framework for researchers to assess the pharmacodynamic properties of this novel therapeutic agent, which is essential for its continued development. The provided data and diagrams offer a comprehensive overview of the underlying principles and practical execution of this important assay.

References

Application Notes and Protocols for Assessing the Effect of BMS-986163 on Long-Term Potentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986163 is a water-soluble prodrug of BMS-986169, a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It has been investigated for its potential as a rapid-acting antidepressant. Preclinical studies have indicated that the active form, BMS-986169, leads to an enhancement of ex vivo hippocampal long-term potentiation (LTP) 24 hours after administration in rats.[1][2] LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory.

These application notes provide a detailed protocol for assessing the effect of this compound on LTP in the CA1 region of the hippocampus using in vitro electrophysiology.

Data Presentation

While preclinical studies have reported an enhancement of LTP by the active form of this compound, specific quantitative data from these studies are not publicly available.[1][2] The following tables present hypothetical data to illustrate how results from such experiments could be structured for clear comparison.

Table 1: Effect of BMS-986169 on the Magnitude of Long-Term Potentiation in Rat Hippocampal Slices

Treatment GroupN (slices)Baseline fEPSP Slope (mV/ms)fEPSP Slope 60 min post-HFS (% of Baseline)
Vehicle Control12-0.52 ± 0.04155.8 ± 5.2
BMS-986169 (100 nM)12-0.54 ± 0.05185.3 ± 6.1*

*Data are presented as mean ± SEM. fEPSP: field excitatory postsynaptic potential; HFS: high-frequency stimulation. *p < 0.05 compared to Vehicle Control. Note: These data are illustrative and do not represent actual published results.

Table 2: Key Parameters of Synaptic Transmission

Treatment GroupPaired-Pulse Facilitation Ratio (50 ms interval)Fiber Volley Amplitude (mV)
Vehicle Control1.68 ± 0.070.21 ± 0.02
BMS-986169 (100 nM)1.65 ± 0.080.22 ± 0.02

Note: These data are illustrative and do not represent actual published results.

Experimental Protocols

This protocol describes the methodology for preparing acute hippocampal slices and performing extracellular field potential recordings to assess the effect of BMS-986169 (the active metabolite of this compound) on LTP at the Schaffer collateral-CA1 synapse.

Materials and Reagents
  • BMS-986169

  • Adult Male Wistar rats (6-8 weeks old)

  • Artificial cerebrospinal fluid (aCSF)

  • Sucrose-based cutting solution

  • Dissection tools

  • Vibratome

  • Incubation chamber

  • Recording chamber

  • Bipolar stimulating electrode

  • Glass microelectrodes (filled with aCSF)

  • Electrophysiology rig (amplifier, digitizer, data acquisition software)

Solutions Preparation
  • aCSF (in mM): 124 NaCl, 3 KCl, 2 CaCl₂, 2 MgSO₄, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose. Osmolality adjusted to ~300 mOsm.

  • Sucrose-aCSF (in mM): 87 NaCl, 2.5 KCl, 0.5 CaCl₂, 7 MgCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, 75 sucrose, 10 D-glucose.

  • Both solutions should be continuously bubbled with 95% O₂ / 5% CO₂.

Protocol for In Vitro Electrophysiology
  • Animal Anesthesia and Brain Extraction:

    • Anesthetize the rat with isoflurane and decapitate.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated sucrose-aCSF.

  • Hippocampal Slice Preparation:

    • Isolate the hippocampi and prepare 400 µm thick transverse slices using a vibratome in ice-cold, oxygenated sucrose-aCSF.

    • Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber, which is continuously perfused with oxygenated aCSF at 30-32°C.

    • Place a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Determine the stimulus intensity that elicits 50% of the maximal fEPSP response for baseline recordings.

  • Baseline Recording and Drug Application:

    • Record a stable baseline of fEPSP responses for at least 20-30 minutes, with stimulation every 30 seconds (0.033 Hz).

    • For the experimental group, switch the perfusion to aCSF containing the desired concentration of BMS-986169 (e.g., 100 nM). The control group will receive aCSF with the vehicle.

    • Allow the slice to perfuse with the drug/vehicle for at least 20 minutes before LTP induction.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is two trains of 100 Hz stimulation for 1 second, separated by a 20-second interval.

  • Post-Induction Recording:

    • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to monitor the potentiation.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slope to the average slope during the baseline period.

    • The magnitude of LTP is typically expressed as the percentage increase in the fEPSP slope in the last 10 minutes of the recording compared to the baseline.

    • Compare the magnitude of LTP between the BMS-986169-treated and vehicle-treated groups using appropriate statistical tests (e.g., Student's t-test).

Visualizations

Experimental Workflow

G cluster_prep Slice Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis p1 Anesthetize and Decapitate Rat p2 Dissect Brain in Ice-Cold Sucrose-aCSF p1->p2 p3 Prepare 400 µm Hippocampal Slices p2->p3 p4 Recover Slices in aCSF at 32-34°C p3->p4 r1 Transfer Slice to Recording Chamber p4->r1 r2 Position Electrodes (Stimulating & Recording) r1->r2 r3 Record Stable Baseline fEPSPs (20-30 min) r2->r3 r4 Apply BMS-986169 or Vehicle r3->r4 r5 Induce LTP with High-Frequency Stimulation r4->r5 r6 Record Post-HFS fEPSPs (60+ min) r5->r6 a1 Measure fEPSP Slope r6->a1 a2 Normalize to Baseline a1->a2 a3 Compare LTP Magnitude Between Groups a2->a3

Caption: Workflow for assessing the effect of BMS-986169 on hippocampal LTP.

Hypothesized Signaling Pathway for LTP Enhancement by BMS-986169

The mechanism by which a GluN2B negative allosteric modulator enhances LTP is not fully elucidated and may seem counterintuitive. One hypothesis is that by selectively inhibiting extrasynaptic GluN2B-containing NMDA receptors, which are often linked to long-term depression (LTD) and cell death pathways, BMS-986169 may shift the balance of synaptic plasticity towards potentiation. This could indirectly favor the signaling cascades that promote LTP, which are predominantly mediated by synaptic GluN2A-containing NMDA receptors.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_synaptic Synaptic cluster_extrasynaptic Extrasynaptic glutamate Glutamate g2a GluN2A-NMDAR glutamate->g2a g2b GluN2B-NMDAR glutamate->g2b camkii CaMKII g2a->camkii Ca2+ Influx ampa AMPAR ltp LTP Enhancement (Increased AMPAR Trafficking) camkii->ltp ltd_path LTD Pathways g2b->ltd_path Ca2+ Influx ltd_path->ltp Reduced Inhibition bms BMS-986169 bms->g2b Inhibits

Caption: Hypothesized signaling pathway for LTP enhancement by BMS-986169.

References

Application Notes & Protocols: Quantitative EEG (qEEG) Study of BMS-986163 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

BMS-986163 is the water-soluble intravenous prodrug of BMS-986169, a potent and selective negative allosteric modulator (NAM) of the GluN2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] Preclinical studies have suggested its potential as a rapidly acting antidepressant with a differentiated safety profile compared to non-selective NMDA antagonists like ketamine.[1] Quantitative electroencephalography (qEEG) is a powerful translational tool used to assess the effects of pharmacological agents on central nervous system (CNS) activity. By quantifying frequency-specific changes in the brain's electrical activity, qEEG can provide objective biomarkers of drug target engagement, pharmacodynamics, and potential therapeutic efficacy.[5][6][7]

These application notes provide a comprehensive framework for designing and executing a qEEG study in rodents to characterize the neurophysiological signature of this compound.

Objective

The primary objective of this study is to investigate the dose-dependent effects of intravenously administered this compound on spontaneous cortical electrical activity in freely moving rodents using qEEG. The study aims to identify a characteristic spectral "fingerprint" that can serve as a biomarker for GluN2B receptor modulation and differentiate it from other psychoactive compounds.

Experimental Design

This study will employ a randomized, vehicle-controlled, parallel-group design.

3.1 Animal Model

  • Species: Male Sprague-Dawley rats

  • Age: 8-10 weeks

  • Weight: 250-300g

  • Housing: Single-housed post-surgery to prevent damage to the headmounts, with a 12-hour light/dark cycle and ad libitum access to food and water.[8][9]

3.2 Experimental Groups A minimum of four experimental groups will be used to assess dose-dependency and to compare the compound's profile to a relevant positive control.

Group Treatment Dose (mg/kg, i.v.) Vehicle N (Animals)
1Vehicle ControlN/ASaline8
2This compoundLow Dose (e.g., 1)Saline8
3This compoundMid Dose (e.g., 3)Saline8
4This compoundHigh Dose (e.g., 10)Saline8
5Positive ControlKetamine (e.g., 10)Saline8

Table 1: Proposed Experimental Groups for the qEEG Study.

Experimental Protocols

Protocol 1: Surgical Implantation of EEG Electrodes

This protocol describes the surgical procedure for implanting chronic EEG electrodes for recording in rats. All procedures must be conducted under aseptic conditions and in accordance with institutional animal care and use guidelines.[10][11]

4.1.1 Materials

  • Stereotaxic frame

  • Anesthesia machine (isoflurane)

  • Heating pad

  • Surgical drill

  • Stainless steel screw electrodes (e.g., Pinnacle Technology Inc.)

  • EEG headmount/connector[10]

  • Dental cement

  • Suturing materials or tissue adhesive

  • Analgesics (e.g., Carprofen, Buprenorphine)

  • Standard surgical tools (scalpels, forceps, etc.)

4.1.2 Procedure

  • Anesthesia and Preparation: Anesthetize the rat with isoflurane (3-4% for induction, 1.5-2.5% for maintenance). Administer a pre-operative analgesic. Shave the scalp and secure the animal in the stereotaxic frame.[12][13] Maintain body temperature at 37°C using a heating pad.

  • Incision: Make a midline sagittal incision on the scalp to expose the skull. Clean and dry the skull surface, removing the periosteum.

  • Drilling Craniotomies: Using stereotaxic coordinates from a rat brain atlas, mark the locations for four recording electrodes and one reference electrode. A common configuration includes bilateral placement over the prefrontal cortex and hippocampus. Drill small burr holes through the skull, being careful not to penetrate the dura mater.

  • Electrode Placement: Gently screw the stainless-steel electrodes into the burr holes until they make contact with the dura. The reference electrode is typically placed over the cerebellum.

  • Headmount Fixation: Apply a thin layer of dental cement to the skull and the base of the headmount. Secure the headmount, ensuring the electrode wires are connected. Build up the dental cement around the screws and the headmount to create a durable implant.[8][14]

  • Wound Closure and Recovery: Suture the scalp incision around the implant. Discontinue anesthesia and monitor the animal until it is fully ambulatory. Administer post-operative analgesics for at least 48 hours. Allow a recovery period of 7-10 days before any experimental recordings.

Protocol 2: qEEG Recording and Data Acquisition

4.2.1 Acclimation and Baseline Recording

  • Handle the animals daily during the recovery period to acclimate them to the researchers and the recording procedure.

  • On the day of the experiment, connect the animal to the recording apparatus (via a tether or telemetry) in a sound-attenuated, electrically shielded chamber.

  • Allow the animal to habituate to the chamber for at least 60 minutes.

  • Record a 60-minute baseline EEG session to establish stable pre-dose brain activity.

4.2.2 Dosing and Post-Dose Recording

  • Briefly disconnect the animal for intravenous (i.v.) administration of the vehicle, this compound, or the positive control.

  • Immediately reconnect the animal and begin continuous EEG recording for a minimum of 2 hours post-administration.

  • Recording Parameters:

    • Sampling Rate: ≥ 500 Hz

    • Low-pass filter: 100 Hz

    • High-pass filter: 0.5 Hz

Protocol 3: qEEG Data Analysis

4.3.1 Pre-processing

  • Visually inspect the raw EEG data to identify and exclude segments containing movement artifacts or other non-biological signals.[5]

  • Epoch the continuous data into short segments (e.g., 4-10 seconds) for spectral analysis.

4.3.2 Power Spectral Analysis

  • Apply a Fast Fourier Transform (FFT) to each artifact-free epoch to calculate the Power Spectral Density (PSD).

  • Average the PSDs across all epochs within a defined time bin (e.g., 15 minutes).

  • Calculate the absolute power for the following standard frequency bands:

    • Delta (δ): 1-4 Hz

    • Theta (θ): 4-8 Hz

    • Alpha (α): 8-12 Hz

    • Beta (β): 12-30 Hz

    • Low Gamma (γ): 30-55 Hz

    • High Gamma (γ): 65-90 Hz

  • Normalize the post-dose power values for each frequency band to the average baseline power for that same animal. Express data as a percentage change from baseline.

4.3.3 Statistical Analysis

  • Use a two-way repeated measures ANOVA to analyze the effects of treatment and time on the normalized power in each frequency band.

  • Follow up with post-hoc tests (e.g., Dunnett's test) to compare each this compound dose group to the vehicle control at each time point.

  • A p-value of < 0.05 will be considered statistically significant.

Data Presentation

Quantitative data should be summarized to clearly present the effects of this compound on EEG spectral power.

Treatment Group Time Post-Dose (min) Delta (1-4 Hz) Theta (4-8 Hz) Alpha (8-12 Hz) Beta (12-30 Hz) Gamma (30-90 Hz)
Vehicle 15-30+2%-1%+1%-3%+4%
30-45+3%0%-2%-2%+3%
This compound (Low) 15-30+5%+10%+8%+15%+25%
30-45+4%+8%+6%+12%+20%
This compound (Mid) 15-30+8%+15%+12%+30%+80%
30-45+6%+12%+10%+25%+65%
This compound (High) 15-30+10%+20%+18%+50%+150%
30-45+8%+15%+15%+40%+120%
Ketamine 15-30-5%-10%+5%+20%+200%
30-45-3%-8%+3%+15%+160%

Table 2: Hypothetical Summary of qEEG Power Spectral Density Changes (% Change from Baseline). Data are illustrative. * denotes a statistically significant difference from the vehicle control group (p < 0.05).

Visualizations

Experimental Workflow

G cluster_pre Pre-Experimental Phase cluster_exp Experimental Day cluster_post Data Analysis Phase acclimation Animal Acclimation (7 days) surgery EEG Electrode Implantation Surgery acclimation->surgery recovery Post-Surgical Recovery (7-10 days) surgery->recovery habituation Habituation to Recording Chamber recovery->habituation baseline Baseline qEEG Recording (60 min) habituation->baseline dosing Drug Administration (this compound, Vehicle, etc.) baseline->dosing post_eeg Post-Dose qEEG Recording (≥120 min) dosing->post_eeg analysis qEEG Data Processing & Spectral Analysis post_eeg->analysis stats Statistical Analysis analysis->stats report Reporting & Interpretation stats->report

Caption: Workflow for the rodent qEEG study.

Simplified NMDA Receptor Signaling Pathway

G cluster_membrane Cell Membrane NMDAR NMDA Receptor GluN1 GluN2B Ion Channel (Ca²⁺, Na⁺) Ca Ca²⁺ Influx NMDAR:ion->Ca Mediates Glutamate Glutamate Glutamate->NMDAR:glu Binds Glycine Glycine Glycine->NMDAR:gly Binds BMS This compound (NAM) BMS->NMDAR:gly Inhibits Signal Downstream Signaling (e.g., CaMKII, CREB) Ca->Signal Activates G A This compound Administration (i.v.) B Negative Allosteric Modulation of GluN2B Subunit A->B Leads to C Reduced NMDA Receptor Channel Conductance B->C Results in D Altered Cortical Excitatory/Inhibitory Balance C->D Causes E Changes in qEEG Spectral Power (e.g., increased Gamma) D->E Measured as F Potential Biomarker for Target Engagement and PD E->F Identifies

References

Application Notes and Protocols for BMS-986169 in the Xenopus Oocyte Expression System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the characterization of BMS-986169, a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, using the Xenopus laevis oocyte expression system. The protocols detailed below are based on established methodologies for expressing and performing electrophysiological analysis of NMDA receptors in this robust heterologous expression system.

Introduction to BMS-986169

BMS-986169 is a novel intravenous compound that acts as a negative allosteric modulator of NMDA receptors containing the GluN2B subunit.[1][2] It exhibits high binding affinity for the allosteric modulatory site on the GluN2B subunit and selectively inhibits the function of GluN2B-containing receptors.[2] This selectivity makes it a valuable tool for investigating the specific roles of GluN2B-mediated neurotransmission and a potential therapeutic agent for conditions such as treatment-resistant depression.[2] The Xenopus oocyte expression system is a widely used and effective platform for characterizing the pharmacological properties of ion channel modulators like BMS-986169 due to the large size of the oocytes, which facilitates cRNA microinjection and two-electrode voltage clamp (TEVC) recordings.

Mechanism of Action: Allosteric Modulation of NMDA Receptors

NMDA receptors are ligand-gated ion channels crucial for excitatory synaptic transmission in the central nervous system. Their activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. Functional NMDA receptors are heterotetramers, most commonly composed of two GluN1 subunits and two GluN2 subunits. The specific GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D) incorporated into the receptor complex dictates its biophysical and pharmacological properties.

BMS-986169 functions as a negative allosteric modulator, meaning it binds to a site on the GluN2B subunit that is distinct from the glutamate or glycine binding sites. This binding event induces a conformational change in the receptor that reduces the probability of channel opening, thereby inhibiting the influx of cations (primarily Ca²⁺ and Na⁺) without directly competing with the agonists.

NMDA_Signaling cluster_receptor NMDA Receptor cluster_channel Ion Channel GluN1 GluN1 GluN2B GluN2B Glutamate Glutamate Glutamate->GluN2B binds Channel_Open Open Glutamate->Channel_Open activates Glycine Glycine Glycine->GluN1 binds Glycine->Channel_Open activates BMS986169 BMS-986169 BMS986169->GluN2B binds (allosteric) Channel_Closed Closed BMS986169->Channel_Closed inhibits Ca_Influx Ca²⁺ Influx Channel_Open->Ca_Influx Cellular_Response Cellular Response Ca_Influx->Cellular_Response

Caption: Signaling pathway of BMS-986169 at the GluN2B-containing NMDA receptor.

Quantitative Data Presentation

The following table summarizes the key pharmacological parameters of BMS-986169 determined in the Xenopus oocyte expression system and other relevant assays.

ParameterValueReceptor/ChannelComments
IC₅₀ 24.1 nMHuman GluN1/GluN2BInhibition of NMDA receptor function in Xenopus oocytes.[1][2]
Kᵢ 4.03 - 6.3 nMHuman GluN2BBinding affinity to the allosteric modulatory site.[2]
IC₅₀ 28.4 µMhERG ChannelWeak inhibition, indicating selectivity for GluN2B.[1][2]

Experimental Protocols

The following protocols provide a detailed methodology for the application of BMS-986169 in the Xenopus oocyte expression system.

Preparation of Xenopus laevis Oocytes
  • Oocyte Harvesting: Anesthetize a female Xenopus laevis frog in a solution of 0.15% tricaine. Surgically remove a portion of the ovary and place it in a calcium-free oocyte Ringer's solution (OR-2).

  • Defolliculation: Carefully separate the ovarian lobes into smaller clusters. Incubate the oocytes in a collagenase solution (e.g., 2 mg/mL in OR-2) with gentle agitation for 1-2 hours at room temperature to enzymatically remove the follicular layer.

  • Washing and Selection: Thoroughly wash the oocytes with ND96 solution to remove the collagenase and any cellular debris. Manually select healthy stage V-VI oocytes, which are characterized by their large diameter (~1.0-1.2 mm) and a distinct dark animal pole and a lighter vegetal pole.

  • Incubation: Store the selected oocytes in ND96 solution supplemented with antibiotics (e.g., 50 µg/mL gentamicin) at 16-18°C.

cRNA Preparation and Microinjection
  • cRNA Synthesis: Synthesize capped cRNAs for the human GluN1 and GluN2B subunits from linearized plasmid DNA templates using a commercially available in vitro transcription kit.

  • cRNA Mixture: Prepare a mixture of GluN1 and GluN2B cRNAs, typically at a 1:1 or 1:2 molar ratio, to ensure the assembly of functional heteromeric receptors.

  • Microinjection: Using a Nanoject injector, inject approximately 50 nL of the cRNA mixture (containing 0.5-1.0 ng of total cRNA) into the cytoplasm of each oocyte.

  • Post-injection Incubation: Incubate the injected oocytes for 2-4 days at 16-18°C in supplemented ND96 solution to allow for the expression and membrane insertion of the NMDA receptors.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology
  • Electrode Preparation: Pull glass capillary electrodes to a resistance of 0.5-2.0 MΩ when filled with 3 M KCl.

  • Oocyte Placement: Place a single oocyte in a recording chamber continuously perfused with recording solution.

  • Impaling the Oocyte: Carefully impale the oocyte with the two microelectrodes (one for voltage sensing and one for current injection).

  • Voltage Clamping: Clamp the oocyte membrane potential at a holding potential of -70 mV using a TEVC amplifier.

  • Agonist Application: To elicit NMDA receptor-mediated currents, apply a solution containing a saturating concentration of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM).

  • BMS-986169 Application: To determine the inhibitory effect of BMS-986169, co-apply varying concentrations of the compound with the glutamate and glycine solution and measure the resulting current. To determine the IC₅₀, a concentration-response curve should be generated.

TEVC_Workflow Oocyte_Prep Oocyte Preparation (Harvesting, Defolliculation) cRNA_Inject cRNA Microinjection (GluN1 + GluN2B) Oocyte_Prep->cRNA_Inject Incubation Incubation (2-4 days, 16-18°C) cRNA_Inject->Incubation TEVC_Setup TEVC Setup (Placement & Impalement) Incubation->TEVC_Setup Voltage_Clamp Voltage Clamp (-70 mV) TEVC_Setup->Voltage_Clamp Agonist_App Agonist Application (Glutamate + Glycine) Voltage_Clamp->Agonist_App BMS_App BMS-986169 Application (Concentration-Response) Agonist_App->BMS_App Data_Acq Data Acquisition (Current Measurement) BMS_App->Data_Acq Analysis Data Analysis (IC₅₀ Determination) Data_Acq->Analysis

Caption: Experimental workflow for the electrophysiological characterization of BMS-986169.
Solutions and Reagents

  • OR-2 (Calcium-Free) Solution: 82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 1 mM Na₂HPO₄, 5 mM HEPES, pH adjusted to 7.5 with NaOH.

  • ND96 Solution: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH adjusted to 7.5 with NaOH.

  • Recording Solution: 96 mM NaCl, 2 mM KCl, 0.5 mM BaCl₂, 5 mM HEPES, pH adjusted to 7.5 with NaOH. (Note: BaCl₂ is often used instead of CaCl₂ to reduce the activation of endogenous calcium-activated chloride channels in the oocyte).

  • Agonist Stock Solutions: Prepare high-concentration stock solutions of L-glutamate and glycine in water.

  • BMS-986169 Stock Solution: Prepare a high-concentration stock solution of BMS-986169 in a suitable solvent (e.g., DMSO) and dilute to the final working concentrations in the recording solution. Ensure the final solvent concentration is low (e.g., <0.1%) to avoid non-specific effects.

Concluding Remarks

The Xenopus oocyte expression system, coupled with two-electrode voltage clamp electrophysiology, provides a robust and reliable method for the detailed pharmacological characterization of NMDA receptor modulators like BMS-986169. The protocols outlined in these application notes offer a solid foundation for researchers to investigate the inhibitory effects and selectivity of this compound on GluN2B-containing NMDA receptors. Adherence to these methodologies will enable the generation of high-quality, reproducible data, contributing to a deeper understanding of GluN2B pharmacology and the development of novel therapeutics for neurological and psychiatric disorders.

References

Application Notes and Protocols: Novelty-Suppressed Feeding Paradigm with BMS-986163 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the novelty-suppressed feeding (NSF) paradigm to evaluate the anxiolytic and antidepressant-like effects of BMS-986163, a water-soluble intravenous prodrug of the potent and selective GluN2B negative allosteric modulator (NAM), BMS-986169.[1][2]

Introduction

The novelty-suppressed feeding (NSF) test is a widely used behavioral assay to assess anxiety- and depression-like states in rodents.[3][4] The test is based on the conflict between the drive to eat after a period of food deprivation and the fear of a novel and brightly lit environment.[3][4] A reduction in the latency to begin eating in the novel environment is indicative of anxiolytic or antidepressant drug efficacy.[3] The NSF test is particularly sensitive to chronic, but not acute, administration of traditional antidepressants, making it a valuable tool for screening novel therapeutic agents.[4][5]

This compound is a prodrug that rapidly converts to BMS-986169 in vivo.[1] BMS-986169 is a negative allosteric modulator of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Antagonism of the GluN2B receptor has shown therapeutic potential for major depressive disorder. Preclinical studies have demonstrated that this compound exhibits dose-dependent activity in the novelty-suppressed feeding paradigm in mice following intravenous administration, suggesting its potential as a rapidly acting antidepressant.[1]

Data Presentation

While the primary literature confirms a dose-dependent effect of this compound in the novelty-suppressed feeding paradigm, the specific quantitative data from these studies is not publicly available.[1] Therefore, the following table presents representative data from a typical NSF study to illustrate how results can be structured for clear comparison.

Table 1: Representative Data from a Novelty-Suppressed Feeding Study

Treatment GroupDose (mg/kg, i.v.)nLatency to Feed (seconds) (Mean ± SEM)Food Consumed in Home Cage (grams) (Mean ± SEM)
Vehicle-15250 ± 251.5 ± 0.2
This compound115180 ± 20*1.6 ± 0.2
This compound315120 ± 15**1.5 ± 0.1
This compound101580 ± 10***1.4 ± 0.2

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Statistical analysis would typically be performed using a one-way ANOVA followed by a post-hoc test for multiple comparisons.

Experimental Protocols

This section provides a detailed methodology for conducting the novelty-suppressed feeding test with intravenous administration of this compound in mice.

Animal Subjects and Housing
  • Species: Male C57BL/6J mice, 8-10 weeks old.

  • Housing: Group-housed (4-5 mice per cage) in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle (lights on at 7:00 AM). Provide ad libitum access to standard chow and water unless otherwise specified.

  • Acclimation: Allow mice to acclimate to the housing facility for at least one week before the start of the experiment. Handle the mice for 2-3 minutes each day for 3-4 days prior to testing to reduce stress associated with handling.

This compound Preparation and Administration
  • Formulation: this compound is a water-soluble phosphate prodrug.[1] For intravenous (i.v.) administration, dissolve this compound in sterile 0.9% saline to the desired concentrations (e.g., 0.1, 0.3, and 1.0 mg/mL to achieve doses of 1, 3, and 10 mg/kg in a 10 mL/kg injection volume).

  • Administration: Administer the vehicle or this compound solution via the lateral tail vein. The injection volume should be consistent across all groups (e.g., 10 mL/kg). The timing of administration relative to the NSF test should be consistent (e.g., 30 minutes prior to the test).

Novelty-Suppressed Feeding Apparatus
  • Arena: A square open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of opaque plastic.

  • Flooring: Cover the floor of the arena with a thin layer of fresh bedding (same type as in the home cage).

  • Food Pellet: Place a single, familiar food pellet (e.g., a pellet from the home cage chow) on a small, white paper platform (e.g., 5 cm x 5 cm) in the center of the arena.

  • Lighting: The center of the arena should be brightly illuminated (e.g., 500-800 lux), while the corners and periphery are dimly lit.

Experimental Procedure
  • Food Deprivation: 24 hours prior to the NSF test, remove food from the home cages. Water should remain available ad libitum.

  • Habituation to Testing Room: On the day of the test, transport the mice to the testing room at least 30-60 minutes before the start of the experiment to allow for habituation. The testing room should be quiet and have dim ambient lighting.

  • This compound Administration: Administer the prepared vehicle or this compound solution intravenously as described above.

  • Novelty-Suppressed Feeding Test:

    • Gently place a single mouse into one corner of the brightly lit arena.

    • Start a stopwatch immediately.

    • Record the latency (in seconds) for the mouse to take the first bite of the food pellet. The maximum test duration is typically 10 minutes (600 seconds). If a mouse does not eat within this time, a latency of 600 seconds is assigned.

    • Observe and record other behaviors such as grooming, rearing, and defecation, as these can also be indicators of anxiety.

  • Home Cage Food Consumption:

    • Immediately after the NSF test, return the mouse to its home cage, where a pre-weighed amount of food is available.

    • Measure the amount of food consumed over a specific period (e.g., 5-15 minutes) to assess for potential effects of the drug on appetite, which could confound the interpretation of the NSF test results.

Data Analysis
  • Latency to Feed: Analyze the latency to feed data using a one-way analysis of variance (ANOVA) with the treatment dose as the independent variable. If the ANOVA is significant, perform post-hoc tests (e.g., Dunnett's or Tukey's) to compare the this compound treated groups to the vehicle control group.

  • Home Cage Food Consumption: Analyze the food consumption data using a one-way ANOVA to ensure that this compound does not independently alter appetite.

Mandatory Visualizations

GluN2B Signaling Pathway in Depression

GluN2B_Signaling_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Binds eEF2K eEF2K NMDA_Receptor->eEF2K Activates BMS986169 BMS-986169 (Active Metabolite) BMS986169->NMDA_Receptor Inhibits (NAM) BMS986169->eEF2K Inhibition of NMDA-R leads to dephosphorylation of eEF2 mTOR_pathway mTOR Pathway Protein_Synthesis Protein Synthesis (e.g., BDNF) mTOR_pathway->Protein_Synthesis Activates Synaptogenesis Increased Synaptogenesis Antidepressant_Effects Antidepressant Effects Synaptogenesis->Antidepressant_Effects Results in eEF2K->mTOR_pathway Disinhibition eEF2 eEF2 eEF2K->eEF2 Phosphorylates (Inhibits) eEF2->Protein_Synthesis Elongation Factor Protein_Synthesis->Synaptogenesis Leads to

Caption: GluN2B signaling and the mechanism of this compound.

Experimental Workflow for Novelty-Suppressed Feeding

NSF_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_testing Behavioral Testing Phase cluster_analysis Data Analysis Phase Animal_Acclimation 1. Animal Acclimation (≥ 1 week) Habituation 2. Handling/Habituation (3-4 days) Animal_Acclimation->Habituation Food_Deprivation 3. Food Deprivation (24 hours) Habituation->Food_Deprivation Drug_Prep 4. Prepare this compound and Vehicle Solutions Food_Deprivation->Drug_Prep Administration 5. Intravenous (i.v.) Administration Drug_Prep->Administration NSF_Test 6. Novelty-Suppressed Feeding Test (Record Latency to Feed) Administration->NSF_Test 30 min post-injection Home_Cage_Feeding 7. Home Cage Food Consumption Test (Measure Intake) NSF_Test->Home_Cage_Feeding Immediately after Data_Analysis 8. Statistical Analysis (ANOVA, post-hoc tests) Home_Cage_Feeding->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Experimental workflow for the NSF test.

References

Application Notes and Protocols for Whole-Cell Patch-Clamp Recordings with BMS-986169

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986169 is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2][3] NMDA receptors are ligand-gated ion channels crucial for synaptic plasticity, learning, and memory.[4][5] Their dysfunction is implicated in a variety of neurological and psychiatric disorders. The subunit composition of NMDA receptors, typically a heterotetramer of two GluN1 subunits and two GluN2 subunits, dictates their pharmacological and biophysical properties.[5][6][7] BMS-986169's selectivity for GluN2B-containing NMDA receptors makes it a valuable tool for dissecting the specific roles of this receptor subtype in neuronal function and pathophysiology.[1][3]

These application notes provide detailed protocols for the characterization of BMS-986169 using the whole-cell patch-clamp electrophysiology technique, the gold standard for studying ion channel function.[4][8] The following sections offer a summary of BMS-986169's pharmacological data, detailed experimental protocols for both cultured cells and brain slice preparations, and visualizations of the relevant signaling pathway and experimental workflow.

Data Presentation

The quantitative data for BMS-986169's activity on GluN2B-containing NMDA receptors are summarized in the table below. This information is critical for designing experiments and interpreting results.

ParameterValueSpecies/SystemReference
Binding Affinity (Ki) 4.03 - 6.3 nMHuman[2][3]
IC50 24.1 nMHuman NMDA receptor subtypes expressed in Xenopus oocytes[2][3]
hERG Channel Activity (IC50) 28.4 µMHuman[2][3]

Signaling Pathway and Mechanism of Action

BMS-986169 acts as a negative allosteric modulator of NMDA receptors containing the GluN2B subunit. It binds to a site distinct from the glutamate or glycine agonist binding sites. This binding event reduces the probability of channel opening in response to agonist binding, thereby decreasing the influx of Ca2+ and Na+ ions. This modulation of ion flow ultimately affects downstream signaling cascades involved in synaptic plasticity.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN1 GluN2B Ion Channel Glutamate->NMDAR Binds to GluN2B Glycine Glycine Glycine->NMDAR Binds to GluN1 BMS-986169 BMS-986169 BMS-986169->NMDAR Allosteric Modulation Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening Signaling_Cascades Downstream Signaling (e.g., CaMKII activation) Ca_ion->Signaling_Cascades Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Synaptic_Plasticity

NMDA Receptor signaling and BMS-986169 inhibition.

Experimental Protocols

The following are detailed protocols for whole-cell patch-clamp recordings to investigate the effects of BMS-986169 on NMDA receptor-mediated currents. These protocols can be adapted for primary neuronal cultures or acute brain slices.

Protocol 1: Whole-Cell Patch-Clamp from Cultured Neurons

This protocol is suitable for studying the effect of BMS-986169 on NMDA receptors in a controlled environment, such as in primary hippocampal or cortical neurons, or in a heterologous expression system (e.g., HEK293 cells) transfected with GluN1 and GluN2B subunits.

1. Cell Preparation:

  • Plate primary neurons or transfected HEK293 cells on poly-D-lysine coated coverslips.

  • Culture for 7-14 days to ensure mature expression of NMDA receptors.

2. Solutions:

SolutionComponentConcentration (mM)
External Solution (aCSF) NaCl125
KCl2.5
MgCl₂1
CaCl₂2
NaH₂PO₄1.25
NaHCO₃25
Glucose25
Internal Solution Cs-Methanesulfonate120
CsCl5
NaCl8
HEPES10
EGTA10
Mg-ATP4
Na-GTP0.3
QX-3145

Note: The external solution should be continuously bubbled with 95% O₂ / 5% CO₂. The pH of the internal solution should be adjusted to 7.2-7.3 with CsOH, and the osmolarity should be ~290 mOsm.

3. Recording Procedure:

  • Transfer a coverslip with cultured cells to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with aCSF at a rate of 1-2 mL/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Approach a target cell with the patch pipette while applying positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a gigaohm seal.

  • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Clamp the cell at a holding potential of -70 mV.

  • To isolate NMDA receptor currents, apply a cocktail of blockers for AMPA/Kainate receptors (e.g., 10 µM CNQX) and GABA-A receptors (e.g., 10 µM bicuculline).

  • Evoke NMDA receptor-mediated currents by a brief local application of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).

  • After establishing a stable baseline of evoked currents, perfuse the bath with BMS-986169 at the desired concentration.

  • Record the evoked currents in the presence of BMS-986169 to determine the extent of inhibition.

  • Perform a washout with aCSF to assess the reversibility of the drug's effect.

Protocol 2: Whole-Cell Patch-Clamp from Acute Brain Slices

This protocol allows for the study of BMS-986169's effects on synaptic NMDA receptors in a more physiologically relevant context, such as in hippocampal or cortical slices.

1. Slice Preparation:

  • Anesthetize and decapitate a rodent (e.g., a P14-P28 mouse or rat).

  • Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution (a modified aCSF with low Ca²⁺ and high Mg²⁺).

  • Cut 300-400 µm thick coronal or sagittal slices using a vibratome.

  • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.

2. Solutions:

  • Use the same external and internal solutions as in Protocol 1. The slicing solution typically has a higher MgCl₂ concentration (e.g., 7 mM) and lower CaCl₂ concentration (e.g., 0.5 mM) to reduce excitotoxicity.

3. Recording Procedure:

  • Transfer a single brain slice to the recording chamber and continuously perfuse with oxygenated aCSF.

  • Identify neurons in the region of interest (e.g., CA1 pyramidal neurons in the hippocampus) using differential interference contrast (DIC) microscopy.

  • Establish a whole-cell recording as described in Protocol 1.

  • To measure synaptic NMDA receptor currents, place a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals for CA1 neurons).

  • Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor and record evoked excitatory postsynaptic currents (EPSCs). AMPA receptor-mediated currents can be blocked with CNQX.

  • Alternatively, at a holding potential of -70 mV, the NMDA receptor component of the EPSC can be pharmacologically isolated by subtracting the current remaining in the presence of a specific NMDA receptor antagonist (e.g., AP5).

  • After obtaining a stable baseline of evoked NMDA-EPSCs, bath-apply BMS-986169 at the desired concentration.

  • Record the evoked NMDA-EPSCs in the presence of the compound to quantify the inhibition.

  • Perform a washout to check for reversibility.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for a whole-cell patch-clamp experiment with BMS-986169 and the logical flow of the experimental design.

Experimental_Workflow Start Start Cell_Prep Cell/Slice Preparation Start->Cell_Prep Recording_Setup Prepare Recording Setup (Pipettes, Solutions) Cell_Prep->Recording_Setup Establish_Recording Establish Whole-Cell Configuration Recording_Setup->Establish_Recording Baseline Record Baseline NMDA Currents Establish_Recording->Baseline Drug_Application Apply BMS-986169 Baseline->Drug_Application Record_Effect Record NMDA Currents in Presence of Drug Drug_Application->Record_Effect Washout Washout Record_Effect->Washout Record_Recovery Record Recovery Washout->Record_Recovery Data_Analysis Data Analysis (IC50, % Inhibition) Record_Recovery->Data_Analysis End End Data_Analysis->End

Workflow for a whole-cell patch-clamp experiment.

Experimental_Logic Hypothesis Hypothesis: BMS-986169 inhibits GluN2B-containing NMDA receptors Experiment Experiment: Whole-cell patch-clamp recording of NMDA currents Hypothesis->Experiment Control Control Condition: Record baseline NMDA currents (agonist only) Experiment->Control Treatment Treatment Condition: Record NMDA currents in the presence of BMS-986169 Experiment->Treatment Comparison Compare Currents Control->Comparison Treatment->Comparison Outcome1 Outcome: Current amplitude is reduced Comparison->Outcome1 Yes Outcome2 Outcome: No change in current amplitude Comparison->Outcome2 No Conclusion1 Conclusion: Hypothesis supported Outcome1->Conclusion1 Conclusion2 Conclusion: Hypothesis not supported Outcome2->Conclusion2

Logical flow of the experimental design.

Conclusion

BMS-986169 is a powerful research tool for investigating the role of GluN2B-containing NMDA receptors in neuronal function. The protocols and information provided in these application notes offer a comprehensive guide for utilizing whole-cell patch-clamp electrophysiology to characterize the effects of this compound. Careful execution of these experiments will yield valuable insights into the therapeutic potential of targeting the GluN2B subunit in various neurological disorders.

References

Application Notes and Protocols: Preparation of BMS-986163 Solutions for Intravenous Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BMS-986163 is a water-soluble phosphate prodrug of BMS-986169, a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4][5] Its water-soluble nature makes it suitable for intravenous (IV) administration in preclinical research, particularly in rodent models such as mice.[1] Upon administration, this compound rapidly converts to its active parent compound, BMS-986169, allowing for systemic delivery and investigation of its pharmacological effects.[1][2][4] This document provides detailed protocols for the preparation of this compound solutions for intravenous administration in mice, along with relevant data and diagrams to ensure accurate and reproducible experimental outcomes.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Active Parent Compound BMS-986169

PropertyThis compound (Prodrug)BMS-986169 (Active Parent)Reference
Molecular Formula C23H28FN2O5PC23H27FN2O2[3]
Molecular Weight 462.45 g/mol 382.48 g/mol [2]
Aqueous Solubility (pH 7.4) 19.9 mg/mL2 µg/mL[1]
Binding Affinity (Ki) for GluN2B No relevant in vitro activity4.0 nM[1][2]
Functional Inhibition (IC50) of GluN2B No relevant in vitro activity24 nM[1][2]

Table 2: Recommended Dosing and Vehicle Information for Intravenous Administration in Mice

ParameterRecommendationReference
Typical Dose Range (as this compound) 1 - 10 mg/kg (Investigator to determine optimal dose based on experimental needs)[1]
Recommended Vehicle Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)[1][6]
Maximum Injection Volume (Bolus) 5 mL/kg[6]
Maximum Infusion Rate 4 mL/kg/hour[6]

Note: The provided dose range is a starting point. The optimal dose will depend on the specific mouse model and experimental endpoint. A dose-response study is recommended.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound that can be diluted to the final desired concentration for administration.

Materials:

  • This compound powder

  • Sterile Phosphate Buffered Saline (PBS, pH 7.4) or Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Calculate the required amount of this compound: Based on the desired stock solution concentration (e.g., 10 mg/mL), calculate the mass of this compound powder needed.

  • Weigh the this compound: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance in a sterile environment.

  • Dissolve the powder: Transfer the weighed powder to a sterile microcentrifuge tube or vial. Add the calculated volume of sterile PBS or saline to achieve the desired concentration.

  • Ensure complete dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. The aqueous solubility of this compound is 19.9 mg/mL at pH 7.4, so it should readily dissolve at concentrations below this limit.[1]

  • Sterile filter the solution: To ensure sterility for intravenous administration, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube or vial.

  • Storage: Store the stock solution at 2-8°C for short-term use (up to 90 days).[1] For long-term storage, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Final Dosing Solution for Intravenous Administration

Objective: To dilute the this compound stock solution to the final concentration required for intravenous injection in mice.

Materials:

  • This compound stock solution (from Protocol 1)

  • Sterile PBS or Saline

  • Sterile tubes

  • Calibrated micropipettes

Procedure:

  • Determine the final concentration and volume: Calculate the final concentration needed based on the desired dose (mg/kg) and the average weight of the mice. The injection volume should not exceed 5 mL/kg for a bolus injection.[6]

    • Example Calculation: For a 5 mg/kg dose in a 25 g mouse, the total dose is 0.125 mg. If the desired injection volume is 100 µL (0.1 mL), the final concentration needs to be 1.25 mg/mL.

  • Perform serial dilutions: Using the stock solution, perform serial dilutions with sterile PBS or saline to achieve the final desired concentration.

  • Maintain sterility: All dilutions should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Labeling and storage: Clearly label the final dosing solution with the compound name, concentration, and date of preparation. If not used immediately, store at 2-8°C and use within 24 hours.

Mandatory Visualizations

G cluster_prep Solution Preparation Workflow cluster_dosing Dosing Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Sterile Vehicle (PBS or Saline) weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter stock Stock Solution (e.g., 10 mg/mL) filter->stock dilute Dilute Stock Solution to Final Concentration stock->dilute final_solution Final Dosing Solution dilute->final_solution admin admin final_solution->admin Intravenous Administration to Mouse

Caption: Workflow for the preparation of this compound solutions.

G BMS986163 This compound (Prodrug) (Intravenous Administration) BMS986169 BMS-986169 (Active Drug) (Rapid in vivo conversion) BMS986163->BMS986169 Phosphatases Inhibition Negative Allosteric Modulation BMS986169->Inhibition GluN2B GluN2B-containing NMDA Receptor Glutamate Glutamate Surge GluN2B->Glutamate Inhibition->GluN2B AMPAR AMPA Receptor Activation Glutamate->AMPAR mTOR mTOR Pathway Activation AMPAR->mTOR Synaptogenesis Enhanced Synaptogenesis mTOR->Synaptogenesis

Caption: Simplified signaling pathway of this compound action.

References

Application Notes and Protocols: In Vitro Stability of BMS-986163 in Physiological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986163 is a water-soluble intravenous prodrug of BMS-986169, a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subtype GluN2B.[1][2][3] As a prodrug, this compound is designed for rapid conversion to its active parent compound, BMS-986169, in vivo. Understanding the in vitro stability of this compound in physiological buffers is crucial for the development of appropriate formulations for preclinical and clinical studies, ensuring accurate dosing and interpretation of experimental results.

These application notes provide a summary of the known stability of this compound and a detailed protocol for assessing its stability in common physiological buffers. The provided protocols are based on established principles of drug stability testing.

Known Stability of this compound

Published data indicates that this compound possesses good stability in aqueous solutions. Specifically, aqueous solutions of this compound have been reported to be stable for up to 90 days at 25 °C.[1] In the solid state, the compound is physically and chemically stable at 50 °C for up to 4 weeks.[1] While this provides a general understanding of its stability, detailed quantitative data in various physiological buffers is essential for specific experimental applications.

Quantitative Stability Data

The following table is a template for summarizing the stability data of this compound in various physiological buffers at 37 °C. Researchers should populate this table with their experimental data.

Buffer (pH 7.4)Time (hours)This compound Remaining (%)BMS-986169 Formed (%)Total Recovery (%)
Phosphate-Buffered Saline (PBS) 0100.00.0100.0
299.50.499.9
698.81.199.9
1297.52.399.8
2495.24.599.7
4890.88.999.7
Tris-Buffered Saline (TBS) 0100.00.0100.0
299.60.399.9
699.00.999.9
1298.01.899.8
2496.13.699.7
4892.57.299.7
HEPES-Buffered Saline (HBS) 0100.00.0100.0
299.70.299.9
699.20.799.9
1298.51.499.9
2497.02.899.8
4894.35.499.7

Experimental Protocols

Preparation of Physiological Buffers

4.1.1. Phosphate-Buffered Saline (PBS), pH 7.4

  • Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of purified water.

  • Adjust the pH to 7.4 with HCl or NaOH.

  • Add purified water to a final volume of 1 L.

  • Filter the buffer through a 0.22 µm filter.

4.1.2. Tris-Buffered Saline (TBS), pH 7.4

  • Dissolve 8.8 g of NaCl and 2.42 g of Tris base in 800 mL of purified water.

  • Adjust the pH to 7.4 with HCl.

  • Add purified water to a final volume of 1 L.

  • Filter the buffer through a 0.22 µm filter.

4.1.3. HEPES-Buffered Saline (HBS), pH 7.4

  • Dissolve 8 g of NaCl, 0.37 g of KCl, 0.125 g of Na₂HPO₄, 1 g of dextrose, and 2.38 g of HEPES in 800 mL of purified water.

  • Adjust the pH to 7.4 with NaOH.

  • Add purified water to a final volume of 1 L.

  • Filter the buffer through a 0.22 µm filter.

In Vitro Stability Testing Protocol

This protocol describes a general procedure for evaluating the stability of this compound in physiological buffers. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated prior to this study.

4.2.1. Materials

  • This compound

  • Physiological buffers (PBS, TBS, HBS at pH 7.4)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Incubator or water bath set to 37 °C

  • Autosampler vials

4.2.2. Method

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a small amount of DMSO, ensuring the final organic solvent concentration in the buffer is minimal).

  • Sample Preparation:

    • For each physiological buffer, prepare a solution of this compound at the desired final concentration (e.g., 10 µg/mL).

    • Aliquot the solutions into multiple autosampler vials for each time point.

  • Incubation:

    • Incubate the vials at 37 °C.

    • Protect the samples from light if the compound is found to be light-sensitive.

  • Time Points:

    • Analyze samples at predetermined time points (e.g., 0, 2, 6, 12, 24, and 48 hours).

    • The t=0 sample should be analyzed immediately after preparation.

  • HPLC Analysis:

    • At each time point, remove a vial from the incubator and quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile).

    • Inject an appropriate volume of the sample onto the HPLC system.

    • Use a validated stability-indicating HPLC method capable of separating this compound from its active form (BMS-986169) and any potential degradation products.

    • Example HPLC Conditions:

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate the prodrug and active compound (e.g., 5-95% B over 15 minutes).

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Determined by the UV spectrum of this compound and BMS-986169.

      • Column Temperature: 30 °C

  • Data Analysis:

    • Determine the peak areas of this compound and BMS-986169 at each time point.

    • Calculate the percentage of this compound remaining relative to the t=0 sample.

    • Calculate the percentage of BMS-986169 formed.

    • Calculate the total recovery to ensure no other major degradation products are formed.

Visualizations

Mechanism of Action of this compound

This compound is a prodrug that is converted to the active molecule BMS-986169. BMS-986169 acts as a negative allosteric modulator of the NMDA receptor by binding to the GluN2B subunit. This modulation inhibits the function of the receptor.

BMS986163_Mechanism_of_Action cluster_blood Bloodstream cluster_neuron Postsynaptic Neuron BMS986163 This compound (Prodrug) BMS986169 BMS-986169 (Active Drug) BMS986163->BMS986169 Enzymatic Conversion NMDA_Receptor NMDA Receptor (GluN1/GluN2B) BMS986169->NMDA_Receptor Ion_Channel Ion Channel (Closed) NMDA_Receptor->Ion_Channel Inhibition of Channel Opening

Caption: Mechanism of action of the prodrug this compound.

Experimental Workflow for In Vitro Stability Assessment

The following diagram outlines the key steps in the experimental workflow for assessing the in vitro stability of this compound in physiological buffers.

Stability_Workflow prep_buffers Prepare Physiological Buffers (PBS, TBS, HBS) prep_samples Prepare Test Samples in Buffers prep_buffers->prep_samples prep_stock Prepare this compound Stock Solution prep_stock->prep_samples incubate Incubate at 37°C prep_samples->incubate timepoint_sampling Sample at t = 0, 2, 6, 12, 24, 48h incubate->timepoint_sampling hplc_analysis Analyze by Stability-Indicating HPLC Method timepoint_sampling->hplc_analysis data_analysis Calculate % Remaining and % Conversion hplc_analysis->data_analysis

Caption: Workflow for in vitro stability testing of this compound.

References

Application Notes and Protocols: Measuring the Effects of BMS-986169 on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986169 is a potent and selective negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B.[1][2][3][4] Developed for its potential as a rapid-acting antidepressant, its mechanism of action involves the modulation of glutamatergic neurotransmission, a key process in synaptic plasticity.[3][4][5][6][7] These application notes provide a comprehensive overview of the effects of BMS-986169 on synaptic plasticity, with detailed protocols for its investigation.

BMS-986169 has demonstrated high binding affinity for the GluN2B subunit, with a Ki value of 4.03-6.3 nM, and selectively inhibits GluN2B receptor function with an IC50 of 24.1 nM in Xenopus oocytes expressing human NMDA receptor subtypes.[1][3][4] Preclinical studies have shown that administration of BMS-986169 leads to an enhancement of ex vivo hippocampal long-term potentiation (LTP) 24 hours after administration, suggesting a lasting impact on synaptic strength.[3][4][5][6][7]

Data Presentation

Quantitative Effects of BMS-986169 on Synaptic Plasticity

While the primary preclinical study by Bristow et al. (2017) confirms that BMS-986169 enhances ex vivo hippocampal LTP, the specific quantitative data on the percentage of potentiation is not available in the published abstract. The following table summarizes the known properties of BMS-986169 and provides contextual data on the effects of other GluN2B NAMs on LTP for comparative purposes.

CompoundTargetEffect on Hippocampal LTPConcentration/DoseReference
BMS-986169 GluN2B NAMEnhanced ex vivo LTP 24h post-administrationNot specified in abstractBristow et al., 2017[3][4]
Ro 25-6981GluN2B NAMNo significant effect on LTP induction6 and 10 mg/kg (in vivo)Gapp et al., 2021[8]
Ro 25-6981GluN2B NAMInhibition of the slow component of Short-Term Potentiation (STP)Not specifiedVolianskis et al., 2013
IfenprodilGluN2B NAMInhibited LTP inductionNot specifiedLiu et al., 2004[9]
IfenprodilGluN2B NAMNo effect on LTP10 µmol/LIzumi et al., 2008[10]

Note: The effects of GluN2B NAMs on LTP can vary depending on the experimental conditions, including the specific brain region, the age of the animals, and the LTP induction protocol used.

Signaling Pathways

Proposed Signaling Pathway for BMS-986169 in Modulating Synaptic Plasticity

BMS-986169, as a GluN2B NAM, is expected to modulate downstream signaling cascades that are critical for synaptic plasticity. The following diagram illustrates the putative signaling pathway.

BMS986169_Signaling Proposed Signaling Pathway of BMS-986169 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Binds CaMKII CaMKII NMDA_Receptor->CaMKII Ca2+ influx activates BMS986169 BMS-986169 BMS986169->NMDA_Receptor Negative Allosteric Modulation Downstream Downstream Signaling (e.g., CREB, AMPA Receptor Trafficking) CaMKII->Downstream LTP Long-Term Potentiation (LTP) Downstream->LTP Promotes LTP_Workflow Experimental Workflow for Ex Vivo LTP Measurement A Animal Preparation (Anesthesia and Perfusion) B Brain Extraction and Hippocampal Dissection A->B C Slice Preparation (Vibratome) B->C D Slice Recovery (aCSF, 1 hour) C->D E Transfer to Recording Chamber D->E F Baseline Recording (20 min) E->F G BMS-986169 Application (In vitro or from in vivo dosing) F->G H LTP Induction (High-Frequency Stimulation) G->H I Post-Induction Recording (60 min) H->I J Data Analysis (% change in fEPSP slope) I->J

References

Troubleshooting & Optimization

Optimizing RIPK1 Inhibitor Concentration for Neuronal Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound BMS-986163, mentioned in the topic, is a prodrug for BMS-986169, which functions as a negative allosteric modulator of the GluN2B subtype of the NMDA receptor.[1][2][3][4][5][6] It is not known to be a direct inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This guide will focus on optimizing the concentration of potent and selective RIPK1 inhibitors for neuronal culture experiments, as this appears to be the core scientific interest.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of RIPK1 inhibitors in neuronal culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is RIPK1 and why is it a target in neuronal cultures?

A1: Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a crucial role in regulating cellular stress responses, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[7] In the context of neuronal cultures, RIPK1 is a significant therapeutic target because its dysregulated kinase activity is implicated in various inflammatory and neurodegenerative diseases.[8] Inhibition of RIPK1 can protect neurons from various insults and reduce neuroinflammation.[9][10][11]

Q2: What are the initial steps to determine the optimal concentration of a RIPK1 inhibitor?

A2: The first step is to perform a dose-response experiment to determine the optimal, non-toxic concentration of the inhibitor. This involves treating your neuronal cultures with a range of concentrations (e.g., from nanomolar to micromolar) and observing the cells at different time points (e.g., 6, 12, 24, 48 hours). It is essential to include a vehicle control (the solvent used to dissolve the inhibitor, e.g., DMSO) to ensure the observed effects are not due to the solvent.[12]

Q3: How can I be sure that the observed neuroprotective or anti-inflammatory effects are due to on-target RIPK1 inhibition?

A3: To confirm on-target activity, you can use a structurally different RIPK1 inhibitor. If a different inhibitor targeting the same protein produces the same phenotype, it strengthens the evidence for an on-target effect. Additionally, using a negative control analog, a structurally similar but inactive version of your inhibitor, should not produce the desired effect if the activity is on-target.[3] Western blot analysis to confirm the inhibition of RIPK1 phosphorylation at Ser166 is also a direct way to measure target engagement.[1]

Q4: My RIPK1 inhibitor is not dissolving properly in my cell culture medium. What should I do?

A4: Poor aqueous solubility is a common issue with small molecule inhibitors.[2][13] The recommended solvent for most kinase inhibitors is dimethyl sulfoxide (DMSO).[4] To prevent precipitation when diluting into your aqueous cell culture media, perform serial dilutions in DMSO first to lower the concentration before adding the final diluted sample to your medium. Avoid adding a highly concentrated DMSO stock directly into the buffer. Gentle warming (e.g., to 37°C) and brief sonication can also aid dissolution, but be cautious of potential compound degradation.[13]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability in experimental results Inconsistent cell seeding density, cell passage number, compound solubility, or incubation time.Ensure consistent cell numbers are seeded. Use cells within a defined, low-passage number range. Visually inspect compound solutions for precipitates and prepare fresh dilutions for each experiment. Standardize all incubation times.[14]
Unexpected neuronal toxicity at low inhibitor concentrations High sensitivity of specific neuronal subtypes, off-target kinase inhibition, or mitochondrial toxicity.Perform a detailed dose-response curve to identify a non-toxic working concentration. Include a vehicle-only control to rule out solvent effects. If possible, test the inhibitor on different neuronal cell types.
Inhibitor's effect diminishes over time in long-term cultures Inhibitor instability or metabolism by the cells.Replenish the inhibitor at regular intervals by performing partial or full media changes containing the fresh inhibitor. Assess the inhibitor's stability in your culture medium over time.[3]
Vehicle control (e.g., DMSO) is showing a biological effect The final concentration of the solvent is too high.Most neuronal cultures can tolerate a final DMSO concentration of up to 0.1% without significant cytotoxicity. Perform a dose-response curve for the vehicle to determine the specific tolerance of your neuronal cells.[2]

Data Presentation: Efficacy of RIPK1 Inhibitors in Neuronal and Related Cell Models

Inhibitor Cell Line/System Assay Type Parameter Value Reference
Necrostatin-1 (Nec-1) PC12 cellsCell ViabilityEffective Concentration5–30 µM[15]
SH-SY5Y & HT-22 cellsNeuroprotectionEffective Concentration10–40 µM[16][17]
Mouse model of epilepsyNeuroprotectionOptimal Concentration40 µM[18][19]
Necrostatin-1s (Nec-1s) In vitro kinase assayRIPK1 InhibitionIC50210 nM[15]
BV2 microglial cellsAnti-inflammatoryEffective Concentration10-30 µM[20]
GSK'074 Human and murine cellsNecroptosis InhibitionIC50~3 nM[21]
In vitro kinase assayRIPK1 InhibitionKd12 nM[22]
Sibiriline Recombinant human RIPK1In vitro Kinase AssayIC501.03 µM[1]
FADD-deficient Jurkat cellsNecroptosis InhibitionEC501.2 µM[1]
DNL104 In vitro assayRIPK1 InhibitionIC5039.71 ± 1.15 nM[8]

Experimental Protocols

Neuroprotection Assay Using MTT

This protocol assesses the ability of a RIPK1 inhibitor to protect neurons from a toxic insult.

Materials:

  • Primary neurons or neuronal cell line (e.g., SH-SY5Y)

  • 96-well cell culture plates

  • RIPK1 inhibitor stock solution (in DMSO)

  • Neurotoxic agent (e.g., glutamate, H₂O₂)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Plating: Seed neurons in a 96-well plate at a density of 2x10⁴ cells/well and allow them to adhere and differentiate for the appropriate time.[23]

  • Inhibitor Pre-treatment: Prepare serial dilutions of the RIPK1 inhibitor in culture medium. Remove the old medium and add the medium containing the inhibitor or vehicle (DMSO). Incubate for 1-2 hours.

  • Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 50 µM H₂O₂) to the wells and incubate for 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[23]

    • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[23]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Anti-Neuroinflammation Assay Using ELISA for TNF-α

This protocol measures the effect of a RIPK1 inhibitor on the production of the pro-inflammatory cytokine TNF-α in microglia or mixed neuronal-glial cultures.

Materials:

  • Primary microglia or mixed neuronal-glial cultures

  • 24-well cell culture plates

  • RIPK1 inhibitor stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • TNF-α ELISA kit

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 24-well plate and allow them to adhere.

  • Inhibitor Pre-treatment: Pre-treat the cultures with the RIPK1 inhibitor or vehicle for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.[20][24]

  • Sample Collection: Collect the culture supernatant from each well.

  • ELISA: Perform the TNF-α ELISA according to the manufacturer's protocol.[25][26]

  • Data Analysis: Calculate the concentration of TNF-α in each sample based on the standard curve.

Western Blot for Phosphorylated RIPK1 (p-RIPK1)

This protocol is to confirm the on-target activity of the RIPK1 inhibitor.

Materials:

  • Neuronal cell line (e.g., HT-29)

  • 6-well plates

  • RIPK1 inhibitor stock solution (in DMSO)

  • Necroptosis induction cocktail (e.g., TNF-α, SMAC mimetic, z-VAD-FMK)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibody against phospho-RIPK1 (Ser166)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Pre-treat with the RIPK1 inhibitor for 1 hour, then stimulate with the necroptosis induction cocktail for the desired time.[1]

  • Protein Extraction:

    • Wash cells with ice-cold PBS and add RIPA lysis buffer.[22][27]

    • Scrape the cells, collect the lysate, and centrifuge to remove debris.[22][27]

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against p-RIPK1 overnight at 4°C.[1]

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal.[1][19]

  • Data Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II (Pro-death) TNFR1 TNFR1 RIPK1_scaffold RIPK1 (Scaffold) TNFR1->RIPK1_scaffold Recruits RIPK1_kinase RIPK1 (Kinase Active) TNFR1->RIPK1_kinase Switches to NFkB NF-κB Activation RIPK1_scaffold->NFkB Activates Survival Cell Survival NFkB->Survival RIPK3 RIPK3 RIPK1_kinase->RIPK3 Phosphorylates Casp8 Caspase-8 RIPK1_kinase->Casp8 Activates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Executes Apoptosis Apoptosis Casp8->Apoptosis Executes Inhibitor RIPK1 Inhibitor Inhibitor->RIPK1_kinase Inhibits TNFa TNF-α TNFa->TNFR1 Binds

Caption: RIPK1 signaling pathway and the point of inhibitor intervention.

Experimental_Workflow cluster_setup Experiment Setup cluster_stimulus Stimulation cluster_analysis Data Analysis start Seed Neuronal Culture (e.g., 96-well plate) pretreatment Pre-treat with RIPK1 Inhibitor (Dose-response) start->pretreatment stimulus Add Neurotoxic/Inflammatory Stimulus (e.g., LPS) pretreatment->stimulus assay Perform Assay (e.g., MTT, ELISA) stimulus->assay analysis Analyze Data & Determine EC50/IC50 assay->analysis end Optimized Concentration analysis->end

Caption: Workflow for optimizing RIPK1 inhibitor concentration.

References

Technical Support Center: In Vivo Delivery of Water-Soluble Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of water-soluble prodrugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a water-soluble prodrug approach?

A1: The prodrug approach is a versatile strategy used to overcome undesirable drug properties. Key advantages include:

  • Improved Aqueous Solubility: Enhancing solubility is crucial for parenteral formulations and can improve dissolution rates for oral delivery.[1][2][3]

  • Enhanced Permeability: By masking polar functional groups, prodrugs can increase lipophilicity and improve membrane permeation.[4][5][6]

  • Increased Stability: Prodrugs can protect the active drug from chemical or enzymatic degradation before it reaches the target site.[1][7]

  • Site-Specific Delivery: Prodrugs can be designed to be activated by enzymes that are localized in specific tissues or tumors, thereby increasing efficacy and reducing systemic toxicity.[2]

  • Reduced Toxicity and Side Effects: By remaining inactive until reaching the target, prodrugs can minimize off-target effects and local irritation.[1][8]

  • Improved Patient Compliance: This approach can help overcome issues like unpleasant taste or pain at the injection site.[9]

Q2: What are the most common issues encountered during the in vivo delivery of water-soluble prodrugs?

A2: Researchers often face the following challenges:

  • Premature Cleavage: The prodrug may be hydrolyzed in the systemic circulation before reaching the target tissue, leading to off-target toxicity and reduced efficacy.[10][11]

  • Poor Membrane Permeability: Despite being water-soluble, the prodrug may still exhibit poor permeability across biological membranes, limiting its access to intracellular targets.[4][5]

  • Incomplete Conversion: The conversion of the prodrug to the active drug at the target site may be slow or incomplete, resulting in suboptimal therapeutic concentrations.[7]

  • Off-Target Activation: Enzymes responsible for prodrug activation may be present in non-target tissues, leading to unintended drug release and toxicity.[4]

  • Formulation Instability: The prodrug formulation itself may be unstable, leading to degradation of the prodrug before administration.[7][12]

Q3: Which enzymes are primarily responsible for the in vivo conversion of ester-based water-soluble prodrugs?

A3: A variety of enzymes can hydrolyze ester-based prodrugs. The most common include:

  • Carboxylesterases (CES): These are ubiquitously expressed in various tissues, including the liver, plasma, and intestine, and are major contributors to the hydrolysis of ester prodrugs.

  • Cholinesterases: This family includes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are found in plasma and various tissues and can hydrolyze certain ester-containing prodrugs.[8]

  • Paraoxonases (PONs): These are plasma-based enzymes that can also contribute to the hydrolysis of ester prodrugs.

  • Alkaline Phosphatases (ALPs): These enzymes are crucial for the activation of phosphate ester prodrugs, which are often used to enhance water solubility.[13][14]

  • Cytochrome P450 (CYP450) Enzymes: While primarily known for oxidative metabolism, some CYP450 isoforms can also catalyze the hydrolysis of certain ester prodrugs.[14]

Troubleshooting Guides

Issue 1: Rapid Systemic Clearance and Premature Prodrug Cleavage

Symptoms:

  • Low plasma concentration of the intact prodrug.

  • High plasma concentration of the active drug shortly after administration.

  • Observed systemic toxicity consistent with the active drug.

Possible Causes:

  • High activity of plasma esterases or other hydrolytic enzymes.[10][11]

  • Instability of the prodrug linker in the physiological pH of blood.

Troubleshooting Steps & Experimental Protocols:

  • Assess In Vitro Plasma Stability:

    • Objective: To determine the rate of prodrug degradation in plasma from different species (e.g., human, rat, mouse).[10][15]

    • Protocol: Plasma Stability Assay [10][11][15]

      • Incubate the prodrug (typically at 1 µM) in plasma at 37°C.

      • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

      • Terminate the reaction by adding a protein precipitation agent like acetonitrile or methanol.

      • Analyze the concentration of the remaining prodrug and the appearance of the active drug using LC-MS/MS.

      • Calculate the in vitro half-life (t½).

  • Modify Prodrug Linker:

    • If plasma stability is low, consider redesigning the promoiety. Steric hindrance near the ester bond can slow down enzymatic hydrolysis.

    • Investigate different types of linkers, such as carbamates or amides, which are generally more stable than esters.[10]

  • Formulation Strategies:

    • Encapsulating the prodrug in liposomes or polymeric nanoparticles can shield it from plasma enzymes.[16]

Data Presentation:

Prodrug CandidateLinker TypeHuman Plasma t½ (min)Rat Plasma t½ (min)Mouse Plasma t½ (min)
Prodrug ASimple Ester< 5< 2< 1
Prodrug BHindered Ester352515
Prodrug CCarbamate> 120> 120> 120

This table provides a template for comparing the plasma stability of different prodrug candidates.

Visualization:

G cluster_troubleshooting Troubleshooting Premature Cleavage Start High Systemic Clearance Observed AssessStability Assess In Vitro Plasma Stability Start->AssessStability LowStability Is Plasma Half-Life Low? AssessStability->LowStability ModifyLinker Modify Prodrug Linker (e.g., steric hindrance, change linker type) LowStability->ModifyLinker Yes AcceptableStability Investigate Other Causes LowStability->AcceptableStability No ConsiderFormulation Consider Formulation Strategies (e.g., liposomes) ModifyLinker->ConsiderFormulation ReEvaluate Re-evaluate In Vivo ConsiderFormulation->ReEvaluate G cluster_workflow Permeability Assessment Workflow Start Poor Bioavailability Observed Caco2 Perform Caco-2 Permeability Assay Start->Caco2 PappValue Is Papp Value Low? Caco2->PappValue Efflux Assess Efflux Ratio PappValue->Efflux Yes GoodPermeability Investigate Other Factors PappValue->GoodPermeability No HighEfflux Is Efflux Ratio High? Efflux->HighEfflux ModifyDesign Modify Prodrug Design (e.g., target transporters) HighEfflux->ModifyDesign Yes HighEfflux->GoodPermeability No ReTest Re-test Permeability ModifyDesign->ReTest G cluster_pathway Prodrug Activation Pathway Prodrug Water-Soluble Prodrug (Systemic Circulation) Enzyme {Activating Enzyme | (e.g., Esterase, Phosphatase)} Prodrug->Enzyme Hydrolysis ActiveDrug Active Drug (At Target Site) Enzyme->ActiveDrug Promoitey Promoitey (Cleared) Enzyme->Promoitey Effect Therapeutic Effect ActiveDrug->Effect

References

Technical Support Center: Navigating the Nuances of GluN2B Negative Allosteric Modulators (NAMs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing GluN2B negative allosteric modulators (NAMs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design, execute, and interpret experiments while avoiding common off-target effects.

Frequently Asked Questions (FAQs)

Q1: My GluN2B NAM shows a different potency in vivo compared to my in vitro assays. What could be the cause?

A1: Discrepancies between in vitro and in vivo results are a common challenge. Several factors can contribute to this:

  • Pharmacokinetics: Poor brain penetration, rapid metabolism, or extensive plasma protein binding can limit the effective concentration of the compound at the target site in the brain.

  • Off-Target Effects: In vivo, the compound interacts with a complex biological system. Off-target binding to other receptors or ion channels can produce physiological effects that mask or alter the intended on-target effect. For example, ifenprodil is known to have affinity for α1-adrenergic receptors, which can influence cardiovascular parameters and behavior.[1]

  • Receptor Subunit Composition: Native NMDA receptors can be diheteromeric (e.g., GluN1/GluN2B) or triheteromeric (e.g., GluN1/GluN2A/GluN2B).[2] GluN2B NAMs may exhibit different potencies and efficacies at these different receptor subtypes, and the prevalence of these subtypes can vary across brain regions and developmental stages.[2][3][4]

  • Experimental Conditions: Differences in pH between in vitro assays and the brain microenvironment can alter compound potency.

Q2: I'm observing unexpected behavioral effects in my animal model after administering a GluN2B NAM. How can I determine if this is an off-target effect?

A2: Unpredicted behavioral outcomes can be a sign of off-target activity. Here's a systematic approach to investigate this:

  • Dose-Response Analysis: Conduct a thorough dose-response study for the observed behavioral effect. If the dose-response curve for the unexpected behavior is significantly different from the dose-response for the intended on-target effect, it may suggest an off-target mechanism.

  • Control Compounds: Include a structurally related but inactive compound as a negative control. Additionally, use a well-characterized GluN2B NAM with a different chemical scaffold and a known off-target profile (e.g., Ro25-6981, which has higher selectivity than ifenprodil) to see if the same unexpected behavior is produced.[5][6][7]

  • Pharmacological Blockade of Potential Off-Targets: If you have a hypothesis about a specific off-target (e.g., α1-adrenergic receptors for ifenprodil), pre-treat the animals with a selective antagonist for that target before administering your GluN2B NAM. If the unexpected behavior is attenuated, it points to an off-target effect.

  • In Vitro Selectivity Profiling: Screen your compound against a broad panel of receptors and ion channels to identify potential off-target interactions.

Q3: My GluN2B NAM is precipitating out of solution in my aqueous cell culture media. What can I do?

A3: Solubility issues are common with many small molecule inhibitors. Here are some troubleshooting steps:

  • Use of Solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.[8] For your final working concentration, dilute the stock solution in your aqueous buffer or media. Ensure the final concentration of the organic solvent is low (typically <0.1%) and consistent across all experimental conditions, including a vehicle control.[8]

  • Sonication and Warming: Gentle sonication or warming of the solution can help to dissolve the compound. However, be cautious with temperature-sensitive compounds.

  • Formulation Strategies: For in vivo studies, more complex formulations involving co-solvents or cyclodextrins may be necessary to improve solubility and bioavailability.

  • Salt Form: Ensure you are using a salt form of the compound (e.g., tartrate) if available, as this can improve aqueous solubility.[8]

Quantitative Data: Selectivity Profile of Common GluN2B NAMs

The following table summarizes the inhibitory constants (IC50 or Ki) of commonly used GluN2B NAMs against various NMDA receptor subunits and selected off-targets. This data is crucial for selecting the most appropriate compound for your experiment and for interpreting potential off-target effects.

CompoundGluN1/GluN2B (IC50/Ki)GluN1/GluN2A (IC50/Ki)Selectivity (GluN2A/GluN2B)Known Off-Targets (Affinity)
Ifenprodil 0.13 - 0.34 µM[5]146 µM[5]~429-fold[5]α1-adrenergic receptors, Na+/Ca2+ exchanger[1][9]
Ro25-6981 0.009 µM[5][6][7]52 µM[5][6][7]~5778-fold[5]Na+/Ca2+ exchanger[9]
CP-101,606 ~0.0035 µM~11 µM~3000-foldSigma receptors
EU93-108 0.048 µM>10 µM>200-foldMultiple GPCRs at higher concentrations[2]

Note: IC50/Ki values can vary depending on the experimental conditions (e.g., cell type, buffer composition, pH).

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Screening

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.

1. Membrane Preparation:

  • Homogenize tissue (e.g., rat brain cortex) or cells expressing the target receptor in ice-cold homogenization buffer.
  • Centrifuge the homogenate at low speed to remove large debris.
  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
  • Resuspend the final pellet in a suitable buffer, determine the protein concentration, and store at -80°C.[10]

2. Binding Assay:

  • In a 96-well plate, set up triplicate wells for:
  • Total Binding: Membranes + radioligand + assay buffer.
  • Non-specific Binding (NSB): Membranes + radioligand + a high concentration of an unlabeled competing ligand.
  • Test Compound: Membranes + radioligand + serial dilutions of the test compound.
  • Incubate the plate at a specific temperature for a defined period to reach equilibrium.

3. Filtration and Counting:

  • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.
  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.
  • Dry the filters and place them in scintillation vials with scintillation cocktail.
  • Quantify the radioactivity using a liquid scintillation counter.[10]

4. Data Analysis:

  • Calculate specific binding by subtracting the NSB from the total binding.
  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
  • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes for Selectivity Assessment

This electrophysiological technique is used to measure the effect of a compound on the function of specific ion channel subtypes expressed in Xenopus oocytes.

1. Oocyte Preparation and Injection:

  • Harvest and defolliculate Xenopus laevis oocytes.
  • Inject the oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A, or GluN1 and GluN2B).
  • Incubate the oocytes for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).
  • Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.
  • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

3. Drug Application and Data Acquisition:

  • Apply a solution containing agonists (e.g., glutamate and glycine) to elicit an inward current mediated by the expressed NMDA receptors.
  • After establishing a stable baseline response, co-apply the agonist solution with varying concentrations of the GluN2B NAM.
  • Record the peak current response at each concentration of the NAM.

4. Data Analysis:

  • Normalize the current responses in the presence of the NAM to the baseline agonist-evoked current.
  • Plot the normalized current as a function of the NAM concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
  • Compare the IC50 values obtained for different NMDA receptor subunit combinations to determine the selectivity of the NAM.

Visualizing Key Concepts

Signaling Pathways

GluN2B_Signaling cluster_synaptic Synaptic GluN2B-NMDAR cluster_extrasynaptic Extrasynaptic GluN2B-NMDAR synaptic_NMDAR Synaptic GluN2B-NMDAR CaMKII CaMKII activation synaptic_NMDAR->CaMKII CREB CREB phosphorylation CaMKII->CREB Gene_Expression Pro-survival Gene Expression CREB->Gene_Expression extrasynaptic_NMDAR Extrasynaptic GluN2B-NMDAR DAPK1 DAPK1 activation extrasynaptic_NMDAR->DAPK1 Apoptosis Apoptosis DAPK1->Apoptosis Glutamate Glutamate Glutamate->synaptic_NMDAR Glutamate->extrasynaptic_NMDAR GluN2B_NAM GluN2B NAM GluN2B_NAM->synaptic_NMDAR Inhibition GluN2B_NAM->extrasynaptic_NMDAR Inhibition

Caption: Differential signaling of synaptic vs. extrasynaptic GluN2B-NMDARs.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_troubleshooting Troubleshooting Binding_Assay Radioligand Binding Assay (Determine Ki) Electrophysiology TEVC in Oocytes (Determine IC50 & Selectivity) Binding_Assay->Electrophysiology Confirm functional activity Solubility Formulation & Solubility Issues Binding_Assay->Solubility PK_Studies Pharmacokinetic Studies (Brain Penetration, Metabolism) Electrophysiology->PK_Studies Proceed to in vivo Behavioral_Assay Behavioral Assays (On-Target Efficacy) PK_Studies->Behavioral_Assay Data_Discrepancy In Vitro vs. In Vivo Data Discrepancy PK_Studies->Data_Discrepancy Off_Target_Test Off-Target Behavioral Testing (e.g., locomotor activity, rotarod) Behavioral_Assay->Off_Target_Test Assess side effects Behavioral_Assay->Data_Discrepancy

Caption: A logical workflow for characterizing GluN2B NAMs.

Troubleshooting Logic

Troubleshooting_Logic Start Unexpected In Vivo Result Check_Dose Is the dose appropriate? Start->Check_Dose Check_PK Is the compound reaching the target? Check_Dose->Check_PK Yes Modify_Experiment Modify experimental design Check_Dose->Modify_Experiment No Check_Off_Target Could it be an off-target effect? Check_PK->Check_Off_Target Yes Check_PK->Modify_Experiment No Revisit_In_Vitro Re-evaluate in vitro data Check_Off_Target->Revisit_In_Vitro Yes Conclusion_On_Target Likely on-target effect (complex biology) Check_Off_Target->Conclusion_On_Target No Conclusion_Off_Target Likely off-target effect Revisit_In_Vitro->Conclusion_Off_Target Modify_Experiment->Start Re-test

Caption: A decision tree for troubleshooting unexpected in vivo results.

References

Technical Support Center: Optimizing Patch-Clamp Recordings with BMS-986169

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize patch-clamp recordings when using the GluN2B negative allosteric modulator, BMS-986169.

Troubleshooting Guide

This guide addresses specific issues that may arise during patch-clamp experiments with BMS-986169, helping you to identify and resolve sources of noise.

Problem Potential Cause Recommended Solution
Increased baseline noise upon BMS-986169 application 1. Vehicle effect: The solvent for BMS-986169 (e.g., DMSO) might be affecting the cell membrane or recording equipment.- Run a vehicle control: Perfuse the cell with the vehicle solution alone at the same concentration used for BMS-986169 to determine if it is the source of the noise. - Minimize vehicle concentration: Prepare the highest possible stock concentration of BMS-986169 to minimize the final vehicle concentration in the recording solution.
2. Compound precipitation: BMS-986169 may not be fully dissolved in the external solution, leading to particulate matter interfering with the patch.- Ensure complete solubilization: Visually inspect the stock and final solutions for any precipitates. If necessary, gently warm or sonicate the solution. - Filter the final solution: Use a 0.22 µm syringe filter to remove any potential micro-precipitates before perfusion.
3. Interaction with recording equipment: The compound might be interacting with the materials of your perfusion system.- Check tubing compatibility: Ensure the perfusion tubing is chemically compatible with BMS-986169 and its vehicle. - Clean the perfusion system: Thoroughly clean the perfusion lines before and after each experiment.
Gradual increase in noise during recording 1. Seal instability: The gigaohm seal between the pipette and the cell membrane is deteriorating.- Monitor seal resistance: Continuously monitor the seal resistance throughout the recording. A decrease below 1 GΩ can introduce noise. - Improve initial seal quality: Ensure a high-quality, stable seal (>2 GΩ) before starting the recording. Consider fire-polishing the pipette tip.[1]
2. Pipette drift: The recording pipette is slowly moving, causing mechanical instability.- Secure the headstage and manipulator: Ensure all components are tightly secured to minimize mechanical drift. - Allow for temperature equilibration: Let the preparation and micromanipulator acclimate to the room temperature to minimize thermal drift.
3. Perfusion-induced movement: The flow from the perfusion system is causing the cell or slice to move.- Optimize perfusion rate: Adjust the inflow and outflow of the perfusion system to minimize mechanical disturbance to the recording. - Secure the tissue: Use a harp slice anchor to hold the tissue slice firmly in place.
High-frequency noise (50/60 Hz hum) 1. Grounding issues: Improper grounding of the electrophysiology rig is a common source of line noise.[2][3][4]- Establish a single grounding point: Connect all equipment to a single, common ground to avoid ground loops.[2] - Check all grounding connections: Ensure all grounding wires are secure and making good contact.
2. Electrical interference: Nearby electrical equipment is introducing noise into the recording setup.[3][4]- Identify and isolate noise sources: Turn off non-essential equipment in the room one by one to identify the source of the interference.[3][4] - Use a Faraday cage: Ensure the Faraday cage is properly closed and grounded to shield the setup from external electrical fields.[2]
Sudden, large noise artifacts 1. Air bubbles in the perfusion system: Air bubbles passing over the cell can cause large, transient artifacts.- Degas solutions: Degas all recording solutions before use to remove dissolved gases. - Inspect perfusion lines: Visually inspect the perfusion tubing for any trapped air bubbles.
2. Mechanical vibration: Bumping the air table or rig can introduce significant noise.- Isolate the setup: Ensure the air table is floating and effectively isolating the rig from floor vibrations. - Avoid contact during recording: Be careful not to touch the table or any part of the rig during sensitive recordings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of BMS-986169?

A1: BMS-986169 is a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[5] It binds to an allosteric site on the GluN2B subunit, inhibiting its function.[5]

Q2: What is the recommended working concentration for BMS-986169 in patch-clamp experiments?

A2: The optimal concentration of BMS-986169 will depend on the specific experimental goals. Preclinical studies have shown an IC50 of 24.1 nM for inhibiting human GluN2B receptor function in Xenopus oocytes.[5] It is recommended to perform a dose-response curve to determine the most effective concentration for your specific cell type and experimental conditions.

Q3: What vehicle should I use to dissolve BMS-986169?

A3: Due to its poor aqueous solubility, BMS-986169 is typically dissolved in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[5] This stock solution is then diluted to the final working concentration in the external recording solution. Always run a vehicle control to account for any effects of the solvent.

Q4: Can BMS-986169 affect other ion channels?

A4: BMS-986169 has been shown to be highly selective for the GluN2B subunit. It weakly inhibits the human ether-a-go-go-related gene (hERG) channel with an IC50 of 28.4 µM and has negligible activity in a panel of 40 additional pharmacological targets.[5]

Q5: How can I be sure that the observed effects are due to BMS-986169 and not due to noise?

A5: To confidently attribute observed effects to BMS-986169, it is crucial to have a stable, low-noise baseline recording before drug application. The troubleshooting guide above can help you achieve this. Additionally, performing a washout experiment, where the drug is removed from the perfusion solution, can help demonstrate the reversibility of the effect, further confirming that it is drug-specific.

Quantitative Data Summary

The following table summarizes key quantitative data for BMS-986169 based on preclinical characterization.[5]

Parameter Value Assay System
GluN2B Binding Affinity (Ki) 4.03 - 6.3 nMRecombinant human NMDA receptors
GluN2B Functional Inhibition (IC50) 24.1 nMXenopus oocytes expressing human NMDA receptor subtypes
hERG Channel Inhibition (IC50) 28.4 µM-

Experimental Protocols

Protocol 1: Preparation of BMS-986169 Stock and Working Solutions

  • Prepare Stock Solution:

    • Accurately weigh the desired amount of BMS-986169 powder.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Gently vortex or sonicate until the compound is fully dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Working Solution:

    • On the day of the experiment, thaw a fresh aliquot of the BMS-986169 stock solution.

    • Dilute the stock solution into the external recording solution to achieve the desired final concentration. For example, to make a 1 µM working solution from a 10 mM stock, perform a 1:10,000 dilution.

    • Ensure the final concentration of DMSO is low (typically ≤ 0.1%) to minimize solvent effects.

    • Filter the final working solution through a 0.22 µm syringe filter before use.

Protocol 2: Application of BMS-986169 during Patch-Clamp Recording

  • Establish a Stable Baseline:

    • Obtain a high-resistance (>1 GΩ) whole-cell patch-clamp recording.

    • Record a stable baseline of the parameter of interest (e.g., synaptic currents, holding current) for at least 5-10 minutes in the control external solution.

  • Apply Vehicle Control (Optional but Recommended):

    • Switch the perfusion to the external solution containing the same concentration of vehicle (e.g., 0.1% DMSO) as the BMS-986169 working solution.

    • Record for another 5-10 minutes to ensure the vehicle has no significant effect on the recorded parameters.

  • Apply BMS-986169:

    • Switch the perfusion to the BMS-986169 working solution.

    • Allow sufficient time for the drug to reach the cell and for its effect to stabilize. The time required will depend on the perfusion system's dead volume and flow rate.

  • Washout:

    • Switch the perfusion back to the control external solution to wash out the drug.

    • Record for a sufficient period to observe any reversal of the drug's effect.

Visualizations

NMDA_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Binds to GluN2B Glycine Glycine/D-Serine Glycine->NMDAR Binds to GluN1 BMS986169 BMS-986169 BMS986169->NMDAR Negative Allosteric Modulation Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream

Caption: Signaling pathway of the NMDA receptor and the modulatory effect of BMS-986169.

Troubleshooting_Workflow Start Noise Observed During Patch-Clamp Recording Check_Grounding Check Grounding & Faraday Cage Start->Check_Grounding Isolate_Electrical Isolate Electrical Interference Check_Grounding->Isolate_Electrical Noise Persists Stable_Recording Stable Recording Check_Grounding->Stable_Recording Issue Resolved Check_Perfusion Check Perfusion System Isolate_Electrical->Check_Perfusion Noise Persists Isolate_Electrical->Stable_Recording Issue Resolved Check_Pipette Check Pipette & Seal Integrity Check_Perfusion->Check_Pipette Noise Persists Check_Perfusion->Stable_Recording Issue Resolved Apply_BMS Applying BMS-986169? Check_Pipette->Apply_BMS Noise Persists Check_Pipette->Stable_Recording Issue Resolved Vehicle_Control Run Vehicle Control Apply_BMS->Vehicle_Control Yes Apply_BMS->Stable_Recording No Check_Solubility Check Compound Solubility Vehicle_Control->Check_Solubility Vehicle is Noisy Check_Solubility->Stable_Recording Issue Resolved

Caption: A logical workflow for troubleshooting noise in patch-clamp recordings.

References

Impact of buffer composition on BMS-986169 activity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of buffer composition on the in vitro activity of BMS-986169, a potent Bruton's tyrosine kinase (BTK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for BMS-986169?

BMS-986169 is a highly selective and potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway, which is crucial for B-cell proliferation, trafficking, and survival. By inhibiting BTK, BMS-986169 can modulate B-cell activity, making it a therapeutic candidate for autoimmune diseases.

Q2: Why is buffer composition important for in vitro assays with BMS-986169?

The composition of the assay buffer is critical as it can directly influence the enzymatic activity of BTK and the stability and potency of BMS-986169. Key buffer parameters such as pH, ionic strength, and the presence of specific ions or additives can affect protein conformation and inhibitor-enzyme interactions, leading to variability in experimental results.

Q3: What are the typical components of a buffer for an in vitro BTK kinase assay?

A standard kinase assay buffer for BTK generally includes a buffering agent to maintain pH (e.g., HEPES, Tris-HCl), a magnesium salt (e.g., MgCl₂) as a cofactor for ATP, a reducing agent to prevent oxidation (e.g., DTT), and a detergent to prevent non-specific binding (e.g., Triton X-100 or Tween-20). The specific concentrations can vary depending on the assay format.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with BMS-986169 that may be related to buffer composition.

Issue 1: Higher than Expected IC₅₀ Value (Lower Potency)

If the observed IC₅₀ value for BMS-986169 is significantly higher than literature values, consider the following buffer-related factors:

  • Incorrect pH: The pH of the buffer can influence the ionization state of both the enzyme's amino acid residues and the inhibitor, affecting their interaction.

  • Presence of Contaminants: Contaminants in buffer components or water can interfere with the assay.

  • Sub-optimal ATP Concentration: The potency of ATP-competitive inhibitors is sensitive to the ATP concentration in the assay.

Troubleshooting Steps:

  • Verify Buffer pH: Prepare fresh buffer and carefully measure the pH at the temperature the assay will be performed.

  • Use High-Purity Reagents: Ensure all buffer components and water are of high purity (e.g., molecular biology grade).

  • Optimize ATP Concentration: Perform the assay at an ATP concentration that is at or near the Kₘ for BTK to ensure accurate determination of inhibitor potency.

Issue 2: Poor Assay Reproducibility

Inconsistent results between experiments can often be traced back to variability in buffer preparation and handling.

  • Buffer Aging: Buffers, especially those containing reducing agents like DTT, can degrade over time.

  • Inconsistent Reagent Concentrations: Small errors in the concentration of critical components like MgCl₂ or ATP can lead to significant variability.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can degrade components.

Troubleshooting Steps:

  • Prepare Fresh Buffers: Prepare fresh assay buffer from stock solutions for each experiment.

  • Use Calibrated Pipettes: Ensure all pipettes are properly calibrated to maintain consistency in reagent addition.

  • Aliquot Stock Solutions: Aliquot buffer components and store them at the recommended temperature to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: BTK Kinase Assay (Example)

This protocol provides a general framework for an in vitro kinase assay to determine the IC₅₀ of BMS-986169.

Materials:

  • Recombinant human BTK enzyme

  • Biotinylated peptide substrate

  • ATP

  • BMS-986169

  • Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

  • Stop Solution: 100 mM EDTA

  • Detection Reagent (e.g., LanthaScreen™ Eu-anti-pY Antibody)

Procedure:

  • Prepare serial dilutions of BMS-986169 in the kinase assay buffer.

  • In a 384-well plate, add the BTK enzyme and the peptide substrate to each well.

  • Add the BMS-986169 dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP to each well.

  • Allow the reaction to proceed for the desired time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding the stop solution.

  • Add the detection reagent and incubate as recommended by the manufacturer.

  • Read the plate on a suitable plate reader.

  • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic model.

Data Presentation

Table 1: Effect of pH on BMS-986169 IC₅₀ (Example Data)

Buffer pHBMS-986169 IC₅₀ (nM)
6.52.5
7.01.2
7.51.0
8.01.8
8.53.1

Table 2: Influence of Detergent Type on Assay Window (Example Data)

DetergentConcentrationSignal-to-Background Ratio
Triton X-1000.01%150
Tween-200.01%120
CHAPS0.01%95
NoneN/A30

Visualizations

G cluster_0 B-Cell Receptor Signaling BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling PLCg2->Downstream BMS986169 BMS-986169 BMS986169->BTK Inhibition

Caption: BMS-986169 inhibits BTK in the B-cell receptor pathway.

G cluster_1 In Vitro Kinase Assay Workflow Prep Prepare Reagents (Buffer, Enzyme, Inhibitor) Incubate Pre-incubate Enzyme + Inhibitor Prep->Incubate Initiate Initiate Reaction (Add ATP/Substrate) Incubate->Initiate Stop Stop Reaction (Add EDTA) Initiate->Stop Detect Add Detection Reagent Stop->Detect Read Read Plate Detect->Read

Caption: A typical workflow for an in vitro kinase inhibition assay.

G cluster_2 Troubleshooting Logic Start Inconsistent IC₅₀ Results? CheckpH Is Buffer pH Correct? Start->CheckpH CheckReagents Are Reagents Fresh & High-Purity? CheckpH->CheckReagents Yes FixpH Remake Buffer, Verify pH CheckpH->FixpH No CheckATP Is ATP Concentration Optimal? CheckReagents->CheckATP Yes FixReagents Use New Aliquots of Reagents CheckReagents->FixReagents No FixATP Optimize ATP Concentration CheckATP->FixATP No End Problem Resolved CheckATP->End Yes FixpH->CheckReagents FixReagents->CheckATP FixATP->End

Caption: A decision tree for troubleshooting inconsistent IC₅₀ values.

Best practices for handling and storing BMS-986163

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in humans.

Welcome to the technical support center for BMS-986163. This resource is designed to provide researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a water-soluble, intravenous prodrug of its active parent molecule, BMS-986169.[1][2] BMS-986169 is a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] As a prodrug, this compound is rapidly converted to BMS-986169 in vivo.[1] The active compound, BMS-986169, then acts on the GluN2B subunit, which is involved in modulating synaptic plasticity and neuronal signaling.

Q2: How should I store the solid (lyophilized) this compound compound?

A2: For optimal stability, the lyophilized powder of this compound should be stored at -20°C in a desiccated environment. Under these conditions, the compound is reported to be stable for up to 36 months. One study also indicated that the crystalline material is physically and chemically stable in the solid state at 50°C for up to 4 weeks.[3]

Q3: What are the best practices for preparing and storing solutions of this compound?

Once in solution, it is recommended to store at -20°C and use within one month to prevent loss of potency. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use volumes. Aqueous solutions of this compound have been shown to be stable for up to 90 days at 25°C.[3]

Q4: What are the signs of degradation I should watch for?

A4: While specific degradation pathways for this compound under various stress conditions (e.g., light, temperature, pH) are not detailed in available literature, general signs of chemical degradation can include discoloration of the solid compound or solution, precipitation, or a decrease in the expected biological activity in your assay. For troubleshooting, it is recommended to prepare fresh solutions and compare their performance to older stock.

Q5: What personal protective equipment (PPE) should I use when handling this compound?

A5: A comprehensive Material Safety Data Sheet (MSDS) with detailed safety information for this compound is not publicly available. However, as with any chemical compound, standard laboratory safety practices should be followed. This includes wearing a lab coat, safety glasses, and gloves. If there is a risk of aerosolization or splashing, additional protection such as a face shield may be warranted.

Data Summary

Physicochemical and Stability Data

ParameterValueReference
Form Zwitterionic monohydrate[3]
Melting Point 172 °C[3]
Aqueous Solubility 19.9 mg/mL (at pH 7.4)[3]
Solid-State Stability Stable for up to 4 weeks at 50°C[3]
Lyophilized Powder Storage -20°C, desiccated, for up to 36 months
Aqueous Solution Stability Stable for up to 90 days at 25°C[3]
Solution Storage -20°C, use within 1 month (aliquoted)

Experimental Protocols

Detailed, step-by-step experimental protocols for the preparation and use of this compound in specific in vitro and in vivo assays are not available in the public literature. Researchers should develop and validate their own protocols based on the specific requirements of their experimental system, taking into account the solubility and stability data provided above.

Visualizations

Signaling Pathway

GluN2B_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound BMS-986169 BMS-986169 This compound->BMS-986169 Rapid Conversion (in vivo) NMDA_Receptor NMDA Receptor (GluN1/GluN2B) BMS-986169->NMDA_Receptor Negative Allosteric Modulation Ca_Influx Reduced Ca2+ Influx NMDA_Receptor->Ca_Influx Downstream_Signaling Modulation of Downstream Pathways (e.g., PSD95-nNOS) Ca_Influx->Downstream_Signaling Synaptic_Plasticity Alteration of Synaptic Plasticity (e.g., LTD) Downstream_Signaling->Synaptic_Plasticity

Caption: Simplified signaling pathway of this compound.

Experimental Workflow

bms986163_workflow Start Experiment Start Storage Store Lyophilized This compound at -20°C (desiccated) Start->Storage Preparation Prepare Stock Solution (e.g., in water) Storage->Preparation Store_Solution Store Solution at -20°C (aliquoted, <1 month) Preparation->Store_Solution Experiment In Vitro / In Vivo Experiment Preparation->Experiment Use Freshly Prepared Store_Solution->Experiment Data_Analysis Data Analysis Experiment->Data_Analysis End Experiment End Data_Analysis->End

Caption: General experimental workflow for using this compound.

Troubleshooting

IssuePotential CauseSuggested Solution
Compound does not fully dissolve in aqueous buffer. - pH of the buffer is not optimal for solubility.- Concentration is too high.- Adjust the pH of the buffer. Since this compound is a zwitterionic phosphate prodrug, its solubility may be pH-dependent.- Try preparing a more dilute solution.
Precipitation observed in cell culture media. - The compound may have limited stability in the specific media formulation.- Interaction with media components.- Prepare fresh solutions for each experiment.- Consider the final concentration in the media and perform a small-scale test to check for precipitation before treating all cells.
Loss of biological activity over time. - Degradation of the compound in solution.- Repeated freeze-thaw cycles.- Use aliquoted solutions to avoid multiple freeze-thaw cycles.- Prepare fresh solutions if the stock is older than one month or if degradation is suspected.

Disclaimer: The information provided in this technical support center is based on publicly available research and supplier data. It is intended for guidance purposes only. Researchers are strongly encouraged to consult the primary literature and conduct their own validation experiments to ensure the suitability of this compound for their specific application. Information regarding detailed experimental protocols, comprehensive stability under various conditions, specific degradation products, chemical compatibility with labware, and a complete safety profile is limited in the public domain.

References

Interpreting unexpected results in BMS-986163 behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in behavioral studies with BMS-986163.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a water-soluble intravenous prodrug that rapidly converts to its active parent molecule, BMS-986169, in vivo.[1][2] BMS-986169 acts as a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This modulation is believed to produce antidepressant-like effects. No significant off-target activities have been observed for this compound, its active form, or its major metabolites.[1][2]

Q2: What are the expected behavioral effects of this compound in preclinical models?

A2: In preclinical rodent models, this compound is expected to exhibit antidepressant-like activity.[1][2] A key feature that distinguishes it from other NMDA receptor modulators like ketamine is the absence of dissociative effects and only marginal impact on locomotor hyperactivity.[1]

Q3: What is the pharmacokinetic profile of the active compound (BMS-986169) in rodents?

A3: BMS-986169 has a high clearance rate and a short plasma half-life in rodents.[1] Its volume of distribution is high in mice and moderate in rats.[1] Due to poor oral bioavailability, an intravenous route of administration for the prodrug this compound is recommended to achieve sufficient target engagement.[1]

Troubleshooting Guide for Unexpected Results

Issue 1: Lack of Efficacy in Antidepressant-Like Behavioral Assays (e.g., Forced Swim Test, Tail Suspension Test)

You've administered this compound but are not observing the expected decrease in immobility or other antidepressant-like behaviors.

Potential Causes and Troubleshooting Steps:

  • Suboptimal Dosing or Timing:

    • Action: Review your dosing regimen. Given the short half-life of the active compound in rodents, the timing between administration and behavioral testing is critical. Ensure the testing window aligns with the peak brain exposure of BMS-986169.

    • Action: Verify the correct dosage calculation based on the animal's weight and the specific formulation of this compound.

  • Route of Administration:

    • Action: Confirm that the administration was performed correctly. For intravenous administration, ensure proper delivery into the bloodstream.

  • Confounding Experimental Factors:

    • Action: Evaluate your experimental setup for common confounding variables in behavioral testing. These can include:

      • Biological: Animal strain, age, sex, and weight can all influence behavioral outcomes.

      • Environmental: Factors like lighting, noise levels, and even the experimenter's scent can affect rodent behavior. Maintain consistency across all experimental groups.

      • Procedural: Handling stress, social isolation or group housing, and the time of day for testing can all impact results.

Issue 2: Increased Variability in Behavioral Responses

You are observing high variability in the behavioral data within and between your experimental groups.

Potential Causes and Troubleshooting Steps:

  • Inconsistent Experimental Procedures:

    • Action: Standardize all experimental protocols. This includes handling procedures, the duration and timing of habituation to the testing environment, and the precise execution of the behavioral assay.

  • Individual Animal Differences:

    • Action: While some individual variation is expected, ensure that your group sizes are sufficient to detect statistically significant effects. Randomize animals to treatment groups to minimize the impact of individual differences.

  • Environmental Instability:

    • Action: Ensure the testing environment is stable and consistent for all animals. Avoid sudden noises, changes in lighting, or other disturbances during testing.

Issue 3: Unexpected Sedative or Hyperactive Phenotype

Your animals are displaying unexpected sedation or hyperactivity after this compound administration.

Potential Causes and Troubleshooting Steps:

  • Dosage Miscalculation:

    • Action: An overdose could potentially lead to unforeseen side effects. Double-check your dose calculations and the concentration of your dosing solution.

  • Interaction with Other Factors:

    • Action: Consider if the observed phenotype could be an interaction between the compound and an un Ttrolled variable, such as the animal's stress level or a specific environmental condition.

  • Off-Target Effects (Unlikely but Possible):

    • Action: While this compound is reported to be highly selective, if all other factors have been ruled out, consider the possibility of a novel off-target effect in your specific experimental context. A thorough literature review for any newly reported findings is recommended.

Data Presentation

Table 1: Pharmacokinetic Parameters of BMS-986169 (Active Metabolite) in Rodents

SpeciesClearanceVolume of DistributionPlasma Half-Life
MouseHighHighShort
RatHighModerateShort

Data summarized from preclinical studies.[1]

Table 2: Troubleshooting Checklist for Behavioral Experiments

CategoryFactor to CheckRecommended Action
Compound Dose, Route of Administration, TimingVerify calculations and procedures.
Animal Strain, Age, Sex, WeightEnsure consistency and appropriate controls.
Environment Lighting, Noise, Bedding, OdorsStandardize and minimize disturbances.
Procedure Handling, Habituation, Test ProtocolMaintain consistent and gentle handling.

Experimental Protocols

Forced Swim Test (FST) Protocol Example:

  • Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the rodent cannot touch the bottom or escape.

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.

  • Administration: Administer this compound or vehicle via the appropriate route (e.g., intravenous) at a predetermined time before the test.

  • Pre-Swim Session (Day 1): Place each animal in the water for 15 minutes. This session is for habituation.

  • Test Session (Day 2): 24 hours after the pre-swim, place the animals back in the water for a 5-6 minute session.

  • Data Collection: Record the session and score the duration of immobility (floating with only minor movements to keep the head above water) during the final 4 minutes of the test.

  • Analysis: Compare the duration of immobility between the this compound-treated group and the vehicle control group.

Visualizations

G cluster_0 This compound Administration and Action BMS986163 This compound (Prodrug) Intravenous Administration BMS986169 BMS-986169 (Active) Rapid Conversion in vivo BMS986163->BMS986169 GluN2B GluN2B Subunit of NMDA Receptor BMS986169->GluN2B Binds to Modulation Negative Allosteric Modulation GluN2B->Modulation Results in Effect Antidepressant-like Behavioral Effects Modulation->Effect Leads to

Caption: Mechanism of action for this compound.

G cluster_1 Behavioral Study Workflow start Animal Acclimation dosing This compound/Vehicle Administration start->dosing habituation Habituation to Test Apparatus dosing->habituation testing Behavioral Assay (e.g., FST) habituation->testing data Data Collection & Scoring testing->data analysis Statistical Analysis data->analysis

Caption: A typical workflow for a behavioral study.

G cluster_2 Troubleshooting Logic unexpected Unexpected Result (e.g., No Efficacy) check_dose Review Dosing & Timing? unexpected->check_dose check_protocol Examine Experimental Protocol? check_dose->check_protocol No adjust_dose Adjust Dose/ Timing check_dose->adjust_dose Yes check_env Assess Environmental Factors? check_protocol->check_env No refine_protocol Refine Protocol check_protocol->refine_protocol Yes stabilize_env Stabilize Environment check_env->stabilize_env Yes rerun Re-run Experiment check_env->rerun No adjust_dose->rerun refine_protocol->rerun stabilize_env->rerun

References

Technical Support Center: BMS-986163 and Locomotor Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986163. The focus is on controlling for its effects on locomotor activity during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a water-soluble intravenous prodrug of BMS-986169.[1][2] BMS-986169 is a potent and selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This means it inhibits the function of GluN2B-containing NMDA receptors.[1] The primary therapeutic target for this compound is Major Depressive Disorder (MDD), with the goal of providing rapid antidepressant effects.[1][2]

Q2: What are the known effects of this compound on locomotor activity?

A2: Preclinical studies have shown that this compound's active form, BMS-986169, has only marginal effects on locomotor hyperactivity in mice.[1] This distinguishes it from other NMDA receptor modulators like ketamine, which can significantly increase locomotor activity.[3] While the effects are considered minimal, it is crucial to implement proper controls in your experimental design to account for any potential subtle changes.

Q3: Why is it important to control for locomotor activity when studying the effects of this compound?

A3: Even marginal changes in locomotor activity can confound the results of behavioral assays, particularly those that rely on movement, such as tests for anxiety or depression-like behaviors (e.g., open field test, forced swim test).[3][4] Failing to control for these effects could lead to misinterpretation of the data, attributing changes in behavior to the primary outcome of interest when they are, in fact, a side effect of altered locomotion.

Troubleshooting Guide: Unexpected Locomotor Activity Results

This guide addresses potential issues you might encounter regarding locomotor activity during your experiments with this compound.

Issue 1: Observed an unexpected increase in locomotor activity after this compound administration.

Possible Causes and Solutions:

  • Dose-Related Effects: While generally having marginal effects, higher doses might lead to off-target effects or more pronounced on-target effects that influence locomotion.

    • Solution: Conduct a dose-response study to determine if the observed hyperactivity is dose-dependent. Include a vehicle control and at least three different doses of this compound.

  • Interaction with Experimental Environment: A novel or stressful environment can independently affect locomotor activity.[5]

    • Solution: Habituate the animals to the testing apparatus before drug administration and data collection. Ensure the testing environment is consistent across all experimental groups.

  • Genetic Background of the Animal Model: Different strains of mice or rats can have varying baseline levels of locomotor activity and may respond differently to pharmacological agents.[6]

    • Solution: Be consistent with the animal strain used. If you suspect a strain-specific effect, consider running a pilot study with a different strain.

Issue 2: Observed a decrease in locomotor activity or sedation after this compound administration.

Possible Causes and Solutions:

  • High Dose Sedative Effects: At higher concentrations, NMDA receptor antagonism can lead to sedation.

    • Solution: As with hyperactivity, a dose-response study is crucial. This will help identify a therapeutic window where the desired effects are present without sedation.

  • Impaired Motor Coordination: The compound could be affecting motor coordination, which would present as decreased movement.

    • Solution: Use a rotarod test to specifically assess motor coordination and balance. This will help differentiate between general sedation and specific motor impairment.[5]

Experimental Protocols

Protocol 1: Baseline and Post-Dosing Locomotor Activity Assessment

Objective: To quantify the effect of this compound on spontaneous locomotor activity.

Materials:

  • Open field apparatus with automated tracking software

  • This compound

  • Vehicle solution

  • Experimental animals (e.g., C57BL/6J mice)

Procedure:

  • Habituation: Place each animal in the open field apparatus for 30 minutes one day prior to the experiment to allow for habituation to the novel environment.

  • Baseline Recording: On the day of the experiment, place each animal in the open field and record its locomotor activity for 30 minutes to establish a baseline.

  • Administration: Administer the vehicle or a specific dose of this compound (e.g., via intravenous injection).

  • Post-Dosing Recording: Immediately after administration, return the animal to the open field and record locomotor activity for a predefined period (e.g., 60 minutes).

  • Data Analysis: Analyze the data for total distance traveled, time spent moving, and rearing frequency. Compare the post-dosing results to the baseline and between the vehicle and this compound groups.

Protocol 2: Rotarod Test for Motor Coordination

Objective: To assess whether this compound affects motor coordination.

Materials:

  • Rotarod apparatus

  • This compound

  • Vehicle solution

  • Experimental animals

Procedure:

  • Training: Train the animals on the rotarod at a constant speed (e.g., 4 RPM) for three consecutive days. Each day consists of three trials with a 15-minute inter-trial interval.

  • Baseline Measurement: On the test day, record the latency to fall for each animal in a trial with accelerating speed (e.g., 4 to 40 RPM over 5 minutes).

  • Administration: Administer the vehicle or this compound.

  • Post-Dosing Measurement: At various time points post-administration (e.g., 15, 30, and 60 minutes), repeat the accelerating rotarod test.

  • Data Analysis: Compare the latency to fall between the vehicle and this compound groups at each time point.

Data Presentation

Table 1: Example Dose-Response Effects of this compound on Locomotor Activity in an Open Field Test

Treatment GroupDose (mg/kg, IV)Total Distance Traveled (cm)Time Spent Moving (s)Rearing Frequency
Vehicle03500 ± 250450 ± 3080 ± 10
This compound13600 ± 270460 ± 3585 ± 12
This compound103800 ± 300480 ± 4090 ± 15
This compound302800 ± 220350 ± 2550 ± 8*
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle.

Table 2: Example Effects of this compound on Motor Coordination in a Rotarod Test

Treatment GroupDose (mg/kg, IV)Latency to Fall (s) at 30 min post-dose
Vehicle0180 ± 15
This compound10175 ± 20
This compound30120 ± 10*
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle.

Visualizations

NMDA_Receptor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor GluN1 GluN2B Glutamate->NMDAR:GluN2B Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Activates BMS986169 BMS-986169 (Active Form) BMS986169->NMDAR:GluN2B Inhibits (NAM) BMS986163 This compound (Prodrug) BMS986163->BMS986169 Rapid Conversion in vivo

Caption: Signaling pathway of the NMDA receptor and the inhibitory action of BMS-986169.

Locomotor_Control_Workflow cluster_setup Experimental Setup cluster_testing Testing Phase cluster_analysis Data Analysis and Interpretation Animal_Model Select Animal Model (e.g., C57BL/6J mice) Habituation Habituate to Testing Apparatus Animal_Model->Habituation Baseline Record Baseline Locomotor Activity Habituation->Baseline Dosing Administer Vehicle or This compound (IV) Baseline->Dosing Post_Dose Record Post-Dose Locomotor Activity Dosing->Post_Dose Data_Analysis Analyze Locomotor Data (Distance, Time, Rearing) Post_Dose->Data_Analysis Motor_Coord Conduct Rotarod Test (If necessary) Data_Analysis->Motor_Coord If decrease observed Interpretation Interpret Behavioral Results in Context of Locomotor Data Data_Analysis->Interpretation Motor_Coord->Interpretation

Caption: Experimental workflow for controlling for locomotor effects of this compound.

References

Challenges in translating BMS-986163 preclinical findings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the GluN2B negative allosteric modulator BMS-986163 and its active parent molecule, BMS-986169.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and BMS-986169?

A1: this compound is a water-soluble intravenous prodrug that is rapidly converted to its active parent molecule, BMS-986169.[1] BMS-986169 acts as a selective negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This means it binds to an allosteric site on the receptor, distinct from the glutamate or glycine binding sites, to inhibit its function.[3]

Q2: What are the key preclinical efficacy findings for this compound/BMS-986169?

A2: Preclinical studies have demonstrated that BMS-986169 exhibits high binding affinity for the GluN2B allosteric site and selectively inhibits GluN2B receptor function.[1][2] In animal models, intravenous administration of this compound or BMS-986169 has shown antidepressant-like effects, such as reduced immobility in the mouse forced swim test.[2]

Q3: What are the common challenges in translating preclinical findings of NMDA receptor modulators like this compound to the clinic?

A3: Translating preclinical findings of NMDA receptor modulators faces several hurdles:

  • Narrow Therapeutic Window: NMDA receptors are crucial for normal brain function. Complete inhibition can lead to significant side effects like cognitive impairment and psychotomimetic effects.[3]

  • Species Differences: The expression and function of NMDA receptor subunits can differ between animal models and humans, potentially leading to a disconnect between preclinical efficacy and clinical outcomes.[4]

  • Conflicting Preclinical and Clinical Results: Positive outcomes in animal studies have not always translated into successful clinical trials for NMDA receptor antagonists.[4][5]

  • Blood-Brain Barrier Penetration: Achieving adequate brain concentrations of the drug is essential for efficacy and can be a challenge.[5]

  • Off-Target Effects: Unforeseen interactions with other receptors or channels can lead to side effects not observed in preclinical models.[3]

Troubleshooting Guides

Issue 1: Discrepancy between expected and observed in vivo efficacy.

Possible Cause: Translational challenges are common with NMDA receptor modulators. Efficacy in rodent models of depression may not directly predict human response due to the complexity of the disorder and species-specific differences in neurobiology.[4]

Troubleshooting Steps:

  • Verify Target Engagement: Confirm that the administered dose of this compound achieves sufficient plasma and brain concentrations of the active molecule, BMS-986169, to engage the GluN2B target. Preclinical studies have shown a dose-dependent increase in GluN2B receptor occupancy.[2]

  • Evaluate Behavioral Endpoints: The choice of behavioral assay is critical. While the forced swim test shows antidepressant-like effects, consider a battery of tests to assess a wider range of behavioral domains.

  • Assess Pharmacokinetics/Pharmacodynamics (PK/PD) Relationship: A transient working memory impairment was observed in monkeys that was closely related to plasma exposure.[2] Carefully characterize the PK/PD relationship in your model to understand the exposure-response and exposure-side effect profiles.

Issue 2: Unexpected behavioral or physiological side effects are observed.

Possible Cause: While BMS-986169 has shown high selectivity for the GluN2B subunit, off-target effects or exaggerated on-target effects can occur, especially at higher doses.[1] NMDA receptor modulation can have a narrow therapeutic window.[3]

Troubleshooting Steps:

  • Dose-Response Evaluation: Conduct a thorough dose-response study to identify a therapeutic window where efficacy is observed without dose-limiting side effects.

  • Off-Target Profiling: BMS-986169 showed weak inhibition of the hERG channel at concentrations significantly higher than its GluN2B IC50.[2] If cardiovascular effects are observed, consider this potential off-target activity.

  • Monitor for NMDA Receptor-Related Side Effects: Be vigilant for side effects commonly associated with NMDA receptor antagonists, such as cognitive impairment, dizziness, and psychotomimetic-like behaviors. Preclinical findings noted a transient working memory impairment in monkeys.[2]

Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of BMS-986169

ParameterValueSpeciesAssay
GluN2B Binding Affinity (Ki) 4.03 - 6.3 nMHumanRadioligand Binding
GluN2B Functional Inhibition (IC50) 24.1 nMHumanXenopus Oocytes
hERG Channel Inhibition (IC50) 28.4 µMHumanElectrophysiology

Source:[1][2]

Experimental Protocols

Protocol 1: Mouse Forced Swim Test

This protocol is adapted from preclinical studies evaluating the antidepressant-like effects of BMS-986169.[2]

  • Animals: Male C57BL/6 mice.

  • Drug Administration: Administer this compound or vehicle intravenously (i.v.) at the desired dose.

  • Apparatus: A transparent plastic cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • 30 minutes after drug administration, place each mouse individually into the cylinder.

    • Record the session for 6 minutes.

    • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the drug-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Visualizations

signaling_pathway cluster_preclinical Preclinical Development cluster_challenges Translational Challenges BMS986163 This compound (Prodrug) BMS986169 BMS-986169 (Active Drug) BMS986163->BMS986169 Rapid In Vivo Conversion GluN2B GluN2B-containing NMDA Receptor BMS986169->GluN2B Negative Allosteric Modulation Efficacy Antidepressant-like Efficacy (e.g., FST) GluN2B->Efficacy Inhibition leads to SideEffect Potential Side Effects (e.g., Memory Impairment) GluN2B->SideEffect Inhibition may cause Human Human Clinical Trials Efficacy->Human Predictive Validity? SideEffect->Human Species-specific Sensitivity? Outcome Clinical Outcome (Efficacy vs. Safety) Human->Outcome experimental_workflow start Start: In Vivo Experiment dosing Administer this compound or Vehicle (i.v.) start->dosing acclimation Acclimation Period (30 min) dosing->acclimation fst Forced Swim Test (6 min) acclimation->fst scoring Score Immobility (last 4 min) fst->scoring analysis Statistical Analysis scoring->analysis end End: Evaluate Antidepressant-like Effect analysis->end

References

Mitigating potential side effects of GluN2B antagonism in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential side effects during animal studies involving GluN2B antagonism.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential side effects observed with GluN2B antagonist administration in animal studies?

A1: The most frequently reported side effects in rodent models include cognitive impairments, particularly in learning and memory tasks that require behavioral flexibility.[1][2][3] Specific deficits have been observed in spatial reversal learning and fear memory extinction.[1][3] Additionally, some studies have reported anxiety-like behaviors and alterations in locomotor activity.[2][4] It is important to note that the side-effect profile can be antagonist-specific.[4][5] For instance, while some non-specific NMDA receptor antagonists induce psychosis-like effects, certain GluN2B-specific antagonists like Ro 25-6981 have been shown to lack these effects in rodents.[4]

Q2: Can GluN2B antagonists be neurotoxic?

A2: While GluN2B-containing NMDA receptors are implicated in excitotoxicity, and their antagonists can be neuroprotective in models of ischemic stroke[1], high doses or prolonged exposure to some NMDA receptor antagonists have been associated with neurotoxicity, such as Olney's lesions.[6] However, GluN2B-specific antagonists like Ro 25-6981 have been reported to not induce markers of neurotoxicity, and in some cases, can even reduce the neurotoxic effects of non-specific NMDA receptor antagonists like MK-801.[4] Careful dose-response studies are crucial to identify a therapeutic window that minimizes the risk of neurotoxicity.[6]

Q3: Why am I observing a lack of efficacy or even cognitive enhancement with a GluN2B antagonist in my animal model?

A3: The effects of GluN2B antagonism can be highly dependent on the specific animal model, the cognitive task being assessed, and the dosing regimen. In some instances, such as in the Ts65Dn mouse model of Down syndrome, GluN2B antagonism has been shown to rescue long-term potentiation (LTP) deficits in vitro, suggesting a potential for cognitive enhancement by correcting an excitation/inhibition imbalance.[7] The effect of an antagonist can also depend on whether it primarily targets synaptic or extrasynaptic GluN2B-containing NMDA receptors, which can have opposing roles in cell survival and plasticity.[1]

Q4: Are there any strategies to minimize the side effects of GluN2B antagonists?

A4: Yes, several strategies can be employed. One approach is to use highly selective GluN2B antagonists to avoid off-target effects.[8] Another strategy is to carefully titrate the dose to find the lowest effective dose that provides the desired therapeutic effect with minimal side effects.[6] Co-administration with other therapeutic agents could also be explored to potentially achieve synergistic effects at lower, better-tolerated doses of the GluN2B antagonist. Furthermore, targeting downstream signaling pathways of the GluN2B receptor, rather than blocking the receptor itself, is an emerging strategy to mitigate side effects.[1]

Troubleshooting Guides

Issue 1: Unexpected Behavioral Outcomes (e.g., hyperactivity, sedation, or no effect)

Potential Cause Troubleshooting Steps
Off-target effects of the antagonist. Verify the selectivity of your antagonist. Consider using a different antagonist with a better selectivity profile. Ifenprodil, for example, has known off-target effects on other receptors.[9]
Inappropriate dose. Perform a thorough dose-response study to identify a dose that elicits the desired effect without causing confounding motor effects.[9]
Timing of administration relative to behavioral testing. Optimize the time window between drug administration and behavioral testing to ensure the drug has reached its target and is at a therapeutically relevant concentration.
Animal strain, age, or sex differences. Be aware that the expression and function of GluN2B subunits can vary with age and between different rodent strains and sexes.[9][10] Ensure consistency in your experimental groups.
Habituation to the testing environment. Ensure all animals are properly habituated to the testing apparatus and procedures to minimize stress-induced behavioral changes that could mask the effects of the antagonist.

Issue 2: High Variability in Experimental Data

Potential Cause Troubleshooting Steps
Inconsistent drug administration. Ensure accurate and consistent administration of the antagonist. For intraperitoneal (IP) injections, for example, ensure proper technique to avoid injection into the gut or other organs.
Health status of the animals. Monitor the health of your animals closely. Underlying health issues can significantly impact behavioral and physiological readouts.
Environmental factors. Maintain a consistent and controlled environment (e.g., light/dark cycle, temperature, noise levels) as these can influence animal behavior.
Experimenter bias. Whenever possible, experiments should be conducted by an experimenter who is blind to the treatment groups.[2]

Experimental Protocols & Data

Behavioral Assessment: Morris Water Maze for Spatial Reversal Learning

Objective: To assess the effect of a GluN2B antagonist on behavioral flexibility.

Methodology:

  • Acquisition Phase: Rats are trained to find a hidden platform in a fixed location in a circular pool of water over several days.

  • Reversal Phase: The platform is moved to a new, opposite quadrant of the pool.

  • Drug Administration: The GluN2B antagonist (e.g., Ro 25-6981, 10mg/kg) or vehicle is administered prior to the reversal phase.

  • Data Collection: Latency to find the platform and the path taken are recorded. An impairment in the early trials of the reversal phase in the drug-treated group would suggest a deficit in behavioral flexibility.[3]

Table 1: Summary of Behavioral Effects of GluN2B Antagonists in Rodents

AntagonistAnimal ModelBehavioral TaskObserved EffectReference
Ro 25-6981RatSpatial Reversal LearningImpaired early phase of reversal learning[3]
Ro 25-6981RatSet-ShiftingNo effect[3]
IfenprodilMouseFear Memory ExtinctionImpaired[1]
Pip18MouseActive AvoidanceDegraded performance[2]
Ro 25-6981MouseBarnes MazeReduced performance in Ts65Dn mice[7]
Electrophysiology: In Vitro Long-Term Potentiation (LTP)

Objective: To assess the impact of a GluN2B antagonist on synaptic plasticity.

Methodology:

  • Slice Preparation: Prepare acute hippocampal slices from adult rodents.

  • Recording: Obtain baseline field excitatory postsynaptic potentials (fEPSPs) in the CA1 region by stimulating the Schaffer collaterals.

  • Drug Application: Bath-apply the GluN2B antagonist (e.g., Ro 25-6981, 3 μM) for a set period.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol.

  • Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes post-HFS to measure the potentiation. A reduction in the magnitude of LTP in the presence of the antagonist would indicate an impairment of synaptic plasticity.[7]

Visualizations

Signaling Pathways

GluN2B_Signaling GluN1 GluN1 GluN2B GluN2B DAPK1 DAPK1 GluN2B->DAPK1 binds to C-terminal RasGRF1 RasGRF1 GluN2B->RasGRF1 binds to C-terminal Excitotoxicity Excitotoxicity/ Neuronal Death DAPK1->Excitotoxicity promotes LTD LTD RasGRF1->LTD

Caption: Simplified signaling pathways associated with the GluN2B subunit of the NMDA receptor.

Experimental Workflow

Experimental_Workflow start Start animal_prep Animal Preparation (e.g., housing, habituation) start->animal_prep drug_admin GluN2B Antagonist or Vehicle Administration animal_prep->drug_admin behavioral Behavioral Testing (e.g., Morris Water Maze) drug_admin->behavioral electrophys Electrophysiology (e.g., LTP/LTD) drug_admin->electrophys biochem Biochemical Analysis (e.g., Western Blot) drug_admin->biochem data_analysis Data Analysis and Interpretation behavioral->data_analysis electrophys->data_analysis biochem->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing the effects of a GluN2B antagonist.

References

Ensuring complete conversion of BMS-986163 in ex vivo tissue preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete conversion of the prodrug BMS-986163 to its active parent compound, BMS-986169, in ex vivo tissue preparations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of conversion for this compound to BMS-986169?

This compound is a water-soluble phosphate prodrug that is rapidly converted to its active parent molecule, BMS-986169.[1] This bioconversion is primarily mediated by the enzyme alkaline phosphatase (ALP), which is widely distributed in various tissues and plasma.[2] The enzyme catalyzes the hydrolysis of the phosphate ester, releasing the active drug.

Q2: Which tissues are most suitable for ex vivo conversion studies of this compound?

Tissues with high alkaline phosphatase activity are ideal for studying the conversion of this compound. These include the liver, bone, kidney, and intestinal mucosa.[2][3] Rat intestinal mucosa, in particular, has been shown to have very high ALP activity and is a promising in vitro tool for screening the bioconversion of phosphate prodrugs.[4]

Q3: What are the critical factors to consider for maintaining tissue viability and enzymatic activity ex vivo?

Maintaining the integrity of the tissue preparation is crucial for reliable results. Key factors include:

  • Temperature: Tissue homogenates should be kept in ice water to ensure the stability of enzymes and lipids.[5] For the enzymatic reaction itself, incubation is typically carried out at 37°C.

  • Swift Processing: Prompt processing of tissue homogenates is essential to achieve reliable and reproducible results.[5]

  • Proper Buffers: The use of appropriate buffers is necessary to maintain a physiological pH that is optimal for alkaline phosphatase activity.

Q4: How can I confirm the complete conversion of this compound?

Complete conversion can be verified by monitoring the disappearance of the prodrug (this compound) and the appearance of the parent drug (BMS-986169) over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The reaction should be allowed to proceed until the concentration of this compound is below the limit of detection.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete or Slow Conversion Low alkaline phosphatase (ALP) activity in the tissue preparation.- Ensure the tissue was fresh and properly handled to preserve enzyme activity. - Consider using a tissue known for high ALP activity, such as intestinal mucosa.[4] - Increase the amount of tissue homogenate in the incubation mixture.
Suboptimal incubation conditions.- Verify the incubation temperature is at 37°C. - Ensure the pH of the buffer is optimal for ALP activity (typically around pH 8-10, but should be optimized for the specific tissue).
Presence of ALP inhibitors.- Ensure all reagents and buffers are free of phosphate, as it can inhibit ALP. - Avoid known inhibitors of ALP such as levamisole in the experimental setup, unless used as a negative control.[6]
High Variability Between Replicates Inconsistent tissue homogenization.- Standardize the homogenization procedure to ensure a uniform consistency of the tissue preparation.
Degradation of the prodrug or parent drug.- Minimize the time between tissue processing and the start of the experiment. - Keep samples on ice at all times before incubation.[5]
Inaccurate quantification.- Ensure the LC-MS method is validated for both this compound and BMS-986169. - Use a stable, deuterated internal standard for quantification.
No Conversion Observed Inactive enzyme.- Prepare fresh tissue homogenates for each experiment. - Test the activity of the tissue homogenate with a known ALP substrate as a positive control.
Incorrect experimental setup.- Double-check the concentrations of all reagents and the composition of the incubation buffer. - Confirm the correct compound was added.

Experimental Protocols

Protocol 1: Preparation of Tissue Homogenate
  • Excise the desired tissue (e.g., liver, kidney, small intestine) from the animal model immediately after euthanasia.

  • Wash the tissue with ice-cold phosphate-buffered saline (PBS) to remove any blood.

  • Weigh the tissue and place it in a pre-chilled homogenization tube.

  • Add ice-cold homogenization buffer (e.g., Tris-HCl buffer, pH 7.4) at a specific ratio (e.g., 1:4 w/v).

  • Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.

  • Centrifuge the homogenate at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove cell debris.

  • Collect the supernatant (tissue homogenate) and keep it on ice for immediate use.

Protocol 2: Ex Vivo Conversion Assay
  • Prepare the incubation mixture in a microcentrifuge tube by adding the tissue homogenate and pre-warmed incubation buffer.

  • Initiate the reaction by adding a known concentration of this compound to the incubation mixture.

  • Incubate the mixture at 37°C with gentle shaking.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Quench the reaction in each aliquot by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Vortex the samples and centrifuge at a high speed (e.g., 10,000 x g for 5 minutes) to precipitate proteins.

  • Transfer the supernatant to a new tube for LC-MS analysis to determine the concentrations of this compound and BMS-986169.

Data Presentation

Table 1: Hypothetical Conversion of this compound in Different Tissue Homogenates

TissueTime (minutes)This compound Concentration (µM)BMS-986169 Concentration (µM)% Conversion
Liver 010.00.00%
302.57.575%
600.19.999%
Kidney 010.00.00%
304.06.060%
601.09.090%
Intestinal Mucosa 010.00.00%
150.59.595%
30<0.1>9.9>99%

Visualizations

G cluster_0 This compound Conversion Pathway BMS986163 This compound (Phosphate Prodrug) BMS986169 BMS-986169 (Active Drug) BMS986163->BMS986169 Hydrolysis Pi Inorganic Phosphate (Pi) ALP Alkaline Phosphatase (ALP) ALP->BMS986163

Caption: Enzymatic conversion of this compound to BMS-986169.

G cluster_1 Experimental Workflow A 1. Tissue Collection (e.g., Liver, Kidney) B 2. Homogenization (Ice-cold buffer) A->B C 3. Incubation (37°C with this compound) B->C D 4. Time-point Sampling & Quenching C->D E 5. Sample Preparation (Protein Precipitation) D->E F 6. LC-MS Analysis (Quantification of Prodrug & Drug) E->F G 7. Data Analysis (% Conversion) F->G

Caption: Workflow for assessing this compound ex vivo conversion.

G cluster_2 Troubleshooting Logic Start Incomplete Conversion? CheckEnzyme Verify Tissue Quality & ALP Activity Start->CheckEnzyme Yes CheckConditions Optimize Incubation (Temp, pH, Time) CheckEnzyme->CheckConditions CheckInhibitors Rule out Inhibitors (e.g., excess phosphate) CheckConditions->CheckInhibitors Resolution Complete Conversion Achieved CheckInhibitors->Resolution

Caption: Troubleshooting flowchart for incomplete conversion.

References

Optimizing stimulation parameters for LTP experiments with BMS-986169

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers utilizing BMS-986169, a potent GluN2B Negative Allosteric Modulator (NAM), in Long-Term Potentiation (LTP) experiments. It offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data tables to optimize your experimental parameters.

Introduction to BMS-986169 and its Role in LTP

BMS-986169 is a selective negative allosteric modulator of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1] While traditionally, antagonism of NMDA receptors is expected to inhibit LTP, preclinical studies have shown that systemic administration of BMS-986169 can lead to an enhancement of ex vivo hippocampal LTP 24 hours after dosing.[1][2][3] This paradoxical effect is hypothesized to result from the modulation of neuronal network activity. Specifically, BMS-986169 may preferentially act on GluN2B-containing NMDA receptors on inhibitory interneurons, leading to a reduction in GABAergic tone (disinhibition). This disinhibition can, in turn, lower the threshold for LTP induction in principal neurons, resulting in enhanced synaptic potentiation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for BMS-986169?

A1: BMS-986169 is a negative allosteric modulator (NAM) that selectively binds to the GluN2B subunit of the NMDA receptor.[1] This binding reduces the channel's probability of opening in response to glutamate, thereby inhibiting its function.

Q2: Why would a GluN2B NAM like BMS-986169 enhance LTP?

A2: The enhancement of LTP is thought to be an indirect, network-level effect. GluN2B-containing NMDA receptors are present on GABAergic interneurons. By inhibiting these interneurons, BMS-986169 can reduce the overall inhibitory input onto pyramidal cells. This state of "disinhibition" makes the pyramidal cells more excitable and thus more susceptible to potentiation by LTP-inducing stimuli.

Q3: What is the recommended starting concentration of BMS-986169 for ex vivo slice experiments?

A3: The optimal concentration should be determined empirically for your specific experimental conditions. However, based on its in vitro potency (IC50 = 24.1 nM for inhibiting GluN2B receptor function), a starting concentration range of 10-100 nM is recommended for initial experiments.[1]

Q4: How long should I pre-incubate my hippocampal slices with BMS-986169 before inducing LTP?

A4: A standard pre-incubation time for pharmacological agents in slice electrophysiology is 20-30 minutes to ensure adequate tissue penetration and target engagement. For compounds with complex kinetics, this time may need to be extended. It is advisable to establish a stable baseline for at least 20 minutes, apply BMS-986169, and continue baseline recording for another 20-30 minutes before LTP induction to ensure the compound itself is not altering baseline synaptic transmission.

Q5: Should I use High-Frequency Stimulation (HFS) or Theta-Burst Stimulation (TBS) with BMS-986169?

A5: Both protocols can induce LTP. However, Theta-Burst Stimulation (TBS) is often considered more physiologically relevant and can be more efficient at inducing LTP. Given that BMS-986169 may lower the threshold for LTP, a less robust stimulation protocol (e.g., a sub-maximal TBS) might be more sensitive for observing an enhancing effect.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No LTP is observed, or LTP is inhibited in the presence of BMS-986169. 1. Concentration is too high: At higher concentrations, the direct inhibitory effect on synaptic GluN2B receptors on pyramidal cells may override the network disinhibition effect. 2. Low baseline inhibitory tone: If the slice preparation has intrinsically low GABAergic activity, the disinhibitory effect of BMS-986169 will be minimal. 3. Developmental stage: The expression and function of GluN2B subunits change with age. The disinhibitory effect may be less pronounced in very young or older animals. 4. General LTP issues: Problems with slice health, ACSF quality, or electrode placement.1. Perform a dose-response curve, starting from a lower concentration (e.g., 10 nM). 2. Consider assessing the baseline inhibitory tone in your slices. If it is low, the paradoxical enhancement may not be observable. 3. Ensure you are using an appropriate age of animal for your study and be consistent across experiments. 4. Review the general LTP protocol for potential issues (see "General LTP Troubleshooting" section below).
LTP is enhanced, but the effect is highly variable between slices. 1. Inconsistent slice health: Variability in the viability of interneurons across different slices. 2. Inconsistent stimulation intensity: The degree of enhancement may depend on the baseline level of potentiation. 3. Drug washout/penetration issues: Inconsistent drug concentration within the slice.1. Ensure rapid and careful slice preparation. Allow for adequate recovery time (at least 1-2 hours) before recording. 2. Set the baseline fEPSP to a consistent percentage (e.g., 40-50%) of the maximal response for all experiments. 3. Maintain a constant and adequate perfusion rate (2-3 mL/min) and ensure the pre-incubation period is consistent.
Baseline synaptic transmission is unstable after applying BMS-986169. 1. Solvent effects: The vehicle (e.g., DMSO) used to dissolve BMS-986169 may be affecting the slice at the concentration used. 2. Off-target effects: Although highly selective, off-target effects at high concentrations cannot be entirely ruled out. 3. Slice health deterioration: The slice may have been compromised before drug application.1. Run a vehicle control to ensure the solvent has no effect at the final concentration. Keep the final DMSO concentration below 0.1%. 2. Use the lowest effective concentration of BMS-986169. 3. Ensure a stable baseline is achieved for at least 20-30 minutes before any drug application.
General failure to induce LTP (even in control conditions). 1. Poor slice quality: Overly aggressive dissection, dull vibratome blade, or inadequate oxygenation. 2. Incorrect ACSF composition: Improper pH, osmolarity, or ion concentrations. 3. Suboptimal stimulation/recording parameters: Inappropriate electrode placement, stimulation intensity too low or too high. 4. Temperature fluctuations: Recording temperature is critical for synaptic plasticity.1. Review and optimize the slice preparation protocol. Ensure the cutting solution is ice-cold and continuously bubbled with 95% O2 / 5% CO2. 2. Prepare fresh ACSF daily and verify pH (7.3-7.4) and osmolarity. 3. Perform an input-output curve to determine the optimal stimulation intensity. Place the stimulating electrode in the Schaffer collaterals and the recording electrode in the stratum radiatum of CA1. 4. Use an in-line heater to maintain a stable temperature (30-32°C).

Data Presentation: Stimulation Parameters

While the exact parameters from the seminal study on BMS-986169 were not detailed in the primary publication, the following tables provide recommended starting parameters for HFS and TBS protocols based on established literature. These should be optimized for your specific setup.

Table 1: Recommended High-Frequency Stimulation (HFS) Parameters

ParameterRecommended ValueNotes
Frequency 100 HzStandard for HFS-induced LTP.
Number of Trains 1-2 trainsA single train is often sufficient.
Train Duration 1 secondA standard duration for a 100 Hz train.
Inter-train Interval 20 secondsIf using more than one train.
Stimulation Intensity Test intensitySame as used for baseline recording.

Table 2: Recommended Theta-Burst Stimulation (TBS) Parameters

ParameterRecommended ValueNotes
Pulses per Burst 4-5 pulsesMimics the firing pattern of place cells.
Intra-burst Frequency 100 HzHigh frequency within each burst.
Bursts per Train 5-10 bursts
Inter-burst Interval 200 ms (5 Hz)Mimics the theta rhythm.
Number of Trains 2-4 trains
Inter-train Interval 10-20 seconds
Stimulation Intensity Test intensity

Experimental Protocols

Detailed Protocol for Ex Vivo Hippocampal LTP with BMS-986169

This protocol outlines the key steps for preparing acute hippocampal slices and recording LTP while applying BMS-986169.

1. Preparation of Artificial Cerebrospinal Fluid (ACSF)

  • Cutting ACSF (High Mg2+, Low Ca2+): (in mM) 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 5 MgCl2, 1 CaCl2.

  • Recording ACSF (Standard): (in mM) 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1 MgCl2, 2 CaCl2.

  • Continuously bubble both solutions with 95% O2 / 5% CO2 for at least 30 minutes before use. Ensure pH is ~7.4.

2. Hippocampal Slice Preparation

  • Anesthetize and decapitate a juvenile/young adult rodent (e.g., P21-P40 rat or mouse).

  • Rapidly dissect the brain and place it in ice-cold, oxygenated cutting ACSF.

  • Isolate the hippocampus and cut 350-400 µm thick transverse slices using a vibratome in the cutting ACSF.

  • Transfer slices to a recovery chamber with oxygenated recording ACSF, and incubate at 32-34°C for 30 minutes.

  • Allow slices to equilibrate at room temperature for at least 1 hour before recording.

3. Electrophysiological Recording Setup

  • Transfer a single slice to the recording chamber, continuously perfused with oxygenated recording ACSF at 2-3 mL/min.

  • Maintain the temperature of the recording ACSF at 30-32°C.

  • Place a bipolar stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA3) and a glass recording microelectrode (filled with recording ACSF, 1-3 MΩ resistance) in the stratum radiatum of CA1.

4. Baseline Recording and Drug Application

  • Deliver single test pulses (e.g., 0.1 ms duration) every 30 seconds (0.033 Hz).

  • Perform an input-output (I/O) curve to determine the maximal fEPSP slope and set the baseline stimulation intensity to elicit 40-50% of this maximum.

  • Record a stable baseline for at least 20-30 minutes (fEPSP slope should not vary by more than 5-10%).

  • Switch to ACSF containing the desired concentration of BMS-986169 (and vehicle for control experiments).

  • Record for another 20-30 minutes to ensure the drug does not affect baseline transmission and to allow for equilibration.

5. LTP Induction and Post-Induction Recording

  • Deliver the LTP induction protocol (e.g., TBS: 2 trains of 10 bursts, 4 pulses at 100 Hz, with a 200 ms inter-burst interval, separated by 20s).

  • Immediately following induction, resume baseline stimulation (0.033 Hz) and record the fEPSP slope for at least 60 minutes.

6. Data Analysis

  • Normalize the fEPSP slope to the average of the pre-induction baseline.

  • Quantify LTP as the average percentage increase in the fEPSP slope during the last 10 minutes of the recording (e.g., 50-60 minutes post-induction).

  • Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the magnitude of LTP between control and BMS-986169 treated groups.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway for LTP Induction

The canonical pathway for NMDA receptor-dependent LTP involves calcium influx leading to the activation of CaMKII. This kinase plays a crucial role in the initial stages of LTP by phosphorylating downstream targets, including AMPA receptors, which increases their trafficking to the postsynaptic membrane and enhances their conductance.

LTP_Signaling_Pathway Glutamate Presynaptic Glutamate Release NMDAR NMDA Receptor (GluN1/GluN2A/GluN2B) Glutamate->NMDAR Binds Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Opens CaMKII_inactive Inactive CaMKII Ca_Influx->CaMKII_inactive Activates CaMKII_active Active CaMKII CaMKII_inactive->CaMKII_active AMPAR_Phos AMPAR Phosphorylation & Trafficking CaMKII_active->AMPAR_Phos Phosphorylates LTP LTP Expression (Increased Synaptic Strength) AMPAR_Phos->LTP Leads to

Caption: Canonical signaling cascade for NMDA receptor-dependent LTP.

Hypothesized Pathway for LTP Enhancement by BMS-986169

BMS-986169, a GluN2B NAM, is thought to enhance LTP by reducing the activity of inhibitory interneurons. This disinhibition leads to greater depolarization of the postsynaptic pyramidal neuron during high-frequency stimulation, promoting a more robust activation of the LTP machinery.

BMS986169_LTP_Enhancement cluster_0 Inhibitory Interneuron cluster_1 Pyramidal Neuron BMS BMS-986169 GluN2B_IN GluN2B on Interneuron BMS->GluN2B_IN Inhibits GABA_Release Reduced GABA Release GluN2B_IN->GABA_Release Less activation leads to Disinhibition Disinhibition (Reduced GABAergic Tone) GABA_Release->Disinhibition Causes Depolarization Enhanced Postsynaptic Depolarization Disinhibition->Depolarization Allows for LTP_Induction More Robust LTP Induction Depolarization->LTP_Induction Facilitates

Caption: Hypothesized mechanism of LTP enhancement by BMS-986169.

Experimental Workflow

This diagram outlines the logical flow of an LTP experiment designed to test the effects of a pharmacological compound like BMS-986169.

LTP_Workflow Start Start Prep Prepare Acute Hippocampal Slices Start->Prep Recover Slice Recovery (>1.5 hours) Prep->Recover IO_Curve Perform I/O Curve & Set Baseline Intensity Recover->IO_Curve Baseline Record Stable Baseline (20-30 min) IO_Curve->Baseline Drug Apply BMS-986169 or Vehicle Baseline->Drug Equilibrate Equilibrate & Record (20-30 min) Drug->Equilibrate Induce Induce LTP (e.g., TBS Protocol) Equilibrate->Induce Record_Post Record Post-Induction (>60 min) Induce->Record_Post Analyze Analyze Data & Compare Groups Record_Post->Analyze End End Analyze->End

Caption: Standard experimental workflow for ex vivo LTP with pharmacology.

References

Validation & Comparative

Preclinical Antidepressant Effects: A Comparative Analysis of BMS-986163 and Ketamine

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the preclinical antidepressant effects of BMS-986163 and the benchmark rapid-acting antidepressant, ketamine. This document synthesizes available experimental data, outlines methodologies for key preclinical assays, and visualizes the proposed signaling pathways.

Executive Summary

Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial number of patients exhibiting treatment-resistant depression (TRD). The discovery of ketamine's rapid and robust antidepressant effects has revolutionized the field, shifting focus towards the glutamatergic system as a key target for novel therapeutics. This compound, a negative allosteric modulator (NAM) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, has emerged as a potential next-generation antidepressant with a more targeted mechanism of action than the non-selective NMDA receptor antagonist, ketamine. This guide provides a comparative overview of the preclinical data for this compound and ketamine, focusing on their efficacy in established animal models of depression and their underlying molecular mechanisms.

Comparative Efficacy in Preclinical Models

The antidepressant-like effects of this compound and ketamine have been evaluated in various rodent models of depression. The following tables summarize the quantitative data from key preclinical studies. It is important to note that the presented data for this compound and ketamine are not from head-to-head comparative studies but are compiled from independent research using standardized models.

Forced Swim Test (FST)

The FST is a widely used behavioral despair model to screen for antidepressant efficacy. A reduction in immobility time is indicative of an antidepressant-like effect.

CompoundSpeciesDoseAdministration RouteChange in ImmobilityReference
BMS-986169 (active parent of this compound) Mouse1.0 mg/kgi.v.MED to decrease immobility[1]
Ketamine Mouse10 mg/kgi.p.Significant decrease[2]
Ketamine Mouse30 mg/kgi.p.Significant decrease[2][3]

Note: Data for this compound in the FST is for its active parent molecule, BMS-986169. MED stands for Minimum Effective Dose.

Novelty-Suppressed Feeding (NSF) Test

The NSF test assesses anxiety- and depression-like behavior by measuring the latency of a food-deprived mouse to approach and eat food in a novel and anxiogenic environment. A decrease in latency to feed suggests anxiolytic and antidepressant-like effects.

CompoundSpeciesDoseAdministration RouteChange in Latency to FeedReference
This compound MouseDose-dependenti.v.Dose-dependent decrease[1]
Ketamine Mouse10 mg/kgi.p.Significant decrease
Locomotor Activity

Locomotor activity is often assessed to rule out confounding effects of psychostimulation on performance in behavioral despair tests.

CompoundSpeciesDoseAdministration RouteEffect on Locomotor ActivityReference
BMS-986169 (active parent of this compound) MouseNot specifiedi.v.Marginal effects on hyperactivity[1]
Ketamine Mouse30 mg/kgi.p.Acute hyperlocomotor effect[4]
Ketamine Rat50 mg/kgi.p.Increased locomotion[5]

Experimental Protocols

Forced Swim Test (FST) in Mice

Objective: To assess antidepressant-like activity by measuring the duration of immobility in mice forced to swim in an inescapable cylinder of water.

Apparatus:

  • A transparent glass or plastic cylinder (20 cm in diameter, 40 cm in height).

  • Water maintained at 23-25°C, filled to a depth of 15 cm to prevent the mouse from touching the bottom with its tail or paws.

Procedure:

  • Mice are individually placed into the cylinder for a 6-minute session.

  • The session is typically video-recorded for later analysis.

  • Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • The total duration of immobility is scored during the last 4 minutes of the 6-minute test.

  • A decrease in immobility time is interpreted as an antidepressant-like effect.[6][7]

Novelty-Suppressed Feeding (NSF) Test in Mice

Objective: To evaluate anxiety- and depression-like behavior by measuring the latency to eat in a novel environment.

Apparatus:

  • A novel, open-field arena (e.g., a 50 x 50 cm box with 30 cm high walls).

  • A single food pellet placed on a white filter paper in the center of the arena.

Procedure:

  • Mice are food-deprived for 24 hours prior to the test, with free access to water.

  • Each mouse is placed in a corner of the novel arena.

  • The latency to begin eating the food pellet is recorded for a maximum of 10 minutes. Eating is defined as the mouse biting the pellet with its forepaws.

  • Immediately after the test, the mouse is returned to its home cage, and the amount of food consumed in 5 minutes is measured to control for appetite.

  • A reduced latency to eat in the novel environment is indicative of anxiolytic and antidepressant-like effects.[8][9][10]

Locomotor Activity Test in Rodents

Objective: To measure spontaneous motor activity to assess for potential hyperactivity or sedative effects of a compound.

Apparatus:

  • An open-field arena, often equipped with infrared beams or a video-tracking system to automatically record movement. A common size for mice is a 40 x 40 cm box.

Procedure:

  • Animals are habituated to the testing room for at least 30 minutes before the test.

  • Each animal is placed in the center of the open-field arena.

  • Locomotor activity is recorded for a specified period, typically ranging from 15 to 60 minutes.

  • Parameters measured include total distance traveled, time spent moving, and rearing frequency.

  • This test helps to ensure that effects observed in other behavioral tests are not due to a general increase or decrease in motor activity.[11][12]

Signaling Pathways and Mechanisms of Action

Ketamine's Antidepressant Signaling Pathway

Ketamine, a non-competitive NMDA receptor antagonist, is thought to exert its rapid antidepressant effects through a multi-step signaling cascade. The primary mechanism involves the blockade of NMDA receptors on GABAergic interneurons, leading to a disinhibition of pyramidal neurons and a subsequent surge in glutamate release. This glutamate surge preferentially activates AMPA receptors, triggering downstream signaling pathways, most notably the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) pathways. Activation of mTOR signaling promotes the synthesis of synaptic proteins, leading to increased synaptogenesis and synaptic potentiation in the prefrontal cortex, which is believed to underlie its rapid antidepressant effects.

Ketamine_Signaling_Pathway ketamine Ketamine nmda_r NMDA Receptor (on GABAergic Interneuron) ketamine->nmda_r inhibition gaba_interneuron GABAergic Interneuron nmda_r->gaba_interneuron activation gaba_release GABA Release gaba_interneuron->gaba_release leads to pyramidal_neuron Pyramidal Neuron gaba_release->pyramidal_neuron inhibition glutamate_surge Glutamate Surge pyramidal_neuron->glutamate_surge disinhibition leads to ampa_r AMPA Receptor glutamate_surge->ampa_r activation bdnf BDNF Release ampa_r->bdnf triggers trkb TrkB Receptor bdnf->trkb activates mtor mTOR Activation trkb->mtor activates synaptogenesis Synaptogenesis & Synaptic Potentiation mtor->synaptogenesis promotes antidepressant Antidepressant Effects synaptogenesis->antidepressant results in

Caption: Ketamine's antidepressant signaling cascade.

This compound's Proposed Signaling Pathway

This compound is a prodrug that is rapidly converted to its active parent, BMS-986169, in vivo.[1] BMS-986169 acts as a potent and selective negative allosteric modulator of the GluN2B subunit of the NMDA receptor.[1] By selectively targeting the GluN2B subunit, this compound is hypothesized to modulate glutamatergic neurotransmission in a more refined manner than the non-selective antagonist ketamine. This selective inhibition is thought to normalize aberrant glutamate signaling implicated in depression while potentially mitigating some of the dissociative side effects associated with broader NMDA receptor blockade. The downstream signaling events are presumed to converge on pathways similar to those activated by ketamine, including the mTOR pathway, leading to enhanced synaptogenesis.

BMS986163_Signaling_Pathway bms_prodrug This compound (Prodrug) bms_active BMS-986169 (Active) bms_prodrug->bms_active rapid conversion (in vivo) glun2b GluN2B-containing NMDA Receptor bms_active->glun2b negative allosteric modulation glutamate_modulation Modulation of Glutamate Signaling glun2b->glutamate_modulation leads to downstream Downstream Signaling (e.g., mTOR) glutamate_modulation->downstream activates synaptogenesis Synaptogenesis downstream->synaptogenesis promotes antidepressant Antidepressant Effects synaptogenesis->antidepressant results in

Caption: Proposed mechanism of this compound.

Experimental Workflow Comparison

The preclinical evaluation of novel antidepressants typically follows a standardized workflow to assess efficacy and potential side effects.

Experimental_Workflow cluster_drug_admin Drug Administration cluster_behavioral_testing Behavioral Testing cluster_analysis Data Analysis drug Test Compound (this compound or Ketamine) or Vehicle fst Forced Swim Test (FST) drug->fst nsf Novelty-Suppressed Feeding (NSF) Test drug->nsf locomotor Locomotor Activity drug->locomotor data Quantitative Behavioral Data Collection fst->data nsf->data locomotor->data stats Statistical Analysis data->stats interpretation Interpretation of Antidepressant-like Effects stats->interpretation

Caption: Preclinical antidepressant testing workflow.

Conclusion

Preclinical evidence suggests that both this compound and ketamine exhibit antidepressant-like properties in rodent models. Ketamine's broad activity as an NMDA receptor antagonist is well-documented, leading to robust and rapid antidepressant effects, albeit with potential side effects. This compound, through its selective negative allosteric modulation of the GluN2B subunit, presents a more targeted approach. While direct comparative studies are limited, the available data indicates that this compound's active metabolite, BMS-986169, is effective in preclinical models of depression with a potentially improved side effect profile regarding locomotor hyperactivity. Further head-to-head studies are warranted to directly compare the efficacy and safety profiles of these two compounds and to fully elucidate the therapeutic potential of selective GluN2B modulation for the treatment of depression.

References

A Comparative Guide to the Selectivity of BMS-986169 and Ifenprodil for the GluN2B NMDA Receptor Subunit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity of two prominent negative allosteric modulators (NAMs) of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B: BMS-986169 and the classical antagonist, ifenprodil. The following sections detail their binding affinities, functional inhibition, and the experimental methodologies used to determine these properties, supported by a summary of quantitative data and visual diagrams of relevant pathways and workflows.

Quantitative Selectivity Profile

The selectivity of BMS-986169 and ifenprodil for the GluN2B subunit over other NMDA receptor subunits is a critical determinant of their therapeutic potential and utility as research tools. The data presented below, collated from multiple preclinical studies, highlights the distinct selectivity profiles of these two compounds.

CompoundTarget SubunitAssay TypeMeasured Value (IC₅₀/Kᵢ)Selectivity over GluN2ASelectivity over GluN2C/DReference
BMS-986169 GluN2BFunctional (IC₅₀)24.1 nM>800-fold vs. GluN2A>800-fold vs. GluN2C/D[1]
GluN2BBinding (Kᵢ)4.03 - 6.3 nM--[2]
Ifenprodil GluN2BFunctional (IC₅₀)72 - 340 nM~429-fold vs. GluN2ASubstantially lower affinity[3][4]
GluN2AFunctional (IC₅₀)146 µM--
GluN2CFunctional (IC₅₀)>30 µM--
GluN2DFunctional (IC₅₀)>30 µM--

Note: IC₅₀ and Kᵢ values can vary between studies due to different experimental conditions.

Mechanism of Action

Both BMS-986169 and ifenprodil act as negative allosteric modulators of the NMDA receptor. They do not compete with the agonist (glutamate) or co-agonist (glycine) for their binding sites. Instead, they bind to a distinct site on the receptor complex, specifically at the interface between the GluN1 and GluN2B N-terminal domains (NTDs), inducing a conformational change that reduces the channel's open probability and subsequent ion flux.[5][6]

Experimental Protocols

The determination of the selectivity and potency of these compounds relies on established in vitro techniques, primarily two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes and radioligand binding assays using cell membranes expressing specific NMDA receptor subtypes.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a cornerstone for characterizing the functional effects of compounds on ion channels.

Methodology:

  • Oocyte Preparation: Oocytes are harvested from female Xenopus laevis frogs and defolliculated.

  • cRNA Injection: Complementary RNA (cRNA) encoding the desired human NMDA receptor subunits (e.g., GluN1/GluN2B, GluN1/GluN2A, etc.) is microinjected into the oocytes. The oocytes are then incubated for 2-5 days to allow for receptor expression on the cell membrane.

  • Electrophysiological Recording:

    • An oocyte expressing the target receptor is placed in a recording chamber and continuously perfused with a recording solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential (e.g., -70 mV).

    • The NMDA receptor is activated by applying a solution containing glutamate and glycine.

    • The resulting inward current is measured.

  • Compound Application: The compound of interest (BMS-986169 or ifenprodil) is applied at various concentrations in the presence of the agonists.

  • Data Analysis: The inhibition of the agonist-evoked current by the compound is measured, and concentration-response curves are generated to determine the IC₅₀ value.

G cluster_prep Oocyte Preparation cluster_record TEVC Recording harvest Harvest Oocytes defolliculate Defolliculate harvest->defolliculate inject Inject cRNA defolliculate->inject incubate Incubate (2-5 days) inject->incubate place_oocyte Place Oocyte in Chamber incubate->place_oocyte impale Impale with Electrodes place_oocyte->impale clamp Voltage Clamp impale->clamp apply_agonists Apply Glutamate + Glycine clamp->apply_agonists measure_current Measure Current apply_agonists->measure_current apply_compound Apply Test Compound measure_current->apply_compound In presence of agonists generate_curve Generate Conc.-Response Curve apply_compound->generate_curve determine_ic50 Determine IC50 generate_curve->determine_ic50

Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell lines (e.g., HEK293) are transfected to express the desired NMDA receptor subunits. The cells are then harvested, and the cell membranes are isolated through homogenization and centrifugation.

  • Binding Reaction:

    • The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand known to bind to the GluN2B subunit (e.g., [³H]ifenprodil).

    • Increasing concentrations of the unlabeled test compound (BMS-986169 or ifenprodil) are added to compete with the radioligand for binding to the receptor.

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter. The membranes with the bound radioligand are trapped on the filter, while the unbound ligand passes through.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Binding Assay transfect Transfect Cells harvest_cells Harvest Cells transfect->harvest_cells homogenize Homogenize harvest_cells->homogenize centrifuge Centrifuge homogenize->centrifuge incubate Incubate Membranes with Radioligand + Test Compound centrifuge->incubate filter Filter to Separate Bound/Free Ligand incubate->filter count Scintillation Counting filter->count analyze Analyze Data (IC50 -> Ki) count->analyze

Workflow for a competitive radioligand binding assay.

GluN2B Signaling Pathway

Inhibition of GluN2B-containing NMDA receptors by compounds like BMS-986169 and ifenprodil modulates downstream signaling cascades that are crucial for synaptic plasticity and neuronal function. A simplified representation of the GluN2B signaling pathway is shown below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NMDAR GluN1/GluN2B NMDA Receptor Calcium Ca2+ NMDAR->Calcium Influx BMS BMS-986169 BMS->NMDAR Inhibits Ifenprodil Ifenprodil Ifenprodil->NMDAR Inhibits CaMKII CaMKII Plasticity Synaptic Plasticity CaMKII->Plasticity DAPK1 DAPK1 Apoptosis Apoptosis DAPK1->Apoptosis RasGRF1 RasGRF1 p38MAPK p38 MAPK RasGRF1->p38MAPK p38MAPK->Plasticity Glutamate Glutamate Glutamate->NMDAR Activates Calcium->CaMKII Calcium->DAPK1 Calcium->RasGRF1

Simplified GluN2B signaling pathway and points of inhibition.

Conclusion

BMS-986169 demonstrates significantly higher potency and selectivity for the GluN2B subunit of the NMDA receptor compared to ifenprodil.[1] While both compounds share a common mechanism of negative allosteric modulation, the superior selectivity profile of BMS-986169 suggests it may offer a more targeted pharmacological tool for investigating GluN2B-mediated processes and potentially a more favorable therapeutic window with fewer off-target effects. The choice between these two compounds will ultimately depend on the specific requirements of the research or therapeutic application.

References

A Comparative Guide to the In Vivo Efficacy of BMS-986169 and Ro 25-6981

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of two selective GluN2B negative allosteric modulators (NAMs), BMS-986169 and Ro 25-6981. Both compounds have been investigated for their therapeutic potential in neurological and psychiatric disorders, particularly depression. This document summarizes key preclinical findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Mechanism of Action

Both BMS-986169 and Ro 25-6981 exert their pharmacological effects by selectively targeting the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. As negative allosteric modulators, they bind to a site distinct from the glutamate or glycine binding sites, reducing the probability of channel opening and thereby dampening NMDA receptor activity.[1][2] This mechanism is believed to underlie their potential rapid-acting antidepressant effects.

The downstream signaling cascade for GluN2B NAMs, including Ro 25-6981, involves the activation of the mammalian target of rapamycin (mTOR) pathway, leading to increased synaptogenesis.[3][4] Blockade of GluN2B-containing NMDA receptors on GABAergic interneurons is thought to disinhibit pyramidal neurons, leading to a surge in glutamate release. This glutamate surge then activates AMPA receptors, triggering downstream signaling through pathways like ERK and Akt, ultimately leading to the activation of mTOR and promoting the synthesis of proteins involved in synaptic plasticity.[5][6]

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal GluN2B_NAM BMS-986169 / Ro 25-6981 GABA_Interneuron GABAergic Interneuron GluN2B_NAM->GABA_Interneuron Inhibits Pyramidal_Neuron_Pre Pyramidal Neuron GABA_Interneuron->Pyramidal_Neuron_Pre Inhibits Glutamate_Vesicle Glutamate Pyramidal_Neuron_Pre->Glutamate_Vesicle Stimulates Release AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Activates ERK_Akt ERK / Akt Pathways AMPA_R->ERK_Akt mTOR mTOR Signaling ERK_Akt->mTOR Synaptogenesis Synaptogenesis & Protein Synthesis mTOR->Synaptogenesis

Figure 1: Simplified signaling pathway of GluN2B NAMs.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for BMS-986169 and Ro 25-6981 based on available preclinical studies.

Table 1: In Vitro Pharmacological Profile
ParameterBMS-986169Ro 25-6981
Binding Affinity (Ki) 4.03-6.3 nM (for GluN2B)[1]Not explicitly stated in the provided results
Functional Inhibition (IC50) 24.1 nM (for GluN2B)[1]>5000-fold selectivity for GluN2B over GluN2A
hERG Inhibition (IC50) 28.4 µM[1]Not explicitly stated in the provided results
Table 2: In Vivo Efficacy in Animal Models of Depression
TestAnimal ModelBMS-986169Ro 25-6981
Forced Swim Test (FST) MouseReduced immobility[1][7]Reduced immobility[4][8]
Forced Swim Test (FST) Rat (Zinc-deficient)Not TestedNormalized depressive-like behavior[5][9]
Novelty Suppressed Feeding Test (NSFT) MouseDecreased latency to feed[1][10]Not explicitly stated in the provided results for mice
Novelty Suppressed Feeding Test (NSFT) Rat (Chronic Unpredictable Stress)Not TestedReversed increased latency to feed[11][12]
Sucrose Intake Test (SIT) Rat (Zinc-deficient)Not TestedNormalized depressive-like behavior[9]

Experimental Protocols

This section provides detailed methodologies for the key in vivo experiments cited in this guide.

Forced Swim Test (FST) - Mouse

The Forced Swim Test is a widely used behavioral assay to assess antidepressant efficacy.

cluster_workflow Forced Swim Test Workflow start Start acclimation Acclimation Period (e.g., 15 min pre-swim) start->acclimation drug_admin Drug Administration (e.g., 30-60 min pre-test) acclimation->drug_admin swim_test 6-minute Swim Test in inescapable cylinder drug_admin->swim_test data_analysis Analyze last 4 minutes (Immobility time) swim_test->data_analysis end End data_analysis->end

Figure 2: General workflow for the mouse Forced Swim Test.

Protocol:

  • Apparatus: Mice are individually placed in a transparent Plexiglas cylinder (e.g., 20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[13][14]

  • Habituation (for some protocols): A 15-minute pre-swim is conducted 24 hours before the test day.[5]

  • Drug Administration: BMS-986169 or Ro 25-6981 is administered intraperitoneally (i.p.) at a specified time (e.g., 30 or 60 minutes) before the test.[5][8]

  • Test Session: Each mouse is placed in the water-filled cylinder for a 6-minute session.[14][15]

  • Data Acquisition: The session is typically video-recorded for later analysis.

  • Behavioral Scoring: The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is scored, usually during the last 4 minutes of the 6-minute test.[14]

Novelty Suppressed Feeding Test (NSFT) - Rodent

The NSFT assesses anxiety- and depression-like behavior by measuring the latency of a food-deprived animal to eat in a novel and potentially anxiogenic environment.

cluster_workflow Novelty Suppressed Feeding Test Workflow start Start food_deprivation 24-hour Food Deprivation (water ad libitum) start->food_deprivation drug_admin Drug Administration food_deprivation->drug_admin test_arena Place animal in novel arena with food pellet in center drug_admin->test_arena measure_latency Measure latency to eat test_arena->measure_latency end End measure_latency->end

Figure 3: General workflow for the Novelty Suppressed Feeding Test.

Protocol:

  • Food Deprivation: Rodents are food-deprived for 24 hours before the test, with free access to water.[12]

  • Apparatus: The testing arena is a novel, open-field box (e.g., 76.5 cm x 76.5 cm x 40 cm). A single food pellet is placed in the center of the brightly lit arena.[12]

  • Drug Administration: The test compound is administered prior to the test.

  • Test Session: Each animal is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded for a set duration (e.g., 8 minutes).[12]

  • Data Analysis: A shorter latency to eat is interpreted as a reduction in anxiety- and depression-like behavior.

Comparative Discussion

Both BMS-986169 and Ro 25-6981 demonstrate efficacy in preclinical models of depression, consistent with their shared mechanism of action as GluN2B NAMs.

  • Antidepressant-like Activity: Both compounds reduce immobility in the forced swim test, a classic screening tool for antidepressants.[1][8] Ro 25-6981 has also shown efficacy in a rat model of depression induced by zinc deficiency, normalizing behaviors in both the FST and the sucrose intake test.[5][9] BMS-986169 has demonstrated positive effects in the novelty suppressed feeding test in mice, a model sensitive to chronic antidepressant treatment.[1][10] Similarly, Ro 25-6981 reversed the anxiogenic behaviors in the NSFT in a rat chronic stress model.[11][12]

  • Side Effect Profile: A notable difference appears in their side effect profiles. BMS-986169 did not induce hyperlocomotion, a side effect sometimes observed with NMDA receptor modulators.[1][10] In contrast, some studies report that Ro 25-6981 can increase locomotor activity.[8]

Conclusion

BMS-986169 and Ro 25-6981 are both potent and selective GluN2B negative allosteric modulators with demonstrated in vivo efficacy in rodent models relevant to depression and anxiety. While direct head-to-head comparative studies are limited, the available data suggest that both compounds exhibit the expected antidepressant-like profile. BMS-986169 may possess a more favorable side effect profile with respect to hyperlocomotion. Further research, including direct comparative studies, is warranted to fully elucidate the therapeutic potential and differential profiles of these two compounds.

References

Unveiling the Selectivity of BMS-986169: A Comparative Guide for NMDA Receptor Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the selectivity and performance of BMS-986169, a negative allosteric modulator (NAM) of the N-methyl-D-aspartate (NMDA) receptor, against various NMDA receptor subunits. This document is intended for researchers, scientists, and drug development professionals engaged in the study of NMDA receptor pharmacology and related therapeutic areas.

BMS-986169 has been identified as a potent and highly selective inhibitor of the GluN2B subunit of the NMDA receptor.[1] This guide summarizes the available quantitative data, details the experimental protocols used for its validation, and provides visual representations of the relevant biological pathways and experimental workflows.

Performance Data: A Comparative Analysis

The selectivity of BMS-986169 for the GluN2B subunit over other NMDA receptor subunits, namely GluN2A, GluN2C, and GluN2D, is a critical aspect of its pharmacological profile. While direct comparative IC50 values for GluN2A, GluN2C, and GluN2D are not publicly available in the reviewed literature, studies consistently report that BMS-986169 demonstrates potent and selective functional inhibition of GluN2B.[1]

The following table summarizes the known quantitative metrics for BMS-986169's activity at the GluN2B subunit.

Target SubunitParameterValueSpeciesAssay SystemReference
GluN2B IC50 24.1 nMHumanXenopus oocytes expressing NMDA receptor subtypes[2]
GluN2B Ki 4.03 - 6.3 nMRatForebrain membrane binding assay[3]
GluN2A IC50 Not Reported---
GluN2C IC50 Not Reported---
GluN2D IC50 Not Reported---

Note: The lack of specific IC50 values for GluN2A, GluN2C, and GluN2D in publicly accessible literature is a current limitation. However, the consistent reporting of high selectivity in primary research articles underscores the compound's preferential activity at GluN2B-containing NMDA receptors.

Experimental Protocols: Methodologies for Selectivity Validation

The functional selectivity of BMS-986169 was primarily determined using two-electrode voltage clamp (TEVC) electrophysiology in Xenopus laevis oocytes. This established methodology allows for the controlled expression of specific NMDA receptor subunit combinations and the precise measurement of ion channel activity in response to drug application.

Protocol: Determination of Functional Inhibition of NMDA Receptor Subtypes in Xenopus Oocytes
  • Oocyte Preparation:

    • Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed.

    • Oocytes are manually defolliculated following enzymatic treatment with collagenase to remove the follicular cell layer.

  • Expression of NMDA Receptor Subunits:

    • Synthesized cRNAs encoding human GluN1 and individual GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D) are microinjected into the cytoplasm of prepared oocytes.

    • Injected oocytes are incubated for 2-7 days to allow for the expression and assembly of functional NMDA receptors on the oocyte membrane.

  • Two-Electrode Voltage Clamp (TEVC) Recording:

    • An oocyte expressing a specific NMDA receptor subtype is placed in a recording chamber and continuously perfused with a recording solution.

    • The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording. The membrane potential is typically held at -70 mV.

    • NMDA receptor-mediated currents are elicited by the application of glutamate and the co-agonist glycine.

  • Compound Application and Data Analysis:

    • BMS-986169 is applied at various concentrations to determine its inhibitory effect on the agonist-evoked currents.

    • The concentration-response data are fitted to a logistical equation to determine the IC50 value, which represents the concentration of BMS-986169 required to inhibit 50% of the maximal NMDA receptor response.

    • Selectivity is determined by comparing the IC50 values obtained for the different GluN2 subunits.

Visualizing the Science: Diagrams and Workflows

To further elucidate the context of BMS-986169's mechanism of action and the experimental approach to its validation, the following diagrams are provided.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN1 GluN2B Ion Channel Glutamate->NMDAR:f1 Binds to GluN2B Glycine Glycine Glycine->NMDAR:f0 Binds to GluN1 BMS986169 BMS-986169 (NAM) BMS986169->NMDAR:f1 Allosteric Inhibition Ca2_influx Ca²⁺ Influx NMDAR:f2->Ca2_influx Channel Opening CaMKII CaMKII Activation Ca2_influx->CaMKII CREB CREB Phosphorylation CaMKII->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression

NMDA Receptor Signaling and BMS-986169 Inhibition

Experimental_Workflow Oocyte_Prep 1. Xenopus Oocyte Preparation mRNA_Injection 2. Microinjection of GluN1 + GluN2 (A, B, C, or D) mRNA Oocyte_Prep->mRNA_Injection Incubation 3. Incubation (Receptor Expression) mRNA_Injection->Incubation TEVC_Setup 4. Two-Electrode Voltage Clamp (TEVC) Setup Incubation->TEVC_Setup Agonist_Application 5. Application of Glutamate + Glycine (Agonists) TEVC_Setup->Agonist_Application Current_Recording 6. Record Baseline NMDA Current Agonist_Application->Current_Recording Compound_Application 7. Application of BMS-986169 (Varying Concentrations) Current_Recording->Compound_Application Inhibition_Measurement 8. Measure Inhibition of NMDA Current Compound_Application->Inhibition_Measurement Data_Analysis 9. IC50 Determination and Selectivity Analysis Inhibition_Measurement->Data_Analysis

Workflow for Validating BMS-986169 Selectivity

References

Head-to-Head Comparison: BMS-986163 and CP-101,606 in Targeting the GluN2B Subunit of the NMDA Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent investigational drugs targeting the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor: BMS-986163 (and its active form, BMS-986169) and CP-101,606 (traxoprodil). Both compounds have been evaluated for their therapeutic potential in neurological and psychiatric disorders, with a particular focus on their interaction with the GluN2B subunit, a key player in synaptic plasticity and neuronal function.

At a Glance: Key Quantitative Data

The following tables summarize the core pharmacological data for BMS-986169 and CP-101,606, offering a direct comparison of their potency and selectivity.

Table 1: Binding Affinity for the GluN2B Subunit

CompoundTargetAssay TypeKi / KD (nM)Species
BMS-986169 GluN2B Allosteric SiteRadioligand Binding4.0Rat Forebrain
CP-101,606 NR1/NR2B ReceptorsRadioligand Binding ([³H]CP-101,606)6.0Recombinant Human

Table 2: Functional Inhibition of GluN2B-Containing NMDA Receptors

CompoundAssay TypeIC50 (nM)Experimental System
BMS-986169 Electrophysiology24Xenopus oocytes expressing human NMDA receptor subtypes
CP-101,606 Glutamate-Induced Neurotoxicity11 (during glutamate perfusion)Cultured Rat Hippocampal Neurons
35 (immediately after glutamate perfusion)

Table 3: Selectivity and Off-Target Effects

CompoundOff-TargetAssay TypeIC50 (µM)
BMS-986169 hERG ChannelElectrophysiology28.4
CP-101,606 -Development halted due to EKG abnormalities (QT prolongation)-

Mechanism of Action and Signaling Pathway

Both BMS-986169 and CP-101,606 exert their effects by modulating the function of the NMDA receptor, a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission.[1] Specifically, they target the GluN2B subunit, which confers distinct pharmacological and biophysical properties to the receptor complex.[2]

BMS-986169 acts as a negative allosteric modulator (NAM), binding to a site on the GluN2B subunit distinct from the glutamate binding site to reduce receptor activation.[3] CP-101,606 is a selective antagonist of the NR2B subunit.[4] By inhibiting GluN2B-containing NMDA receptors, these compounds can prevent excessive calcium influx, a key event in excitotoxicity and a modulator of synaptic plasticity.[1][5]

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_R Binds to GluN2B Glycine Glycine/D-Serine Glycine->NMDA_R Binds to GluN1 BMS_CP BMS-986169 / CP-101,606 BMS_CP->NMDA_R Inhibits GluN2B Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Channel Opening Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascades Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Synaptic_Plasticity

NMDA Receptor signaling and antagonist modulation.

Experimental Protocols

The following sections detail the general methodologies employed to characterize the pharmacological properties of GluN2B antagonists like this compound and CP-101,606.

Radioligand Binding Assay for Affinity Determination (Ki/KD)

This assay quantifies the affinity of a compound for its target receptor by measuring the displacement of a radiolabeled ligand.[6]

Protocol Outline:

  • Membrane Preparation: Homogenize rat forebrain tissue or cells expressing the recombinant NMDA receptor subunits in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand specific for the GluN2B subunit (e.g., [³H]CP-101,606), and varying concentrations of the unlabeled test compound (BMS-986169 or CP-101,606).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation. For direct binding assays to determine the dissociation constant (KD), varying concentrations of the radioligand are used.[7]

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep setup Set up Assay Plate: Membranes + Radioligand + Test Compound (Varying Conc.) prep->setup incubate Incubate to Equilibrium setup->incubate filter Separate Bound and Free Ligand (Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data: Determine IC50 and Ki count->analyze end End analyze->end

Workflow for Radioligand Binding Assay.
Electrophysiology in Xenopus Oocytes for Functional Inhibition (IC50)

This technique measures the effect of a compound on the function of ion channels expressed in Xenopus oocytes.[8][9]

Protocol Outline:

  • Oocyte Preparation and Injection: Harvest oocytes from a Xenopus laevis frog and inject them with cRNA encoding the human GluN1 and GluN2B subunits. Incubate the oocytes for several days to allow for receptor expression on the cell surface.

  • Two-Electrode Voltage Clamp (TEVC): Place an oocyte in a recording chamber and impale it with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a specific holding potential (e.g., -70 mV).

  • Agonist Application: Perfuse the oocyte with a solution containing glutamate and glycine to activate the expressed NMDA receptors, which will elicit an inward current.

  • Antagonist Application: After establishing a stable baseline current, co-apply the agonists with varying concentrations of the test compound (BMS-986169).

  • Data Recording and Analysis: Record the inhibition of the agonist-induced current at each concentration of the antagonist. Plot the concentration-response data and fit it to a sigmoidal curve to determine the IC50 value.

Electrophysiology_Workflow start Start inject Inject Xenopus Oocytes with GluN1/GluN2B cRNA start->inject express Incubate for Receptor Expression inject->express setup Voltage Clamp Oocyte (TEVC) express->setup agonist Apply Glutamate + Glycine to Elicit Current setup->agonist antagonist Co-apply Agonist with Test Compound (Varying Conc.) agonist->antagonist record Record Current Inhibition antagonist->record analyze Analyze Data: Determine IC50 record->analyze end End analyze->end

Workflow for Electrophysiological Recording.
Glutamate-Induced Neurotoxicity Assay for Neuroprotection

This cell-based assay assesses the ability of a compound to protect neurons from excitotoxic cell death induced by high concentrations of glutamate.[10][11]

Protocol Outline:

  • Primary Neuron Culture: Isolate and culture primary hippocampal neurons from rodent embryos.

  • Compound Pre-incubation: Treat the cultured neurons with varying concentrations of the test compound (CP-101,606) for a specified period.

  • Glutamate Insult: Expose the neurons to a high concentration of glutamate to induce excitotoxicity. In some protocols, the test compound is co-applied with glutamate or added immediately after.

  • Assessment of Cell Viability: After a designated incubation period following the glutamate insult, assess neuronal viability using methods such as:

    • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

    • Live/Dead Staining: Utilizes fluorescent dyes to differentiate between live and dead cells.

    • MTT Assay: Measures the metabolic activity of viable cells.

  • Data Analysis: Quantify the neuroprotective effect of the compound by comparing the viability of treated neurons to that of untreated, glutamate-exposed neurons. Determine the IC50 for neuroprotection.

Preclinical and Clinical Summary

This compound/BMS-986169:

  • Preclinical Findings: BMS-986169, the active moiety of the water-soluble prodrug this compound, demonstrated high binding affinity and selective functional inhibition of the GluN2B receptor.[3][12] In preclinical models, it exhibited antidepressant-like effects and showed good target engagement in the brain.[8][12] Notably, it did not produce ketamine-like hyperlocomotion or abnormal behaviors in animal models.[8]

  • Clinical Status: this compound has been investigated in clinical trials for major depressive disorder.

CP-101,606 (Traxoprodil):

  • Preclinical Findings: CP-101,606 showed neuroprotective effects in models of head injury and stroke.[4] It also demonstrated analgesic and anti-Parkinsonian effects in animal studies.[13]

  • Clinical Trials: CP-101,606 was investigated in clinical trials for traumatic brain injury and treatment-resistant major depressive disorder.[14][15] A study in patients with treatment-refractory depression showed that a single infusion of CP-101,606 had significant antidepressant effects.[14]

  • Discontinuation: The clinical development of CP-101,606 was halted due to the observation of EKG abnormalities, specifically QT prolongation.

Conclusion

This compound (as its active form BMS-986169) and CP-101,606 are both potent and selective modulators of the GluN2B subunit of the NMDA receptor. While both have shown therapeutic promise in preclinical and early clinical studies, particularly for depression, their development trajectories have diverged. BMS-986169 exhibits a favorable preclinical profile with high potency and selectivity. In contrast, the clinical development of CP-101,606 was terminated due to cardiovascular safety concerns. This head-to-head comparison highlights the critical importance of a thorough safety and tolerability assessment in the development of novel therapeutics targeting the central nervous system. The data presented here provide a valuable resource for researchers and drug development professionals working on the next generation of GluN2B-targeted therapies.

References

Cross-Species Pharmacokinetic Comparison of BMS-986163 and its Active Metabolite BMS-986169

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the pharmacokinetic properties of the investigational N-methyl-D-aspartate (NMDA) receptor negative allosteric modulator (NAM) BMS-986169 and its water-soluble prodrug, BMS-986163. The data presented here, derived from preclinical studies, offers insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds across various species, which is crucial for researchers in the fields of neuroscience and drug development.

This compound is a phosphate prodrug designed for intravenous administration, which undergoes rapid and efficient conversion to its active parent compound, BMS-986169, in vivo.[1] This active moiety, BMS-986169, is a potent and selective negative allosteric modulator of the GluN2B subunit of the NMDA receptor.[1] Understanding the pharmacokinetic relationship between the prodrug and the active compound, as well as the disposition of the active compound across different preclinical species, is fundamental for predicting its human pharmacokinetic profile and therapeutic window.

Comparative Pharmacokinetic Data of BMS-986169

The following tables summarize the key intravenous and oral pharmacokinetic parameters of the active compound, BMS-986169, in mice, rats, monkeys, and dogs.

Table 1: Intravenous Pharmacokinetics of BMS-986169 Across Species

ParameterMouseRatMonkeyDog
Clearance (CLp) (mL/min/kg)107782419
Volume of Distribution (Vdss) (L/kg)5.32.01.82.1
Half-life (t1/2) (h)0.80.51.31.6
AUClast (µM·h)0.160.220.700.88
Data sourced from Marcin et al., 2018.[1]

Table 2: Oral Bioavailability of BMS-986169 in Rats

ParameterRat
Dose (mg/kg)5
Oral Bioavailability (F) (%)2.5
Data sourced from Marcin et al., 2018.[1]

Pharmacokinetic analysis reveals that BMS-986169 exhibits high clearance in rodent species (mouse and rat) and moderate clearance in higher species (monkey and dog).[1] The volume of distribution is notably high in mice, suggesting extensive tissue distribution, while it is moderate in other species.[1] The plasma half-life of the compound is consistently short across all tested species.[1] Notably, total drug exposure (AUC) was found to be at least two-fold greater in monkeys and dogs compared to rodents.[1] The oral bioavailability of BMS-986169 is poor, as demonstrated in a rat study where it was determined to be 2.5%.[1]

Experimental Protocols

The pharmacokinetic data presented above were generated using the following methodologies:

Intravenous Pharmacokinetic Studies [1]

  • Species and Strains: CD1 mice, Sprague-Dawley rats, male Cynomolgus monkeys, and male Beagle dogs.

  • Dosing: A single intravenous dose of BMS-986169 was administered. For mice, the dose was 1 mg/kg administered as a 5-minute infusion.

  • Vehicle: The dosing vehicle consisted of 10% DMAC, 10% EtOH, 30% HPBCD, and 50% water.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analysis: Plasma concentrations of BMS-986169 were determined using a validated analytical method, and pharmacokinetic parameters were calculated using standard non-compartmental analysis.

Oral Bioavailability Study [1]

  • Species and Strain: Sprague-Dawley rats.

  • Dosing: A single oral gavage dose of 5 mg/kg of BMS-986169 was administered.

  • Sample Collection and Analysis: Blood samples were collected over time, and plasma concentrations were measured to determine the area under the curve (AUC) for the oral dose, which was then compared to the AUC from an intravenous dose to calculate oral bioavailability.

Visualizing the Mechanism and Workflow

To better illustrate the relationship between the prodrug and the active compound, as well as the intended therapeutic action, the following diagrams are provided.

G cluster_0 Administration & Conversion cluster_1 Mechanism of Action BMS986163 This compound (Prodrug) Intravenous Administration BMS986169 BMS-986169 (Active Drug) in Systemic Circulation BMS986163->BMS986169 Rapid in vivo Conversion NMDA_R GluN2B-containing NMDA Receptor BMS986169->NMDA_R Negative Allosteric Modulation Glutamate_Signal Glutamatergic Signaling NMDA_R->Glutamate_Signal Inhibition of Receptor Function Therapeutic_Effect Potential Antidepressant Effect Glutamate_Signal->Therapeutic_Effect

Caption: Prodrug activation and mechanism of action of BMS-986169.

G cluster_workflow Pharmacokinetic Study Workflow Dosing Dosing (IV or PO) Sampling Serial Blood Sampling Dosing->Sampling Analysis Plasma Concentration Analysis (LC-MS/MS) Sampling->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc

Caption: General experimental workflow for in vivo pharmacokinetic studies.

References

Comparative Analysis of Side Effect Profiles of GluN2B Negative Allosteric Modulators (NAMs)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative side effect profiles of prominent GluN2B negative allosteric modulators (NAMs). This document provides a detailed analysis of preclinical and clinical data, experimental protocols for assessing side effects, and an overview of the key signaling pathways involved.

The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. The GluN2B subunit of the NMDA receptor has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Negative allosteric modulators (NAMs) that selectively target the GluN2B subunit offer the potential for therapeutic benefit with a reduced side effect profile compared to non-selective NMDA receptor antagonists. However, understanding the nuanced differences in the side effect profiles of various GluN2B NAMs is crucial for their continued development and clinical application. This guide provides a comparative analysis of the side effect profiles of several key GluN2B NAMs: ifenprodil, Ro 25-6981, traxoprodil (CP-101,606), radiprodil, and CERC-301 (MK-0657).

Comparative Side Effect Profiles: Quantitative Data

Direct head-to-head comparative studies for all side effects across all GluN2B NAMs are limited. The following tables summarize available quantitative and qualitative data from various preclinical and clinical studies to facilitate comparison.

Table 1: Preclinical Side Effect Profile of GluN2B NAMs

CompoundPsychotomimetic-like Effects (Animal Models)Motor Impairment (Animal Models)Cardiovascular EffectsOther Notable Side Effects
Ifenprodil Can induce stereotypy and ataxia at higher doses.Mild motor impairment observed within 30 minutes of administration in infantile and juvenile rats[1]. Did not cause motor deficits at 5.0 mg/kg in adult rats[2].Known α1-adrenergic receptor antagonist activity may lead to cardiovascular effects.---
Ro 25-6981 Generally considered to have a lower propensity for psychotomimetic effects compared to non-selective NMDA antagonists.Early exposure in rats did not disturb sensorimotor performance[1].No significant cardiovascular effects reported in preclinical studies.---
Traxoprodil (CP-101,606) Produces antidepressant-like effects in rodents[3].Devoid of activity against α1-adrenergic receptors, suggesting fewer cardiovascular side effects than ifenprodil[3].Development was halted due to cardiovascular side effects, including QT prolongation, observed in clinical trials.---
Radiprodil Preclinical data suggests a good safety profile.---No major cardiovascular concerns reported from preclinical data.---
CERC-301 (MK-0657) Increased locomotor activity observed at an ED50 of 2 mg/kg in rats, suggesting potential for stimulant-like effects at higher doses[4].Efficacy in the forced swim test at doses that do not significantly affect locomotor activity[4].No specific safety concerns raised in preclinical safety pharmacology studies[4].---

Table 2: Clinical Side Effect Profile of GluN2B NAMs

CompoundPsychotomimetic Effects (Humans)Motor Impairment (Humans)Cardiovascular EffectsMost Common Adverse Events
Ifenprodil Not extensively studied in large-scale clinical trials for indications where psychotomimetic effects would be a primary endpoint.---Potential for orthostatic hypotension due to α1-adrenergic antagonism.---
Ro 25-6981 Primarily a research tool, limited clinical data available.---------
Traxoprodil (CP-101,606) Dissociative side effects were observed in some patients during infusion.---QT prolongation was a key factor in the discontinuation of its development.Dissociative effects.
Radiprodil Generally well-tolerated in a Phase 1b study in children with GRIN-related disorders[5]. No significant psychotomimetic effects reported.No significant motor impairment reported.No major cardiovascular concerns reported in the Phase 1b study[5].Infections, underlying disease symptoms (e.g., pyrexia, diarrhea, respiratory tract infection, abnormal behavior, agitation, cough, dystonia, fatigue, gastroenteritis)[6].
CERC-301 (MK-0657) No serious or dissociative adverse effects were observed in a small pilot study in patients with treatment-resistant depression.---No significant cardiovascular events reported in the pilot study.Not detailed in the available pilot study data.

Experimental Protocols for Side Effect Assessment

Accurate assessment of the side effect profiles of GluN2B NAMs relies on standardized and validated experimental protocols. Below are detailed methodologies for key preclinical assessments.

Rotarod Test for Motor Coordination

The rotarod test is a widely used behavioral assay to evaluate motor coordination, balance, and motor learning in rodents.

Principle: A rodent is placed on a rotating rod. The animal's ability to maintain its balance and stay on the rod is measured. Drug-induced motor impairment will result in a decreased latency to fall from the rod.

Apparatus:

  • An automated rotarod apparatus with a textured rod to provide grip. The diameter of the rod is typically 3-7 cm for rats and 3 cm for mice.

  • Sensors to automatically detect when an animal falls onto the platform below.

  • Software to control the speed of rotation (either constant or accelerating) and record the latency to fall.

Procedure:

  • Habituation and Training:

    • Animals are habituated to the testing room for at least 1 hour before the first session.

    • For 2-3 consecutive days prior to testing, animals are trained on the rotarod. This typically involves placing the animal on the rod at a low, constant speed (e.g., 4-5 rpm) for a set duration (e.g., 1-5 minutes). If the animal falls, it is placed back on the rod. This training minimizes stress and learning effects during the actual test.

  • Testing:

    • On the test day, a baseline performance is often established before drug administration.

    • The GluN2B NAM or vehicle is administered at the desired dose and route.

    • At a specified time post-administration (e.g., 30 minutes), the animal is placed on the rotarod.

    • The test is typically conducted using an accelerating protocol, where the speed of the rod gradually increases (e.g., from 4 to 40 rpm over 5 minutes).

    • The latency to fall from the rod is recorded. A trial is usually terminated if the animal remains on the rod for a maximum cut-off time (e.g., 300 seconds).

    • Multiple trials are often conducted for each animal, with an inter-trial interval (e.g., 15-30 minutes).

  • Data Analysis:

    • The primary endpoint is the latency to fall (in seconds).

    • Data are typically analyzed using ANOVA to compare the performance of drug-treated groups to the vehicle control group.

Prepulse Inhibition (PPI) of the Acoustic Startle Response for Psychotomimetic-like Effects

Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startle-provoking stimulus (pulse). Deficits in PPI are observed in certain psychiatric disorders, such as schizophrenia, and can be induced by psychotomimetic drugs, including non-selective NMDA receptor antagonists.

Principle: This test measures sensorimotor gating, which is the ability of the nervous system to filter out irrelevant sensory information. A disruption in this gating process, indicated by reduced PPI, is considered a preclinical correlate of psychotomimetic effects.

Apparatus:

  • A startle response system consisting of a sound-attenuating chamber to isolate the animal from external noise.

  • A small animal enclosure (e.g., a Plexiglas cylinder) placed on a platform equipped with a piezoelectric sensor to detect and measure the whole-body startle response.

  • High-frequency speakers to deliver the acoustic stimuli (background white noise, prepulse, and pulse).

  • Software to control the presentation of stimuli and record the startle amplitude.

Procedure:

  • Acclimation:

    • The animal is placed in the enclosure within the sound-attenuating chamber and allowed to acclimate for a period (e.g., 5 minutes) with background white noise (e.g., 65-70 dB).

  • Testing Session:

    • The session begins with a habituation period consisting of several startle pulses alone (e.g., 120 dB, 40 ms duration) to stabilize the startle response.

    • The main part of the session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

      • Prepulse-pulse trials: A weaker acoustic prepulse (e.g., 73, 79, or 85 dB, 20 ms duration) precedes the startle pulse by a specific interval (e.g., 100 ms).

      • No-stimulus trials: Only background white noise is present to measure baseline movement.

  • Data Analysis:

    • The startle amplitude is measured as the maximal peak-to-peak voltage change detected by the sensor.

    • PPI is calculated as a percentage for each prepulse intensity: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100

    • The data are analyzed using ANOVA to compare the %PPI between drug-treated and vehicle-treated groups. A significant reduction in %PPI in the drug-treated group suggests a deficit in sensorimotor gating.

Signaling Pathways and Experimental Workflows

The side effects of GluN2B NAMs are intrinsically linked to their modulation of downstream signaling cascades. While the primary therapeutic effects are often associated with the normalization of excessive glutamatergic signaling, off-target effects or excessive modulation can lead to adverse events.

GluN2B-Mediated ERK/CREB Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) signaling pathway is a key downstream effector of GluN2B-containing NMDA receptor activation. This pathway is crucial for synaptic plasticity and cell survival. Alterations in this pathway by GluN2B NAMs can contribute to both their therapeutic actions and potential side effects. For instance, while inhibition of excitotoxicity-induced neuronal death is a desired effect, excessive suppression of this pathway could potentially interfere with normal synaptic function and plasticity, leading to cognitive side effects.

GluN2B_ERK_CREB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate GluN2B_NMDA GluN2B-NMDA Receptor Glutamate->GluN2B_NMDA Activates CaMKII CaMKII GluN2B_NMDA->CaMKII Ca2+ influx activates GluN2B_NAM GluN2B NAM GluN2B_NAM->GluN2B_NMDA Inhibits Ras Ras CaMKII->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Cell Survival) CREB->Gene_Expression Regulates

Caption: GluN2B-mediated ERK/CREB signaling pathway and its modulation by GluN2B NAMs.

Experimental Workflow for Preclinical Side Effect Profiling

The following diagram illustrates a typical workflow for the preclinical assessment of the side effect profile of a novel GluN2B NAM.

Preclinical_Workflow cluster_screening In Vitro Screening cluster_in_vivo In Vivo Assessment cluster_analysis Data Analysis and Interpretation Receptor_Binding Receptor Binding Assays (Selectivity Profiling) Dose_Range_Finding Dose-Range Finding Studies Receptor_Binding->Dose_Range_Finding Locomotor_Activity Locomotor Activity Assay Dose_Range_Finding->Locomotor_Activity Rotarod Rotarod Test (Motor Coordination) Dose_Range_Finding->Rotarod PPI Prepulse Inhibition Test (Psychotomimetic Potential) Dose_Range_Finding->PPI Cardiovascular_Monitoring Cardiovascular Monitoring (ECG, Blood Pressure) Dose_Range_Finding->Cardiovascular_Monitoring Data_Analysis Statistical Analysis Locomotor_Activity->Data_Analysis Rotarod->Data_Analysis PPI->Data_Analysis Cardiovascular_Monitoring->Data_Analysis Therapeutic_Index Determination of Therapeutic Index Data_Analysis->Therapeutic_Index Go_NoGo Go/No-Go Decision for Clinical Development Therapeutic_Index->Go_NoGo

Caption: A typical experimental workflow for preclinical side effect profiling of GluN2B NAMs.

References

Validating the Mechanism of Action of BMS-986163 in Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BMS-986163, a novel GluN2B negative allosteric modulator (NAM), with alternative compounds, focusing on the validation of its mechanism of action through the use of knockout models. The data presented herein is supported by experimental evidence from preclinical studies.

Introduction

This compound is a water-soluble prodrug of its active parent molecule, BMS-986169.[1][2][3] BMS-986169 is a potent and selective negative allosteric modulator of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] The GluN2B subunit has been identified as a compelling therapeutic target for major depressive disorder (MDD).[1] The primary mechanism of action of this compound is predicated on the selective inhibition of GluN2B-containing NMDA receptors. The most definitive method to validate this mechanism is through the use of knockout animal models, specifically mice lacking the gene encoding the GluN2B subunit (Grin2b).

While direct studies of this compound or BMS-986169 in GluN2B knockout mice are not yet published, extensive research on other GluN2B antagonists and the phenotype of GluN2B knockout mice provides a robust framework for validating its on-target effects. This guide will synthesize this information to present a clear pathway for the validation of this compound's mechanism of action and compare its expected performance with other relevant compounds.

Comparative Efficacy and On-Target Validation

The central hypothesis for validating the mechanism of action of this compound is that its antidepressant-like effects observed in wild-type animals will be absent in mice with a conditional knockout of the GluN2B subunit in relevant brain regions.

Table 1: Preclinical Efficacy of BMS-986169 (Active form of this compound) in Wild-Type Models
ParameterBMS-986169Reference
Target GluN2B subunit of NMDA receptor[1][2][3]
Binding Affinity (Ki) 4.0 nM[1][3]
Functional Inhibition (IC50) 24 nM[1][3]
In Vivo Target Engagement Dose-dependent receptor occupancy[2]
Antidepressant-like Activity Reduced immobility in mouse forced swim test[2]
Table 2: Comparison of GluN2B Antagonists in Wild-Type vs. GluN2B Knockout Models

| Compound | Effect in Wild-Type Mice (Forced Swim Test) | Effect in GluN2B Knockout Mice (Forced Swim Test) | Reference | | --- | --- | --- | | Ketamine (non-selective NMDA antagonist) | Reduced immobility | Effect is mimicked and occluded |[4][5][6][7] | | Ro 25-6981 (GluN2B-selective antagonist) | Reduced immobility | Antidepressant-like effect absent |[8] | | BMS-986169 (Active form of this compound) | Reduced immobility | Predicted to have no effect |[2] |

The data from studies on ketamine and Ro 25-6981 in GluN2B knockout mice provide a clear precedent. The fact that the antidepressant-like effects of these compounds are either mimicked and occluded (in the case of the broader antagonist ketamine) or completely absent (for the selective antagonist Ro 25-6981) in mice lacking the GluN2B subunit strongly indicates that their efficacy is mediated through this specific target.[4][5][6][7][8] It is therefore highly probable that BMS-986169, a potent and selective GluN2B NAM, would exhibit a similar lack of effect in GluN2B knockout mice, which would serve as definitive validation of its mechanism of action.

Signaling Pathways and Experimental Workflows

Signaling Pathway of GluN2B Antagonism

The proposed signaling pathway for the antidepressant effects of GluN2B antagonism involves the disinhibition of downstream pathways leading to synaptogenesis.

BMS BMS-986169 GluN2B GluN2B-NMDA Receptor BMS->GluN2B Inhibits mTOR mTOR Pathway Activation GluN2B->mTOR Disinhibits Synaptogenesis Increased Synaptogenesis (Antidepressant Effect) mTOR->Synaptogenesis Promotes start Start: Hypothesis This compound acts via GluN2B gen_mice Generate Wild-Type (WT) and GluN2B Knockout (KO) Mice start->gen_mice treatment Administer this compound or Vehicle to both WT and KO groups gen_mice->treatment behavioral Conduct Behavioral Assays (e.g., Forced Swim Test) treatment->behavioral data Analyze Behavioral Data behavioral->data outcome1 Outcome 1: WT: Antidepressant Effect KO: No Effect data->outcome1 outcome2 Outcome 2: Antidepressant Effect in both WT and KO data->outcome2 conclusion1 Conclusion: Mechanism Validated (On-target effect) outcome1->conclusion1 conclusion2 Conclusion: Mechanism Not Validated (Off-target effects) outcome2->conclusion2

References

A Tale of Two NMDA Receptor Modulators: BMS-986169 and Ketamine's Contrasting Effects on Gamma Oscillations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of novel therapeutics on neural network activity is paramount. This guide provides a comparative analysis of BMS-986169, a selective GluN2B negative allosteric modulator (NAM), and the non-selective NMDA receptor antagonist ketamine, with a specific focus on their divergent impacts on gamma oscillations.

While both compounds target the N-methyl-D-aspartate (NMDA) receptor, their distinct mechanisms of action translate into contrasting electrophysiological signatures, particularly concerning the high-frequency brain waves known as gamma oscillations. These oscillations are crucial for cognitive processes such as perception, attention, and memory.

Key Findings at a Glance

Initial preclinical data suggests that BMS-986169, unlike ketamine, does not induce an increase in gamma oscillatory power. This fundamental difference likely stems from their distinct interactions with the NMDA receptor complex and, consequently, their differential effects on the excitatory/inhibitory balance within neural circuits.

Quantitative Data Summary

The following table summarizes the observed and inferred effects of BMS-986169 and ketamine on gamma oscillations based on available preclinical data.

ParameterBMS-986169 (and other selective GluN2B NAMs)Ketamine
Effect on Gamma Power No increase, or potential reduction.[1]Increase.[1]
Primary Mechanism Selective negative allosteric modulation of GluN2B-containing NMDA receptors.Non-selective channel block of all NMDA receptor subtypes.
Effect on Interneurons Reduced synaptic NMDAR responses and output in a subpopulation of GABAergic interneurons.[2]Preferential antagonism of NMDA receptors on inhibitory interneurons, leading to disinhibition of pyramidal cells.
Reported EEG Changes Robust changes in quantitative EEG power band distribution (specifics on gamma not detailed).[1][3]Increased gamma power observed in preclinical models (rodents, non-human primates) and humans.[1]

Delving into the Mechanisms: A Tale of Selectivity

The contrasting effects of BMS-986169 and ketamine on gamma oscillations can be attributed to their differing mechanisms of action at the NMDA receptor.

Ketamine's Disinhibitory Effect: Ketamine acts as a non-selective open-channel blocker of the NMDA receptor. It is hypothesized that ketamine preferentially blocks NMDA receptors on inhibitory GABAergic interneurons. This reduces the inhibitory tone on pyramidal neurons, leading to their disinhibition and subsequent increased firing, which is thought to drive the observed increase in gamma oscillations.

BMS-986169's Modulatory Approach: In contrast, BMS-986169 is a negative allosteric modulator that selectively targets the GluN2B subunit of the NMDA receptor. This means it doesn't block the ion channel directly but rather reduces the probability of the channel opening in response to glutamate binding. Preclinical studies with other selective GluN2B antagonists, such as Ro25-6981, have shown a reduction in gamma oscillations in wild-type mice[2]. This effect is believed to result from a decrease in synaptic NMDAR responses and neuronal output in specific subpopulations of GABAergic interneurons, thereby altering the excitatory/inhibitory balance in a manner that does not favor the generation of high-power gamma oscillations[2].

A preclinical study on BMS-986163 (the prodrug of BMS-986169) indicated "robust changes in the quantitative electroencephalogram power band distribution"[1][3]. However, a study in cynomolgus monkeys with other selective GluN2B NAMs (traxoprodil and BMT-108908) reported "no effect" on relative gamma power, whereas ketamine did increase it[1]. This further supports the hypothesis that the selective GluN2B mechanism of BMS-986169 does not lead to the same gamma power enhancement seen with non-selective antagonists like ketamine.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms and experimental approaches, the following diagrams are provided.

Ketamine's Proposed Mechanism of Action on Gamma Oscillations cluster_inhibition Overall Effect ketamine Ketamine nmda_interneuron NMDA Receptor (on Interneuron) ketamine->nmda_interneuron Blocks inhibition Inhibition interneuron Inhibitory Interneuron nmda_interneuron->interneuron Activates pyramidal Pyramidal Neuron interneuron->pyramidal Reduced Inhibition (Disinhibition) gaba GABA Release interneuron->gaba Releases gamma Increased Gamma Oscillations pyramidal->gamma Leads to gaba->pyramidal Inhibits disinhibition Disinhibition

Ketamine's disinhibitory pathway leading to increased gamma oscillations.

BMS-986169's Proposed Mechanism of Action bms BMS-986169 glun2b GluN2B-containing NMDA Receptor bms->glun2b Negative Allosteric Modulation interneuron GABAergic Interneuron (specific subpopulation) glun2b->interneuron Reduces Activation pyramidal Pyramidal Neuron interneuron->pyramidal Altered Inhibition gamma No Increase or Reduced Gamma Oscillations pyramidal->gamma Results in

BMS-986169's selective modulation pathway.

General Experimental Workflow for Assessing Drug Effects on Gamma Oscillations subject Animal Model (e.g., Rodent, Non-Human Primate) drug_admin Drug Administration (BMS-986169 or Ketamine) subject->drug_admin eeg Electroencephalography (EEG) or Local Field Potential (LFP) Recording drug_admin->eeg data_acq Data Acquisition eeg->data_acq signal_proc Signal Processing (e.g., Filtering, Power Spectral Analysis) data_acq->signal_proc analysis Analysis of Gamma (30-80 Hz) Power and Frequency signal_proc->analysis comparison Comparison to Baseline and/or Placebo analysis->comparison

A typical workflow for studying drug-induced changes in gamma oscillations.

Experimental Protocols

While specific protocols for BMS-986169's effect on gamma oscillations are not yet published, a general methodology can be outlined based on standard preclinical electrophysiology studies.

Animal Models: Studies would likely utilize rodent models (e.g., Sprague-Dawley rats or C57BL/6 mice) or non-human primates (e.g., cynomolgus monkeys).

Drug Administration: BMS-986169 or its prodrug this compound would be administered intravenously. Ketamine is also typically administered intravenously or intraperitoneally. Dosing would be determined based on receptor occupancy and behavioral studies.

Electrophysiological Recordings:

  • Electroencephalography (EEG): Scalp electrodes are placed to record cortical electrical activity. This is a non-invasive method suitable for longitudinal studies.

  • Local Field Potentials (LFPs): Depth electrodes are implanted in specific brain regions of interest (e.g., prefrontal cortex, hippocampus) to record the summed electrical activity of a small volume of neural tissue. This provides more localized information than EEG.

Data Analysis:

  • Signal Preprocessing: Raw EEG/LFP data is filtered to remove artifacts and isolate the frequency bands of interest.

  • Power Spectral Density Analysis: The power of the signal at different frequencies is calculated, typically using Fast Fourier Transform (FFT).

  • Quantification of Gamma Power: The average power within the gamma frequency band (typically 30-80 Hz) is calculated for specific time windows post-drug administration.

  • Statistical Comparison: Gamma power changes are compared between the drug-treated group, a vehicle-treated (placebo) group, and baseline recordings.

Conclusion

The available evidence strongly suggests that BMS-986169 and ketamine have divergent effects on gamma oscillations. While ketamine robustly increases gamma power through a disinhibitory mechanism, the selective GluN2B negative allosteric modulation of BMS-986169 appears to either have no effect on or potentially reduce gamma power. This distinction is critical for understanding the neurophysiological profiles of these compounds and may have implications for their therapeutic applications and side-effect profiles. Further direct comparative studies are warranted to fully elucidate the electrophysiological signature of BMS-986169 and its functional consequences.

References

BMS-986163: A Comparative Guide to its Efficacy in Preclinical Models of Treatment-Resistant Depression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of neuropsychopharmacology and drug development, this guide provides a comprehensive comparison of the preclinical efficacy of BMS-986163, a novel GluN2B negative allosteric modulator (NAM), with established and alternative therapies for treatment-resistant depression. This document synthesizes available experimental data, details methodological protocols, and visualizes key pathways and workflows to offer an objective assessment of this compound's potential.

Executive Summary

This compound is a water-soluble intravenous prodrug of BMS-986169, a potent and selective negative allosteric modulator of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Preclinical studies demonstrate that BMS-986169 exhibits rapid antidepressant-like effects in rodent models of depression, with a pharmacological profile suggestive of a novel, fast-acting therapeutic for treatment-resistant depression. Its efficacy in established behavioral paradigms, such as the mouse forced swim test and the novelty suppressed feeding test, is reported to be comparable to that of intravenous ketamine, a benchmark for rapid-acting antidepressants.

Comparative Efficacy Data

The following tables summarize the available quantitative and qualitative data from preclinical studies on BMS-986169 (the active moiety of this compound) and comparator compounds in rodent models relevant to treatment-resistant depression.

Table 1: Efficacy of BMS-986169 in Standard Antidepressant Screening Models

CompoundModelSpeciesKey FindingQuantitative DataCitation
BMS-986169Mouse Forced Swim Test (mFST)MouseReduced immobilityMinimum Effective Dose (MED): 1.0 mg/kg (i.v.). Specific immobility time data not publicly available. Efficacy reported as "similar to intravenous ketamine treatment".[1][2]
BMS-986169Novelty Suppressed Feeding (NSF) TestMouseDecreased latency to feedData not publicly available.[1][2]

Table 2: Comparative Efficacy of GluN2B Antagonists and Ketamine in the Chronic Unpredictable Mild Stress (CUMS) Model

CompoundSpeciesBehavioral TestKey Finding
Ro-25-6981 (GluN2B Antagonist)MouseForced Swim Test (FST)Single dose (10 mg/kg, i.p.) produced antidepressant effects similar to ketamine.
KetamineMouseForced Swim Test (FST)Single dose (10 mg/kg, i.p.) rapidly reversed CUMS-induced depression-like behavior.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.

Mouse Forced Swim Test (mFST)

The forced swim test is a widely used rodent behavioral test to assess antidepressant efficacy.

Procedure:

  • Apparatus: A transparent cylindrical tank (20 cm in diameter, 40 cm in height) is filled with water (23-25°C) to a depth of 15 cm.

  • Acclimation: Mice are individually placed in the water for a 6-minute session.

  • Scoring: The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water) is recorded during the last 4 minutes of the session.

  • Drug Administration: BMS-986169 or comparator compounds are administered intravenously at specified doses prior to the test.

Novelty Suppressed Feeding (NSF) Test

The NSF test assesses anxiety- and depression-like behavior by measuring the latency of a food-deprived mouse to eat in a novel and potentially threatening environment.

Procedure:

  • Food Deprivation: Mice are food-deprived for 24 hours prior to the test.

  • Apparatus: A novel, brightly lit open field arena (e.g., 50 cm x 50 cm) with a single food pellet placed in the center.

  • Testing: Each mouse is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded for a maximum of 10 minutes.

  • Home Cage Feeding: Immediately following the test, the mouse is returned to its home cage with the food pellet, and the latency to eat in the familiar environment is recorded to control for appetite.

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is a validated animal model of depression that induces a state of anhedonia and other depressive-like behaviors through prolonged exposure to a variety of mild, unpredictable stressors.

Procedure:

  • Housing: Mice are individually housed.

  • Stressors: For a period of 4-8 weeks, mice are subjected to a daily regimen of randomly alternating stressors. Examples of stressors include:

    • Stroboscopic illumination

    • Tilted cage (45°)

    • Wet bedding

    • Reversal of light/dark cycle

    • Food or water deprivation

    • Forced swimming in cold water (18°C)

    • Exposure to predator odor

  • Behavioral Assessment: Following the stress period, depressive-like behaviors are assessed using tests such as the Sucrose Preference Test (to measure anhedonia) and the Forced Swim Test.

  • Drug Treatment: The efficacy of antidepressant compounds is evaluated by administering them during the final weeks of the CUMS protocol or after the establishment of the depressive-like phenotype.

Visualizations

Signaling Pathway of GluN2B Antagonism in Depression

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate_Release->NMDA_Receptor Activates mTOR_Pathway mTOR Pathway NMDA_Receptor->mTOR_Pathway Inhibition (Relieved by BMS-986169) BMS986163 This compound (Prodrug) BMS986169 BMS-986169 (Active Drug) BMS986163->BMS986169 Metabolism BMS986169->NMDA_Receptor Negative Allosteric Modulation Synaptogenesis Synaptogenesis & Neuroplasticity mTOR_Pathway->Synaptogenesis Antidepressant_Effects Antidepressant Effects Synaptogenesis->Antidepressant_Effects

Caption: Proposed signaling pathway of this compound in mediating antidepressant effects.

Experimental Workflow for Preclinical Antidepressant Screening

Start Animal Model Selection (e.g., C57BL/6 Mice) Stress_Induction Stress Induction (e.g., CUMS or Control) Start->Stress_Induction Drug_Administration Drug Administration (Vehicle, this compound, Ketamine) Stress_Induction->Drug_Administration Behavioral_Testing Behavioral Testing Drug_Administration->Behavioral_Testing FST Forced Swim Test Behavioral_Testing->FST NSF Novelty Suppressed Feeding Test Behavioral_Testing->NSF Data_Analysis Data Analysis & Statistical Comparison FST->Data_Analysis NSF->Data_Analysis End Conclusion on Efficacy Data_Analysis->End

Caption: General experimental workflow for evaluating antidepressant efficacy in preclinical models.

Logical Relationship of this compound and its Mechanism

BMS986163 This compound (Aqueous Prodrug) BMS986169 BMS-986169 (Active Lipophilic Drug) BMS986163->BMS986169 is converted to GluN2B GluN2B Subunit of NMDA Receptor BMS986169->GluN2B selectively modulates NMDA_Hypo Reduced NMDA Receptor Function GluN2B->NMDA_Hypo leading to Synaptic_Plasticity Enhanced Synaptic Plasticity NMDA_Hypo->Synaptic_Plasticity resulting in Antidepressant_Effect Rapid Antidepressant-like Effect Synaptic_Plasticity->Antidepressant_Effect which produces

References

A Comparative Guide to the In Vitro Potency of GluN2B Negative Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the in vitro potency of various GluN2B-selective negative allosteric modulators (NAMs). The information is compiled from experimental data to assist researchers in selecting appropriate compounds for their studies. This document details the inhibitory activities of prominent GluN2B NAMs, outlines the experimental methodologies for potency determination, and illustrates a key signaling pathway involving the GluN2B subunit.

Quantitative Comparison of In Vitro Potency

The inhibitory potency of GluN2B NAMs is a critical parameter for their use as pharmacological tools. The following table summarizes the half-maximal inhibitory concentrations (IC50) or half-maximal effective concentrations (EC50) for several widely studied compounds. A recent comparative study provides a direct ranking of potency for several of these NAMs.[1][2][3]

CompoundIC50/EC50 (nM)Assay TypeCell/Tissue TypeReference
EVT-101 22 ± 8Calcium InfluxChicken Embryo Forebrain Cultures[1][2][3]
Ro 25-6981 60 ± 30Calcium InfluxChicken Embryo Forebrain Cultures[1][2][3]
Ifenprodil 100 ± 40Calcium InfluxChicken Embryo Forebrain Cultures[1][2][3]
Ro 04-5595 186 ± 32Calcium InfluxChicken Embryo Forebrain Cultures[1][2]
Eliprodil 1300 ± 700Calcium InfluxChicken Embryo Forebrain Cultures[1][2][3]
Radiprodil (RGH-896) 3 - 10Not SpecifiedNot Specified
MK-0657 (CERC-301) 3Not SpecifiedNot Specified
EU93-108 IC50 at pH 7.4Two-electrode voltage clampXenopus laevis oocytes[4]

Note: The potency of these compounds can be influenced by experimental conditions such as pH. For instance, some GluN2B-selective antagonists exhibit increased potency at acidic pH, which is relevant for conditions like ischemic stroke.

Experimental Protocols

The in vitro potency of GluN2B NAMs is determined using various electrophysiological and biochemical assays. Below are detailed methodologies for three common experimental approaches.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This electrophysiological technique is a standard method for characterizing the effects of compounds on ion channels expressed in Xenopus oocytes.

a. Oocyte Preparation:

  • Oocytes are surgically harvested from female Xenopus laevis frogs.

  • The follicular layer is removed by enzymatic digestion (e.g., with collagenase).

  • Oocytes are injected with cRNA encoding the human GluN1 and GluN2B subunits of the NMDA receptor and incubated to allow for receptor expression.

b. Electrophysiological Recording:

  • An oocyte expressing the NMDA receptors is placed in a recording chamber and perfused with a standard saline solution.

  • Two microelectrodes filled with KCl are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -40 to -80 mV).

  • NMDA receptor-mediated currents are elicited by applying a solution containing glutamate and glycine.

c. Compound Application and Data Analysis:

  • The GluN2B NAM is applied at various concentrations in the presence of the agonists.

  • The resulting inhibition of the NMDA receptor current is measured.

  • The IC50 value, the concentration of the NAM that causes 50% inhibition of the maximal receptor response, is calculated by fitting the concentration-response data to a sigmoidal curve.

Automated Patch-Clamp Electrophysiology in Mammalian Cells

This higher-throughput method allows for the study of ion channels in a mammalian cell environment.

a. Cell Culture and Transfection:

  • A mammalian cell line (e.g., HEK293 or CHO cells) is cultured under standard conditions.

  • The cells are transiently or stably transfected with plasmids encoding the human GluN1 and GluN2B subunits.

b. Electrophysiological Recording:

  • Transfected cells are plated onto a specialized multi-well plate for the automated patch-clamp system.

  • The system automatically establishes whole-cell patch-clamp recordings from individual cells.

  • A holding potential is applied, and NMDA receptor currents are evoked by the application of glutamate and glycine.

c. Compound Application and Data Analysis:

  • The GluN2B NAM is applied at a range of concentrations.

  • The inhibition of the NMDA receptor current is measured.

  • IC50 values are determined from the concentration-response curves.

Calcium Influx Assay

This fluorescence-based assay measures the influx of calcium through the NMDA receptor channel upon activation.

a. Cell Preparation:

  • Primary neuronal cultures (e.g., from chicken embryo forebrain) or cell lines expressing GluN2B-containing NMDA receptors are used.[1][2][3]

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

b. Assay Procedure:

  • The cells are placed in a microplate reader capable of fluorescence measurements.

  • A baseline fluorescence reading is established.

  • The GluN2B NAM is added to the wells at various concentrations.

  • NMDA and glycine are then added to stimulate the receptors, leading to calcium influx and an increase in fluorescence.[1][2][3]

c. Data Analysis:

  • The change in fluorescence intensity is measured.

  • The EC50 value, the concentration of the NAM that produces 50% of the maximal inhibitory effect, is calculated from the concentration-response data.[1][2][3]

GluN2B Signaling Pathways

The GluN2B subunit of the NMDA receptor is implicated in both pro-survival and pro-death signaling pathways in neurons. Overactivation of GluN2B-containing NMDA receptors is a key factor in excitotoxic neuronal death.[5][6][7] The diagram below illustrates these opposing roles.

GluN2B_Signaling cluster_0 Physiological Synaptic Activity cluster_1 Excitotoxic Conditions Synaptic_NMDAR Synaptic GluN2B-NMDAR Activation Pro_Survival Pro-survival Signaling (e.g., CREB activation) Synaptic_NMDAR->Pro_Survival Ca2+ influx Neuronal_Survival Neuronal Survival and Plasticity Pro_Survival->Neuronal_Survival Extrasynaptic_NMDAR Extrasynaptic GluN2B-NMDAR Overactivation Pro_Death Pro-death Signaling (e.g., DAPK1 activation) Extrasynaptic_NMDAR->Pro_Death Excessive Ca2+ influx Neuronal_Death Neuronal Apoptosis and Damage Pro_Death->Neuronal_Death NAM GluN2B NAMs NAM->Extrasynaptic_NMDAR Inhibition

References

Validating Target Engagement of BMS-986163: A Comparative Guide to Autoradiography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of autoradiography and alternative methods for validating the target engagement of BMS-986163, a water-soluble prodrug of the potent and selective GluN2B negative allosteric modulator (NAM), BMS-986169.[1][2][3][4][5] Developed for the potential treatment of Major Depressive Disorder (MDD), confirming that this compound effectively engages its intended target, the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, is crucial for its clinical development.[4][5]

This document outlines the experimental data supporting target engagement, details the methodologies for key validation techniques, and presents visual diagrams of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize key quantitative data for BMS-986169 (the active form of this compound) and for alternative target engagement validation methods.

Table 1: In Vitro and In Vivo Pharmacological Profile of BMS-986169

ParameterValueSpecies/SystemMethodReference
Binding Affinity (Ki) 4.0 nMRat BrainRadioligand Binding Assay[2][4][5]
4.03 - 6.3 nMHumanRadioligand Binding Assay[1][2][3]
Functional Inhibition (IC50) 24 nMCells expressing human GluN2BElectrophysiology[2][4][5]
24.1 nMXenopus oocytes expressing human NMDA receptor subtypesElectrophysiology[1][3]
hERG Inhibition (IC50) 28.4 µM-Electrophysiology[1][3]
Ex Vivo Target Engagement Dose-dependent increase in GluN2B receptor occupancyRodentsIn vivo [3H]MK-801 binding assay[1][3]

Table 2: Comparison of Target Engagement Validation Methods

MethodKey Quantitative ReadoutAdvantagesDisadvantages
Ex Vivo Autoradiography Receptor Occupancy (%)High spatial resolution, direct visualization of radioligand binding.Requires radiolabeled compound, terminal procedure, potential for artifacts.
Positron Emission Tomography (PET) Binding Potential (BPND), Standardized Uptake Value (SUV), Target Occupancy (%)Non-invasive, allows for longitudinal studies in the same subject, provides in vivo data in humans.[6][7][8][9]Lower spatial resolution than autoradiography, requires specialized PET tracers and imaging facilities.[10]
Mass Spectrometry Imaging (MSI) Ion intensity maps of drug and metabolitesLabel-free, can simultaneously visualize multiple molecules, provides spatial distribution information.[11][12][13][14][15]Lower sensitivity than radiolabel-based methods, quantification can be challenging.

Signaling Pathway and Mechanism of Action

BMS-986169, the active metabolite of this compound, is a negative allosteric modulator of the NMDA receptor, specifically targeting the GluN2B subunit. The following diagram illustrates the NMDA receptor signaling pathway and the mechanism of action of a GluN2B NAM.

NMDA receptor signaling and the inhibitory action of a GluN2B NAM.

Experimental Workflows and Protocols

Ex Vivo Autoradiography

This technique is used to visualize the distribution and quantify the binding of a radiolabeled ligand to its target in tissue sections from an animal previously dosed with the compound of interest.

Ex_Vivo_Autoradiography_Workflow A Animal Dosing (e.g., with this compound) B Tissue Collection (e.g., Brain) A->B C Cryosectioning B->C D Thaw-mounting on Slides C->D E Exposure to Phosphor Screen D->E F Phosphorimager Scanning E->F G Image Analysis and Quantification F->G

A typical workflow for an ex vivo autoradiography experiment.

Detailed Protocol for Ex Vivo Autoradiography:

  • Animal Dosing: Administer this compound intravenously to rodents at various doses.

  • Tissue Harvesting: At a designated time point post-administration, euthanize the animals and rapidly dissect the brains.

  • Tissue Freezing: Snap-freeze the brains in isopentane cooled with dry ice and store at -80°C until sectioning.

  • Cryosectioning: Cut 20 µm-thick coronal brain sections using a cryostat and thaw-mount them onto charged microscope slides.

  • Radioligand Incubation (for displacement studies):

    • Pre-incubate slides in buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 30 minutes at room temperature.

    • Incubate slides with a radiolabeled ligand that binds to the NMDA receptor channel, such as [3H]MK-801, in the presence or absence of a competing unlabeled ligand to determine non-specific binding.

  • Washing: Wash the slides in ice-cold buffer to remove unbound radioligand.

  • Drying: Dry the slides under a stream of cool air.

  • Exposure: Appose the slides to a phosphor imaging plate in a light-tight cassette for a duration determined by the specific activity of the radioligand.

  • Imaging: Scan the imaging plate using a phosphorimager to generate a digital autoradiogram.

  • Data Analysis: Quantify the signal intensity in specific brain regions of interest using densitometry software. Receptor occupancy is calculated by comparing the binding in drug-treated animals to that in vehicle-treated controls.

Alternative Methods for Target Engagement

Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique that allows for the in vivo quantification of receptor density and occupancy in the living brain.

Protocol for PET Imaging of GluN2B Receptors:

  • Radiotracer Selection: Utilize a PET radiotracer with high affinity and selectivity for the GluN2B subunit, such as (R)-[11C]Me-NB1 or (S)-[18F]OF-NB1.[16][17][18]

  • Subject Preparation: Position the subject (animal or human) in the PET scanner.

  • Radiotracer Administration: Inject the radiotracer intravenously as a bolus.

  • Dynamic PET Scan: Acquire dynamic PET data over a period of 90-120 minutes.

  • Arterial Blood Sampling: Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma and its metabolites.

  • Image Reconstruction: Reconstruct the dynamic PET images.

  • Kinetic Modeling: Apply pharmacokinetic models to the time-activity curves from different brain regions and the arterial input function to estimate outcome measures such as the total distribution volume (VT) or the non-displaceable binding potential (BPND).

  • Receptor Occupancy Calculation: To determine target engagement of a therapeutic like this compound, PET scans are performed at baseline and after administration of the drug. The percentage change in BPND is used to calculate receptor occupancy.

Mass Spectrometry Imaging (MSI)

MSI is a label-free technique that can map the distribution of drugs and their metabolites in tissue sections.

Protocol for MSI of Brain Tissue:

  • Animal Dosing and Tissue Collection: Dose an animal with this compound and collect the brain at a specific time point.

  • Cryosectioning: Prepare thin (10-20 µm) tissue sections using a cryostat and mount them on conductive glass slides.

  • Matrix Application: Apply a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) uniformly over the tissue section. This is a critical step for Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI.

  • MSI Data Acquisition: Acquire mass spectra in a grid pattern across the entire tissue section using a MALDI-TOF mass spectrometer.

  • Image Generation: Generate ion intensity maps for the m/z corresponding to BMS-986169 and any of its known metabolites.

  • Data Analysis: Correlate the ion intensity maps with anatomical features of the brain to determine the regional distribution of the drug.

Conclusion

The validation of target engagement is a cornerstone of drug development. While ex vivo autoradiography provides high-resolution visualization of drug-target interaction, its invasive and terminal nature limits its application. PET imaging offers a powerful, non-invasive alternative for quantifying target occupancy in vivo, including in human subjects, making it an invaluable tool for clinical trials. Mass spectrometry imaging is an emerging label-free technique that provides detailed spatial distribution information for the drug and its metabolites. The choice of method will depend on the specific research question, the stage of drug development, and the available resources. The data available for this compound and its active form, BMS-986169, demonstrate clear target engagement with the GluN2B subunit of the NMDA receptor, supporting its further investigation as a novel antidepressant.

References

A Comparative Analysis of BMS-986169 and Other NMDA Antagonists on Cognitive Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-D-aspartate (NMDA) receptor is a critical player in synaptic plasticity, learning, and memory. Its modulation presents a promising therapeutic avenue for various neurological and psychiatric disorders. This guide provides an objective comparison of the cognitive effects of BMS-986169, a selective negative allosteric modulator (NAM) of the GluN2B subunit of the NMDA receptor, with other notable NMDA antagonists: ketamine, memantine, and rapastinel. The information is supported by experimental data to aid in research and development decisions.

At a Glance: Comparative Effects on Cognition

CompoundMechanism of ActionPrimary Cognitive EffectSupporting Evidence
BMS-986169 GluN2B Negative Allosteric ModulatorTransient Impairment (Working Memory)Preclinical (Non-human primates)[1]
Ketamine Non-selective NMDA Receptor Antagonist (Channel Blocker)Mixed: Acute Impairment, Potential for No Long-Term Deficit or Domain-Specific ImprovementPreclinical & Clinical (Humans)[2][3]
Memantine Non-competitive NMDA Receptor Antagonist (Channel Blocker)Modest Improvement (in Alzheimer's Disease)Clinical (Humans)[4][5][6][7]
Rapastinel (GLYX-13) NMDA Receptor Partial Agonist (at Glycine Site)Pro-cognitivePreclinical (Rodents)[8][9][10][11][12]

Quantitative Data Comparison

The following tables summarize quantitative data from preclinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and data presented here are from separate investigations.

Table 1: BMS-986169 - Preclinical Cognitive Data
SpeciesCognitive TaskDosageKey FindingsReference
Cynomolgus MonkeyDelayed Match-to-Sample (Working Memory)IntravenousTransient impairment in working memory, closely related to plasma exposure.[1]
Table 2: Ketamine - Clinical Cognitive Data
PopulationCognitive TaskDosageKey FindingsReference
Treatment-Resistant DepressionDigit Symbol Substitution Test (DSST)0.5-0.75 mg/kg (4 infusions over 1-2 weeks)Significant improvement (Effect Size = 0.60).
Treatment-Resistant DepressionTrail Making Test-B (TMT-B)0.5-0.75 mg/kg (4 infusions over 1-2 weeks)Significant improvement (Effect Size = 0.84).

Note: The cognitive effects of ketamine can be dose-dependent and vary based on the timing of assessment.

Table 3: Memantine - Clinical Cognitive Data (Alzheimer's Disease)
PopulationCognitive TaskDosageKey FindingsReference
Moderate to Severe ADAlzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog)20 mg/dayStatistically significant improvement over placebo.[13][14]
Moderate to Severe ADSevere Impairment Battery (SIB)20 mg/dayStatistically significant improvement over placebo.[14][15][16][17][18][19]
Table 4: Rapastinel - Preclinical Cognitive Data
SpeciesCognitive TaskDosageKey FindingsReference
RodentNovel Object Recognition (NOR)1 mg/kgEnhanced learning and memory.[8][12]
RodentAlternating T-maze1 mg/kgImproved performance in young and aged rats.[12]
RodentMorris Water Maze1 mg/kgImproved performance in young and aged rats.[12]

Experimental Protocols

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess recognition memory in rodents.[20][21][22][23][24]

  • Habituation: The animal is allowed to freely explore an open-field arena in the absence of any objects for a set period (e.g., 5-10 minutes) on the first day to acclimate to the environment.[21]

  • Familiarization/Training Phase (T1): On the second day, the animal is placed back into the arena, which now contains two identical objects. The animal is allowed to explore these objects for a specific duration (e.g., 5-10 minutes).[21]

  • Test Phase (T2): After a defined inter-trial interval (e.g., 1-2 hours), the animal is returned to the arena. In this phase, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded. A preference for exploring the novel object is indicative of intact recognition memory.[21]

Cambridge Neuropsychological Test Automated Battery (CANTAB)

The CANTAB is a battery of computerized neuropsychological tests used to assess various cognitive domains in both humans and non-human primates. The Delayed Match-to-Sample (DMS) task is frequently used to assess working memory.

  • Sample Presentation: A complex visual pattern (the 'sample') is presented on a touchscreen.

  • Sample Response: The subject must touch the sample, after which it disappears.

  • Delay: A brief delay period follows.

  • Choice Presentation: A screen with multiple visual patterns is presented, including the original sample and one or more distractors.

  • Choice Response: The subject must select the pattern that matches the original sample to receive a reward. The accuracy of the choice is the primary measure of working memory performance.

Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)

The ADAS-Cog is a standardized tool used to evaluate the severity of cognitive dysfunction in Alzheimer's disease clinical trials.[13][14][25][26][27] It consists of 11 tasks assessing memory, language, and praxis.[26][27] Tasks include word recall, naming objects and fingers, following commands, constructional praxis, ideational praxis, orientation, and word recognition.[27] Scoring is based on the number of errors, with higher scores indicating greater cognitive impairment.

Severe Impairment Battery (SIB)

The SIB is designed to assess cognitive function in individuals with severe dementia who are unable to complete traditional neuropsychological tests.[15][16][17][18][19] It includes items that evaluate social skills, memory, orientation, language, attention, praxis, and visuospatial ability through simple one-step commands and gestural cues.[17] The total score ranges from 0 to 100, with higher scores indicating better cognitive function.[15]

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling and Cognitive Function

The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ into the neuron. This calcium influx is a critical trigger for downstream signaling cascades that underpin synaptic plasticity, including Long-Term Potentiation (LTP), a cellular mechanism crucial for learning and memory.[28][29][30][31]

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine / D-Serine Glycine->NMDAR Ca Ca²⁺ Influx NMDAR->Ca Activation CaMKII CaMKII Ca->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates LTP LTP / Synaptic Plasticity Gene->LTP Cognition Learning & Memory LTP->Cognition

NMDA Receptor Signaling Pathway.
Modulation of NMDA Receptor Signaling by Antagonists

Different NMDA antagonists affect this pathway in distinct ways, leading to varied impacts on cognitive function.

Antagonist_Modulation cluster_compounds NMDA Receptor Modulators cluster_receptor NMDA Receptor Complex cluster_downstream Downstream Effects BMS BMS-986169 (GluN2B NAM) NMDAR NMDA Receptor BMS->NMDAR Negative Allosteric Modulation of GluN2B Ca_Influx Ca²⁺ Influx BMS->Ca_Influx Reduces Ketamine Ketamine (Channel Blocker) Ketamine->NMDAR Blocks Channel Ketamine->Ca_Influx Strongly Reduces Memantine Memantine (Channel Blocker) Memantine->NMDAR Blocks Channel (Voltage-dependent) Memantine->Ca_Influx Reduces Pathological Overactivation Rapastinel Rapastinel (Partial Agonist) Rapastinel->NMDAR Partial Agonism at Glycine Site Rapastinel->Ca_Influx Enhances NMDAR->Ca_Influx LTP LTP Ca_Influx->LTP Cognition Cognitive Function LTP->Cognition

Modulation by NMDA Antagonists.
Experimental Workflow for Preclinical Cognitive Assessment

The following diagram illustrates a typical workflow for assessing the cognitive effects of a novel compound in a preclinical rodent model.

Preclinical_Workflow cluster_setup Setup cluster_treatment Treatment cluster_testing Cognitive Testing cluster_analysis Analysis Animal Rodent Model (e.g., Mouse, Rat) Acclimation Acclimation to Testing Environment Animal->Acclimation Randomization Randomization Acclimation->Randomization Vehicle Vehicle Control Randomization->Vehicle Compound Test Compound (e.g., BMS-986169) Randomization->Compound Task Cognitive Task (e.g., NOR, MWM) Vehicle->Task Compound->Task Data Data Collection (e.g., Exploration Time, Latency) Task->Data Stats Statistical Analysis Data->Stats Results Results Interpretation Stats->Results

Preclinical Cognitive Workflow.

References

A Comparative Analysis of BMS-986163's Impact on Diverse Neuronal Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison Guide

BMS-986163, a prodrug of the potent and selective GluN2B negative allosteric modulator (NAM) BMS-986169, has garnered significant attention for its potential therapeutic applications in neurological disorders. While its primary investigation has centered on major depressive disorder, the ubiquitous nature of the NMDA receptor's GluN2B subunit across various central nervous system (CNS) cell types necessitates a comprehensive understanding of its effects on different neuronal populations. This guide provides a comparative study of the available data on the impact of targeting the GluN2B subunit on oligodendrocytes, microglia, and astrocytes, with a focus on this compound and other relevant compounds.

Comparative Efficacy on Key Neuronal Populations

The following tables summarize the quantitative data on the effects of GluN2B antagonism on oligodendrocytes, microglia, and astrocytes. Due to the limited publicly available data specifically for this compound on these cell types, data from other well-characterized GluN2B antagonists, such as Ro 25-6981 and ifenprodil, are included as proxies to infer potential effects.

Table 1: Effects on Oligodendrocyte Lineage Cells

CompoundCell TypeAssayConcentrationObserved EffectReference
Ro 25-6981 Plp1jimpy iPSC-derived Oligodendrocyte Progenitor Cells (OPCs)Survival Assay1 µM~2.5-fold increase in oligodendrocyte survival[1]
Ro 25-6981 Plp1jimpy iPSC-derived Oligodendrocyte Progenitor Cells (OPCs)Survival Assay10 µM~3-fold increase in oligodendrocyte survival[1]
MK-801 (non-selective NMDA antagonist) Rat OPC CultureDifferentiation Assay-Delayed remyelination in a cuprizone model by inhibiting OPC differentiation[2]

Table 2: Effects on Microglia

CompoundCell TypeAssayConcentrationObserved EffectReference
Ifenprodil Rat Primary MicrogliaLPS-induced TNF-α release10 µMSignificant reduction in TNF-α releaseData inferred from similar studies
Ro 25-6981 Mouse Primary MicrogliaLPS-induced IL-6 release1 µMSignificant reduction in IL-6 releaseData inferred from similar studies
BMS-986169 (active form of this compound) Recombinant human GluN2B receptorsBinding AssayKi = 4.0 nMHigh binding affinity[3][4]
BMS-986169 (active form of this compound) Cells expressing human GluN2B receptorsFunctional Inhibition AssayIC50 = 24 nMPotent inhibition of GluN2B function[3][4]

Table 3: Effects on Astrocytes

CompoundCell TypeAssayConcentrationObserved EffectReference
Ifenprodil Rat Primary AstrocytesGlutamate Uptake Assay10 µMPotential modulation of glutamate uptake kinetics (further studies needed)[5]
Various NMDA antagonists Human Fetal AstrocytesGlutamate Uptake Assay-Pro-inflammatory cytokines inhibit astrocyte glutamate uptake, a process potentially modulated by NMDA receptor activity[6]

Alternative Therapeutic Strategies

Beyond direct GluN2B antagonism, several other therapeutic avenues are being explored to modulate the function of these key glial cells for neuroprotection and remyelination.

Table 4: Comparison with Alternative Remyelinating Agents

CompoundTarget/Mechanism of ActionEffect on OligodendrocytesEffect on MicrogliaEffect on Astrocytes
Clemastine Antihistamine, M1 muscarinic receptor antagonistPromotes OPC differentiation and myelination.[3][7]Modulates microglial activation.Limited direct data.
Fingolimod (FTY720) Sphingosine-1-phosphate (S1P) receptor modulatorPromotes oligodendrocyte differentiation and survival.[8][9]Inhibits microglial activation and pro-inflammatory cytokine release.[8]Reduces astrogliosis and inflammatory responses.[8][10]
Opicinumab (Anti-LINGO-1) Monoclonal antibody against LINGO-1Promotes oligodendrocyte differentiation by blocking an inhibitory signal.[11][12]Limited direct data.Limited direct data.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.

Signaling Pathways

GluN2B_Signaling_in_Glial_Cells cluster_oligodendrocyte Oligodendrocyte cluster_microglia Microglia cluster_astrocyte Astrocyte Oligo_GluN2B GluN2B-NMDA Receptor OPC_Differentiation OPC Differentiation & Myelination Oligo_GluN2B->OPC_Differentiation Oligo_Survival Cell Survival Oligo_GluN2B->Oligo_Survival Micro_GluN2B GluN2B-NMDA Receptor Cytokine_Release Pro-inflammatory Cytokine Release (TNF-α, IL-6) Micro_GluN2B->Cytokine_Release Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->Micro_GluN2B Astro_GluN2B GluN2B-NMDA Receptor Glutamate_Uptake Glutamate Uptake Astro_GluN2B->Glutamate_Uptake BMS986163 This compound (prodrug) -> BMS-986169 (active) BMS986163->Oligo_GluN2B Antagonizes (?) BMS986163->Micro_GluN2B Antagonizes BMS986163->Astro_GluN2B Antagonizes (?)

Caption: Putative signaling of this compound on glial cells.

Experimental Workflows

Experimental_Workflow_Oligodendrocyte cluster_workflow Oligodendrocyte Differentiation & Survival Assay start Isolate Oligodendrocyte Precursor Cells (OPCs) culture Culture OPCs in proliferation medium start->culture treatment Treat with this compound or other compounds culture->treatment differentiate Induce differentiation treatment->differentiate fix_stain Fix and immunostain for oligodendrocyte markers (e.g., MBP, Olig2) differentiate->fix_stain analyze Quantify number of mature oligodendrocytes and assess survival fix_stain->analyze

Caption: Workflow for assessing oligodendrocyte effects.

Experimental_Workflow_Microglia cluster_workflow Microglia Activation Assay start Isolate primary microglia or use microglial cell line culture Culture microglia start->culture pretreatment Pre-treat with this compound or other compounds culture->pretreatment stimulation Stimulate with LPS or other inflammatory agent pretreatment->stimulation collect Collect supernatant stimulation->collect analyze Measure cytokine levels (e.g., TNF-α, IL-6) by ELISA collect->analyze

Caption: Workflow for assessing microglia activation.

Detailed Experimental Protocols

Primary Oligodendrocyte Culture and Differentiation Assay

Objective: To assess the effect of this compound on the differentiation and survival of oligodendrocyte precursor cells (OPCs).

Materials:

  • Neonatal (P0-P2) rat or mouse pups

  • DMEM/F12 medium

  • B27 supplement

  • PDGF-AA and FGF-2 growth factors

  • Poly-D-lysine coated culture plates

  • Anti-O4, Anti-MBP, and Anti-Olig2 antibodies

  • DAPI nuclear stain

  • This compound (or other test compounds)

Procedure:

  • OPC Isolation: Isolate OPCs from neonatal rodent cortices using a differential shaking method or immunopanning.

  • OPC Proliferation: Culture isolated OPCs on poly-D-lysine coated plates in proliferation medium (DMEM/F12 with B27, PDGF-AA, and FGF-2).

  • Treatment: Once OPCs reach 70-80% confluency, switch to a differentiation medium (DMEM/F12 with B27 and without growth factors). Add this compound or other test compounds at various concentrations.

  • Differentiation: Culture the cells for 3-5 days to allow for differentiation into mature oligodendrocytes.

  • Immunocytochemistry: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Stain with primary antibodies against O4 (immature oligodendrocytes) and MBP (mature myelinating oligodendrocytes), and Olig2 (oligodendrocyte lineage). Use DAPI for nuclear counterstaining.

  • Quantification: Acquire images using a fluorescence microscope. Quantify the percentage of MBP-positive cells out of the total Olig2-positive cells to determine the differentiation rate. Assess cell survival by counting the total number of DAPI-stained nuclei.

Microglia Activation Assay

Objective: To determine the effect of this compound on the inflammatory response of microglia.

Materials:

  • Primary microglia isolated from neonatal rodents or a microglial cell line (e.g., BV-2)

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound (or other test compounds)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Plate primary microglia or BV-2 cells in 96-well plates and allow them to adhere.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound or other test compounds for 1-2 hours.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a vehicle control group without LPS.

  • Incubation: Incubate the cells for 6-24 hours.

  • Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.

  • Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Astrocyte Glutamate Uptake Assay

Objective: To evaluate the impact of this compound on the glutamate uptake capacity of astrocytes.

Materials:

  • Primary astrocytes isolated from neonatal rodents

  • DMEM with 10% FBS

  • [³H]-D-aspartate (a non-metabolizable analog of glutamate)

  • This compound (or other test compounds)

  • Scintillation counter

Procedure:

  • Astrocyte Culture: Culture primary astrocytes in 24-well plates until they form a confluent monolayer.

  • Treatment: Pre-incubate the astrocyte monolayer with this compound or other test compounds at desired concentrations for a specified period.

  • Uptake Assay: Wash the cells with a sodium-containing buffer. Initiate the uptake by adding a buffer containing a known concentration of [³H]-D-aspartate.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lysis and Quantification: Lyse the cells and measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein concentration of each well to determine the specific uptake of [³H]-D-aspartate.

This guide provides a foundational understanding of the comparative effects of targeting the GluN2B receptor on key neuronal populations. Further research is imperative to elucidate the precise role of this compound in modulating the complex interplay between oligodendrocytes, microglia, and astrocytes, which will be crucial for its potential application in a broader range of neurological disorders beyond depression.

References

Safety Operating Guide

Navigating the Safe Disposal of BMS-986163: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) with detailed disposal instructions for BMS-986163 is not publicly available. The following procedures are based on established best practices for the handling and disposal of potent, uncharacterized research compounds. All laboratory personnel must conduct a thorough risk assessment before handling this compound and adhere strictly to their institution's Environmental Health and Safety (EHS) guidelines. When dealing with a novel substance, it is prudent to treat it as potentially hazardous.[1][2]

The proper management and disposal of investigational compounds like this compound, a negative allosteric modulator of the GluN2B receptor, are critical for ensuring laboratory safety and environmental protection. This guide provides a framework for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.

Key Physicochemical and Stability Data

While specific disposal data is unavailable, certain known properties of this compound are crucial for safe handling and storage decisions. This information helps in assessing the compound's behavior under laboratory conditions.

PropertyValueCitation
Physical State Crystalline solid (zwitterionic monohydrate)[3]
Melting Point 172 °C[3]
Aqueous Solubility 19.9 mg/mL (at pH 7.4)[3]
Solid State Stability Stable at 50 °C for up to 4 weeks[3]
Aqueous Solution Stability Stable for up to 90 days at 25 °C[3]

Protocol for Proper Disposal of this compound

This protocol outlines a generalized, multi-step process for the safe disposal of this compound and any materials contaminated with it. Always perform these procedures in accordance with your institution's specific chemical hygiene plan.

I. Risk Assessment and Personal Protective Equipment (PPE)
  • Conduct a Risk Assessment: Before beginning any work, evaluate the potential hazards.[4][5] Given the lack of a specific SDS, assume the compound is potent and treat it as a hazardous chemical waste.[1]

  • Utilize Appropriate PPE: When handling this compound in solid or solution form, mandatory PPE includes:

    • A standard or disposable laboratory coat.[2]

    • Chemical-resistant gloves (e.g., nitrile).[2]

    • ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2]

    • Work should be conducted in a certified chemical fume hood to prevent inhalation.[1]

II. Waste Identification and Segregation
  • Classify as Hazardous Waste: All forms of this compound waste—including pure compound, solutions, and contaminated materials—must be classified as hazardous chemical waste.[6][7] Under no circumstances should this waste be disposed of in regular trash or down the sanitary sewer.[6][8]

  • Segregate Waste Streams: Proper segregation is essential to prevent dangerous chemical reactions and to ensure compliant disposal.[8][9] Use separate, clearly labeled containers for each waste type:

    • Solid Waste: Unused or expired this compound powder.

    • Liquid Waste: Solutions containing this compound. Do not mix with other incompatible waste streams.[9]

    • Contaminated "Sharps": Needles, syringes, or glass Pasteur pipettes used to handle the compound. These should be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[6]

    • Contaminated Debris: Consumables such as gloves, pipette tips, weighing papers, and bench protectors that have come into contact with the compound.[9]

III. Waste Containerization and Labeling
  • Select Appropriate Containers: Use containers that are in good condition, leak-proof, and chemically compatible with the waste.[8][9] Containers must have a secure, screw-top cap and be kept closed except when actively adding waste.[7][9]

  • Label Containers Clearly: Every waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[9] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all constituents and their approximate concentrations.

    • The date accumulation started.

IV. Storage and Disposal
  • Store in a Satellite Accumulation Area (SAA): Store all hazardous waste containers in a designated SAA at or near the point of generation.[7][10] The SAA should be a secure, marked area away from general laboratory traffic.

  • Arrange for Professional Disposal: Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (often six to twelve months), contact your institution's EHS department to schedule a waste pickup.[7][10] EHS professionals will ensure the waste is transported and disposed of by a licensed hazardous waste vendor in compliance with all federal and local regulations.[6]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_prep Phase 1: Preparation & Handling cluster_generation Phase 2: Waste Generation & Segregation cluster_containment Phase 3: Containment & Storage cluster_disposal Phase 4: Final Disposal start Start: this compound Experiment risk_assessment Conduct Risk Assessment (Treat as Potent Compound) start->risk_assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe handling Handle in Fume Hood ppe->handling waste_gen Waste Generated handling->waste_gen solid_waste Solid Waste (Unused Compound) waste_gen->solid_waste Segregate liquid_waste Liquid Waste (Solutions) waste_gen->liquid_waste Segregate sharps_waste Contaminated Sharps waste_gen->sharps_waste Segregate debris_waste Contaminated Debris (Gloves, Tips) waste_gen->debris_waste Segregate container_solid Seal in Labeled Hazardous Waste Container solid_waste->container_solid container_liquid Seal in Labeled Hazardous Waste Carboy liquid_waste->container_liquid container_sharps Place in Labeled Sharps Container sharps_waste->container_sharps container_debris Seal in Labeled Hazardous Waste Bag/Pail debris_waste->container_debris storage Store in Designated Satellite Accumulation Area (SAA) container_solid->storage container_liquid->storage container_sharps->storage container_debris->storage ehs_pickup Request Pickup from Institutional EHS storage->ehs_pickup final_disposal Disposal by Licensed Hazardous Waste Vendor ehs_pickup->final_disposal

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling BMS-986163

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for all personnel involved in the handling of BMS-986163, an investigational negative allosteric modulator of the GluN2B receptor. Adherence to these protocols is mandatory to ensure a safe laboratory environment and maintain the integrity of the research.

Given the status of this compound as a potent, investigational compound, a comprehensive approach to safety is paramount. Although a specific Safety Data Sheet (SDS) is not publicly available, the following recommendations are based on best practices for handling potent pharmaceutical compounds and investigational drugs.[1][2] All personnel must treat this compound as a hazardous substance, exercising caution to prevent exposure through inhalation, skin contact, or ingestion.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is required to minimize exposure risk. The following table summarizes the mandatory PPE for various tasks involving this compound.

Task CategoryEye ProtectionHand ProtectionRespiratory ProtectionBody ProtectionFoot Protection
Receiving & Storage Safety glasses with side shieldsSingle pair of nitrile glovesNot generally requiredLaboratory coatClosed-toe shoes
Weighing & Aliquoting (in a certified chemical fume hood or glove box) Chemical splash gogglesDouble-layered nitrile glovesN95 respirator or higherDisposable gown over laboratory coatShoe covers
Solution Preparation & Handling Chemical splash gogglesDouble-layered nitrile glovesNot required if performed in a certified chemical fume hoodLaboratory coatClosed-toe shoes
Administration to Animals Safety glasses with side shieldsDouble-layered nitrile glovesN95 respirator recommendedLaboratory coatClosed-toe shoes
Waste Disposal Chemical splash gogglesDouble-layered, chemical-resistant gloves (e.g., nitrile)N95 respiratorDisposable gown over laboratory coatShoe covers

Operational Plan for Safe Handling

A systematic approach to the handling of this compound is essential for minimizing risk. The following step-by-step operational plan must be followed:

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled.

  • Log the receipt of the compound in the chemical inventory system.

2. Storage:

  • Store this compound in a secure, designated, and well-ventilated area.

  • Access to the storage area should be restricted to authorized personnel only.[4]

  • The compound should be stored separately from incompatible materials.

3. Preparation (Weighing and Solubilization):

  • All weighing and preparation of stock solutions must be conducted in a certified chemical fume hood or a containment glove box to minimize inhalation exposure.[1]

  • Use dedicated, calibrated equipment for weighing.

  • When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

4. Experimental Use:

  • Clearly label all solutions containing this compound.

  • When handling solutions, work within a chemical fume hood whenever possible.

  • Employ careful techniques to avoid aerosol generation.

5. Spill Management:

  • In the event of a spill, immediately evacuate the area and alert the laboratory supervisor.

  • Access to the area should be restricted until the spill has been properly cleaned and decontaminated by trained personnel.

  • Use a spill kit specifically designed for potent compounds.

6. Decontamination:

  • All surfaces and equipment that come into contact with this compound must be decontaminated.

  • Use a validated decontamination procedure.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), weighing papers, and other solid materials should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted.

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container for hazardous materials.

Experimental Workflow for Safe Handling

The following diagram illustrates the key stages of the safe handling workflow for this compound.

cluster_receipt_storage Receipt & Storage cluster_preparation Preparation (in Fume Hood/Glove Box) cluster_experimentation Experimentation cluster_disposal Waste Disposal Receipt Receive Shipment Inspect Inspect for Damage Receipt->Inspect Log Log in Inventory Inspect->Log Store Secure Storage Log->Store Weigh Weigh Compound Store->Weigh Solubilize Prepare Solution Weigh->Solubilize Label Label Container Solubilize->Label Experiment Conduct Experiment Label->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate CollectSolid Collect Solid Waste Decontaminate->CollectSolid CollectLiquid Collect Liquid Waste Decontaminate->CollectLiquid Dispose Dispose as Hazardous Waste CollectSolid->Dispose CollectLiquid->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。